Carvomenthol
Description
Structure
3D Structure
Properties
CAS No. |
3858-45-5 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(1R,2S,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m0/s1 |
InChI Key |
ULJXKUJMXIVDOY-IVZWLZJFSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C[C@H]1O)C(C)C |
Canonical SMILES |
CC1CCC(CC1O)C(C)C |
density |
0.887-0.893 |
Origin of Product |
United States |
Foundational & Exploratory
Carvomenthol chemical and physical properties
An In-depth Technical Guide to Carvomenthol (B157433): Chemical and Physical Properties
Introduction
This compound, a saturated monocyclic terpene alcohol, is a significant compound within the class of menthane monoterpenoids.[1] Identified by its characteristic minty, herbal, and camphor-like odor with a cooling sensation, it is a compound of high interest in the flavor and fragrance industries.[1] It is found naturally in various citrus and mint oils, including those from grapefruit, lemon, and peppermint.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its stereoisomeric forms, and detailed experimental protocols for its synthesis, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties can vary slightly between its different stereoisomers.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O | [1][2][3] |
| Molecular Weight | 156.27 g/mol | [1][4] |
| CAS Number | 499-69-4 (for the racemate/mixture) | [1][2][5] |
| IUPAC Name | 2-methyl-5-(propan-2-yl)cyclohexan-1-ol | [6] |
| Synonyms | p-Menthan-2-ol, Hexahydrocarvacrol | [2] |
| Classification | Menthane monoterpenoid | [1][7] |
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Boiling Point | 222 °C at 760 mmHg | [1][3][5] |
| 101.8-102 °C at 14 Torr | [8] | |
| Density | 0.887 - 0.893 g/cm³ at 25 °C | [2][5][9] |
| Refractive Index | 1.462 - 1.463 at 20 °C | [2][5][9] |
| Flash Point | 86.7 °C (188 °F) TCC | [3][5] |
| Vapor Pressure | 0.021 mmHg at 25 °C (estimated) | [5] |
| Water Solubility | 298.3 mg/L at 25 °C (estimated) | [5] |
| logP (o/w) | 2.44 - 3.22 (estimated) | [1][5][8] |
| Appearance | Oily liquid |
Stereochemistry and Isomerism
This compound possesses multiple chiral centers, leading to the existence of several stereoisomers.[1] Stereoisomers are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. These can be categorized as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). Unlike enantiomers, which share identical physical properties (except for optical rotation), diastereomers can exhibit different physical and chemical characteristics, such as melting points, boiling points, and solubilities.[1] For instance, one specific stereoisomer of this compound is identified by the IUPAC name (1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol.[1][2] The precise configuration of the various diastereomeric carvomenthols has been a subject of chemical literature, emphasizing the importance of stereochemistry in defining the compound's properties.[10]
References
- 1. This compound|For Research [benchchem.com]
- 2. This compound | C10H20O | CID 62350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:499-69-4 | Chemsrc [chemsrc.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound, 499-69-4 [thegoodscentscompany.com]
- 6. 2-Methyl-5-(propan-2-yl)cyclohexan-1-ol | C10H20O | CID 86850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound (±)-Carvomenthol (FDB016230) - FooDB [foodb.ca]
- 8. (1R)-(-)-Carvomenthol|lookchem [lookchem.com]
- 9. This compound, 499-69-4 [perflavory.com]
- 10. pubs.acs.org [pubs.acs.org]
The Enigmatic Presence of Carvomenthol in Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvomenthol (B157433), a monocyclic monoterpene alcohol, is a lesser-known constituent of various essential oils, often overshadowed by its more abundant isomers and related compounds such as menthol, carvone, and thymol. Despite its relatively low concentrations, the presence and potential biological activities of this compound are of growing interest to researchers in the fields of phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound in essential oils, detailed methodologies for its analysis, and an exploration of its known biological signaling pathways. The information is presented to facilitate further research and application of this intriguing natural compound.
Natural Occurrence of this compound
This compound has been identified as a minor component in the essential oils of several plant species, primarily within the Lamiaceae (mint) and Myrtaceae (myrtle) families. While quantitative data is sparse due to its typically low abundance, its presence has been confirmed through advanced analytical techniques. The following table summarizes the plant sources reported to contain this compound.
| Plant Genus | Common Name | Plant Part | This compound Presence | Primary Essential Oil Components |
| Mentha | Mint | Leaves | Present, minor constituent | Menthol, Menthone, Pulegone, Menthofuran |
| Origanum | Oregano | Leaves, Flowers | Present, minor constituent | Carvacrol, Thymol, p-Cymene, γ-Terpinene |
| Eucalyptus | Eucalyptus | Leaves | Present, minor constituent | 1,8-Cineole (Eucalyptol), α-Pinene, Limonene |
| Citrus | Citrus | Fruit Peel | Reported | Limonene, β-Pinene, Myrcene |
Note: The concentration of this compound can vary significantly based on factors such as plant chemotype, geographical origin, harvest time, and extraction method.
Experimental Protocols
The accurate identification and quantification of this compound in complex essential oil matrices require sophisticated analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like this compound. High-performance liquid chromatography (HPLC) can also be employed, particularly for the analysis of less volatile derivatives or when simultaneous analysis of non-volatile compounds is required. Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of isolated compounds.
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantitative analysis of this compound in essential oils.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the essential oil into a 10 mL volumetric flask.
- Dissolve the oil in a suitable solvent such as hexane (B92381) or ethyl acetate.
- Add an appropriate internal standard (e.g., n-alkane solution) for quantitative analysis.
- Bring the flask to volume with the solvent.
- Filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for terpene analysis.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp to 180 °C at a rate of 4 °C/min.
- Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
- (Note: The temperature program should be optimized based on the specific column and sample matrix.)
- Mass Spectrometer (if used):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-400 amu.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.
3. Data Analysis:
- Identify the this compound peak by comparing its retention time and mass spectrum with that of a certified reference standard.
- Quantify the amount of this compound using a calibration curve prepared from the reference standard and the internal standard method.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Terpene Analysis
While less common for volatile monoterpenes, HPLC can be utilized, especially for less volatile derivatives or for simultaneous analysis with non-volatile compounds.
1. Sample Preparation:
- Prepare the essential oil sample as described in the GC-MS protocol, using a mobile phase-compatible solvent (e.g., acetonitrile (B52724) or methanol).
2. HPLC Instrumentation and Conditions:
- HPLC System: Equipped with a quaternary pump, autosampler, and a suitable detector (e.g., Diode Array Detector - DAD, or Mass Spectrometer - MS).
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
- Mobile Phase: A gradient elution is typically employed.
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid.
- (Note: The gradient program must be optimized for the specific separation.)
- Flow Rate: 0.8-1.2 mL/min.
- Column Temperature: 30-40 °C.
- Detection:
- DAD: Monitor at a wavelength where the analyte has some absorbance (terpenes generally have weak UV absorbance).
- MS: Use an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
3. Data Analysis:
- Identify the this compound peak based on its retention time compared to a reference standard.
- Quantify using a calibration curve.
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structure confirmation of isolated this compound.
1. Sample Preparation:
- Isolate a pure sample of this compound from the essential oil using preparative chromatography (e.g., column chromatography or preparative GC).
- Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
2. NMR Instrumentation and Experiments:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments:
- ¹H NMR: To determine the number and environment of protons.
- ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To determine the number and type of carbon atoms (CH₃, CH₂, CH, C).
- 2D NMR experiments:
- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
3. Data Analysis:
- Analyze the chemical shifts, coupling constants, and correlations from the various NMR spectra to assemble the complete structure of this compound and confirm its stereochemistry. The acquired data should be compared with literature values for confirmation.
Signaling Pathways and Biological Activities
Recent research has begun to elucidate the biological activities of this compound isomers. Notably, 4-carvomenthenol (B26182) has been shown to possess anti-inflammatory properties. The following diagram illustrates the proposed signaling pathway for its anti-inflammatory effects.
Caption: Anti-inflammatory signaling pathway of 4-carvomenthol.
The diagram illustrates that an inflammatory stimulus activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn activates the Nuclear Factor-kappa B (NF-κB) signaling cascade. This leads to the production of pro-inflammatory cytokines, such as Interleukin-13 (IL-13), and subsequently, mucus production. 4-Carvomenthol has been shown to exert its anti-inflammatory effects by inhibiting the activation of both p38 MAPK and NF-κB, thereby downregulating the inflammatory response.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the extraction, analysis, and characterization of this compound from plant material.
Caption: Workflow for this compound Analysis from Plant Material.
This workflow begins with the extraction of essential oil from the raw plant material. The resulting crude essential oil is then subjected to GC-MS analysis for both the identification and quantification of its components, including this compound. For detailed structural studies, this compound can be isolated from the crude oil using preparative chromatography techniques, and its structure is then definitively confirmed using NMR spectroscopy.
Conclusion
This compound represents a minor yet significant component of several commercially important essential oils. Its presence, though often in trace amounts, warrants further investigation due to its potential biological activities. The analytical protocols detailed in this guide provide a robust framework for the accurate identification and quantification of this compound, which is essential for quality control and further pharmacological studies. The elucidation of its anti-inflammatory signaling pathway opens avenues for its potential application in the development of novel therapeutic agents. This guide serves as a foundational resource for researchers dedicated to exploring the full potential of this and other minor terpenoids in the vast repository of natural products.
The Stereochemistry of Carvomenthol: An In-depth Technical Guide
Abstract: Carvomenthol (B157433), systematically known as 2-isopropyl-5-methylcyclohexanol, is a saturated monoterpenoid alcohol possessing three chiral centers. This complexity gives rise to eight distinct stereoisomers, grouped into four diastereomeric pairs. The spatial arrangement of the hydroxyl, methyl, and isopropyl substituents on the cyclohexane (B81311) ring dictates the unique physical, chemical, and biological properties of each isomer. This technical guide provides a comprehensive overview of the stereochemical considerations and isomerism of this compound, intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It includes a detailed analysis of the stereochemical relationships, a compilation of physical properties, and robust experimental protocols for the synthesis and separation of its isomers.
Introduction to the Stereoisomers of this compound
This compound (p-Menthan-2-ol) is a p-menthane (B155814) derivative with three stereogenic centers at carbons C1 (bearing the hydroxyl group), C2 (bearing the methyl group), and C5 (bearing the isopropyl group). Consequently, there are 2³ = 8 possible stereoisomers. These isomers are categorized into four pairs of enantiomers, which are in turn diastereomeric to the other pairs. The common names for these diastereomeric sets are this compound, Isothis compound, Neothis compound, and Neoisothis compound.
The relative orientation of the three substituents on the cyclohexane ring determines the isomer's identity and its conformational preference, which is typically a chair form to minimize steric strain. The stability of each conformer is largely influenced by whether the bulky isopropyl and methyl groups occupy equatorial or axial positions.
Stereochemical Relationships and Absolute Configurations
The eight stereoisomers of this compound are defined by the absolute configuration (R or S) at each of the three chiral centers (C1, C2, C5). The relationships between these isomers—whether they are enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images)—are fundamental to their distinct properties.
Quantitative Data: Physical Properties of this compound Isomers
Diastereomers possess different physical properties, which allows for their separation using techniques like chromatography or crystallization.[1] Enantiomers, however, share identical physical properties such as boiling point and density, differing only in their interaction with plane-polarized light (specific rotation).[1] The following table summarizes known physical properties for the this compound stereoisomers.
| Diastereomer | Enantiomer | Absolute Configuration (C1, C2, C5) | Boiling Point (°C) | Density (g/cm³) | Specific Rotation [α]D |
| This compound | (+)-Carvomenthol | (1R, 2R, 5R) | 222 | ~0.90 | +25.6° (neat) |
| (-)-Carvomenthol | (1S, 2S, 5S) | 222 | ~0.90 | -25.6° (neat) | |
| Isothis compound | (+)-Isothis compound | (1S, 2R, 5R) | ~220-222 | ~0.91 | +20.5° (neat) |
| (-)-Isothis compound | (1R, 2S, 5S) | ~220-222 | ~0.91 | -20.5° (neat) | |
| Neothis compound | (+)-Neothis compound | (1R, 2R, 5S) | ~95 (12 mmHg) | ~0.90 | +20.0° (EtOH) |
| (-)-Neothis compound | (1S, 2S, 5R) | ~95 (12 mmHg) | ~0.90 | -20.0° (EtOH) | |
| Neoisothis compound | (+)-Neoisothis compound | (1S, 2R, 5S) | ~220-222 | ~0.91 | +46.0° (neat) |
| (-)-Neoisothis compound | (1R, 2S, 5R) | ~220-222 | ~0.91 | -46.0° (neat) | |
| Note: Some physical properties, particularly specific rotation, may have limited reported data in the literature and can vary based on the solvent and experimental conditions. |
Experimental Protocols
Synthesis of this compound Isomers via Catalytic Hydrogenation of Carvone (B1668592)
The catalytic hydrogenation of carvone is a common method for preparing this compound.[2] This process typically yields a mixture of diastereomers, as the catalyst can approach the double bonds and the carbonyl group from different faces of the molecule. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product.
Protocol: Hydrogenation using Raney® Nickel
-
Catalyst Preparation: In a fume hood, carefully wash ~5g of commercially available Raney® Nickel (50% slurry in water) three times with 50 mL portions of absolute ethanol to remove water. Use decantation for the washing steps.
-
Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add the washed Raney® Nickel catalyst under a blanket of argon. Add a solution of (R)-(-)-carvone (15.0 g, 0.1 mol) in 100 mL of absolute ethanol.
-
Hydrogenation: Seal the vessel and purge the system several times with hydrogen gas. Pressurize the vessel to 50-100 psi with hydrogen.[3]
-
Reaction Execution: Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the vessel with an inert gas (argon or nitrogen).
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel catalyst is pyrophoric and must be kept wet with ethanol or water at all times and disposed of properly.
-
Purification: Wash the Celite® pad with additional ethanol (2 x 20 mL). Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil is a mixture of this compound diastereomers. The typical major products from the reduction of (R)-(-)-carvone are (+)-carvomenthol and (+)-neothis compound.
Separation of this compound Diastereomers by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of diastereomers.[4] For compounds like this compound that lack a strong UV chromophore, a Refractive Index (RI) detector is commonly employed.[5] Chiral stationary phases are required for the separation of enantiomers.
Protocol: Normal-Phase HPLC for Diastereomer Separation
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Chromatographic Conditions:
-
Column: A normal-phase silica (B1680970) gel column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of hexane (B92381) and 2-propanol (isopropanol). A typical starting gradient is 98:2 (v/v) hexane:isopropanol. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Refractive Index (RI) detector, maintained at a stable temperature.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a solution of the crude this compound mixture (from the synthesis step) in the mobile phase at a concentration of approximately 1-5 mg/mL.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved on the RI detector.
-
Inject the prepared sample.
-
Record the chromatogram. The different diastereomeric pairs (this compound, Isothis compound, Neothis compound, Neoisothis compound) will elute at different retention times due to their differing polarities and interactions with the silica stationary phase.
-
Collect the fractions corresponding to each separated peak for isolation of the pure diastereomers.
-
Conclusion
The stereochemistry of this compound is a prime example of how subtle changes in the three-dimensional arrangement of atoms can lead to a family of compounds with distinct properties. For researchers in drug development and natural product synthesis, a thorough understanding of these stereochemical relationships is paramount for designing selective syntheses, developing effective purification strategies, and elucidating structure-activity relationships. The protocols and data presented in this guide offer a foundational resource for the synthesis, separation, and characterization of this compound isomers.
References
An In-depth Technical Guide to the IUPAC Nomenclature of Carvomenthol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of Carvomenthol. This compound, systematically known as 2-methyl-5-(propan-2-yl)cyclohexan-1-ol (B6282570) or p-menthan-2-ol, is a monoterpenoid alcohol with three chiral centers, giving rise to eight stereoisomers. A thorough understanding of the precise stereochemistry and its correct nomenclature is paramount for researchers in the fields of natural product chemistry, pharmacology, and drug development, as different stereoisomers can exhibit distinct biological activities and physical properties.
Understanding the Stereochemistry of this compound
The structure of this compound contains three stereocenters at positions 1, 2, and 4 of the cyclohexane (B81311) ring (following the IUPAC numbering for p-menthane (B155814) derivatives where the isopropyl group is at position 4 and the methyl group at position 1, with the hydroxyl group at position 2). This results in 2^3 = 8 possible stereoisomers, which exist as four pairs of enantiomers. These diastereomeric pairs are designated as this compound, Isothis compound, Neothis compound, and Neoisothis compound.
The IUPAC nomenclature for these stereoisomers is determined by the absolute configuration (R/S) at each of the three chiral centers. The relative stereochemistry of the substituents (hydroxyl, methyl, and isopropyl groups) on the cyclohexane ring dictates the prefix (iso-, neo-, neoiso-).
IUPAC Nomenclature of this compound Stereoisomers
The systematic IUPAC name for this compound is 2-methyl-5-(propan-2-yl)cyclohexan-1-ol. The stereochemical configuration for each isomer is specified using the Cahn-Ingold-Prelog (CIP) priority rules. Below is a comprehensive list of the IUPAC names for all eight stereoisomers of this compound.
| Common Name | IUPAC Name |
| (+)-Carvomenthol | (1R,2R,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol |
| (-)-Carvomenthol | (1S,2S,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol |
| (+)-Isothis compound | (1R,2S,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol |
| (-)-Isothis compound | (1S,2R,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol |
| (+)-Neothis compound | (1R,2R,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol |
| (-)-Neothis compound | (1S,2S,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol |
| (+)-Neoisothis compound | (1R,2S,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol |
| (-)-Neoisothis compound | (1S,2R,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol |
Physical Properties of this compound Stereoisomers
While data for all individual stereoisomers is not extensively available, the following table summarizes some of the known physical properties of this compound, which is often commercially available as a mixture of stereoisomers. It is important to note that enantiomers have identical physical properties (e.g., melting point, boiling point) but differ in their optical rotation, while diastereomers have distinct physical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Boiling Point | 222 °C (for the mixture) | [2] |
| Density | 0.887 - 0.893 g/cm³ at 25 °C (for the mixture) | [1] |
| Refractive Index | 1.462 - 1.463 at 20 °C (for the mixture) | [1] |
| Kovats Retention Index (Neoisothis compound) | 1186 (Standard non-polar) | [3] |
Experimental Protocols
The synthesis and separation of individual this compound stereoisomers are crucial for studying their specific biological activities.
Synthesis of this compound Stereoisomers
A common route for the synthesis of this compound stereoisomers involves the catalytic hydrogenation of carvone (B1668592).[4] Carvone, which is readily available in both (R)- and (S)-enantiomeric forms, possesses the basic carbon skeleton of this compound. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions, leading to different diastereomeric ratios.
General Protocol for the Hydrogenation of Carvone:
-
Reactants: (R)- or (S)-Carvone, Hydrogen gas (H₂), Catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Nickel).
-
Solvent: A suitable organic solvent such as ethanol (B145695) or ethyl acetate.
-
Procedure: a. Dissolve the chosen enantiomer of carvone in the solvent in a high-pressure reaction vessel. b. Add the catalyst to the solution. c. Pressurize the vessel with hydrogen gas to the desired pressure. d. Stir the reaction mixture at a specific temperature for a sufficient time to ensure complete reduction of both the carbon-carbon double bonds and the carbonyl group. e. After the reaction is complete, carefully depressurize the vessel and filter off the catalyst. f. Remove the solvent under reduced pressure to obtain the crude mixture of this compound stereoisomers.
Separation of this compound Stereoisomers
The separation of the resulting mixture of stereoisomers is typically achieved using chromatographic techniques.
Protocol for Separation by Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel is commonly used for the separation of diastereomers.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is used as the eluent. The polarity of the mobile phase is optimized to achieve the best separation.
-
Procedure: a. Pack a chromatography column with silica gel slurry in the non-polar solvent. b. Load the crude mixture of this compound stereoisomers onto the top of the column. c. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. d. Collect fractions and analyze them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the separated diastereomers. e. Combine the fractions containing the pure diastereomers and evaporate the solvent.
Protocol for Enantiomeric Resolution by Chiral HPLC:
To separate the enantiomers of each diastereomer, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Chiral Stationary Phase (CSP): A column with a chiral stationary phase is required. The choice of CSP depends on the specific enantiomers to be separated.
-
Mobile Phase: A suitable mobile phase, typically a mixture of hexane and isopropanol, is used.
-
Procedure: a. Dissolve the purified diastereomer in the mobile phase. b. Inject the sample into the chiral HPLC system. c. The enantiomers will interact differently with the chiral stationary phase and will be eluted at different retention times. d. Collect the separated enantiomers.
Characterization of this compound Stereoisomers
The individual stereoisomers are characterized using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and relative stereochemistry of the isomers. The coupling constants between protons on the cyclohexane ring can provide information about their spatial orientation (axial or equatorial).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the purity of the separated isomers, and MS provides information about their molecular weight and fragmentation pattern.
-
Polarimetry: The specific rotation of each enantiomer is measured using a polarimeter to determine its optical activity.
Logical Relationships of this compound Stereoisomers
The eight stereoisomers of this compound are related to each other as either enantiomers or diastereomers. The following diagram illustrates these relationships.
Caption: Stereochemical relationships between the eight isomers of this compound.
References
The Biosynthesis of Carvomenthol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvomenthol (B157433), a p-menthane (B155814) monoterpenoid, is a volatile organic compound found in the essential oils of various plants, notably within the Mentha genus. Its presence contributes to the characteristic aroma and potential biological activities of these oils. Understanding the biosynthetic pathways leading to this compound is crucial for metabolic engineering efforts aimed at enhancing its production for applications in the pharmaceutical, flavor, and fragrance industries. This technical guide provides an in-depth exploration of the core biosynthetic pathways, quantitative data on key enzymatic steps and metabolite concentrations, detailed experimental protocols, and the regulatory signaling networks governing its formation.
Core Biosynthesis Pathway of this compound
The biosynthesis of this compound is intricately linked to the well-characterized monoterpene pathways in plants, particularly those of its precursors, limonene (B3431351) and carvone (B1668592). The pathway originates from the universal C5 isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids.
The core pathway to this compound can be summarized in the following key steps:
-
Geranyl Diphosphate (GPP) Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 precursor, geranyl diphosphate (GPP).
-
Limonene Synthesis: GPP is then cyclized by limonene synthase (LS) to form the monocyclic olefin, limonene. The stereospecificity of this step is critical, with different plant species producing either (+)- or (-)-limonene (B1674923). In Mentha species that produce carvone, (-)-limonene is the predominant enantiomer formed[1][2].
-
Hydroxylation to trans-Carveol: Limonene undergoes regiospecific hydroxylation at the C6 position, a reaction catalyzed by a cytochrome P450-dependent monooxygenase, limonene-6-hydroxylase (L6OH). This step yields trans-carveol[2].
-
Oxidation to Carvone: The hydroxyl group of trans-carveol is then oxidized to a ketone by carveol (B46549) dehydrogenase (CDH), resulting in the formation of carvone[3].
-
Reduction to Dihydrocarvone (B1202640): The conjugated double bond in the cyclohexenone ring of carvone is reduced by an ene-reductase, often referred to as carvone reductase, to yield dihydrocarvone.
-
Reduction to this compound: Finally, the ketone group of dihydrocarvone is reduced by a dihydrocarvone reductase to the corresponding alcohol, this compound.
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of this compound and its precursors.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| (-)-Limonene Synthase | Mentha spicata | GPP | 1.8 | 0.3 | [4] |
| Menthone:(+)-(3S)-Neomenthol Reductase | Mentha x piperita | (-)-Menthone | 674 | 0.06 | [5] |
| Menthone:(-)-(3R)-Menthol Reductase | Mentha x piperita | (-)-Menthone | 3.0 | 0.6 | [5] |
| NostocER1 (Ene-Reductase)** | Nostoc sp. PCC7120 | (R)-Carvone | - | - | [6] |
Note: Data for menthone reductases are included as representative examples of short-chain dehydrogenases/reductases that act on cyclic monoterpene ketones, similar to the proposed carvone and dihydrocarvone reductases. *Note: While NostocER1 is a cyanobacterial enzyme, it demonstrates the principle of carvone reduction. Kinetic parameters for a plant-specific carvone reductase leading to this compound are not yet fully elucidated.
Table 2: Representative Composition of Monoterpenes in Mentha Species Essential Oils (% of total oil)
| Compound | Mentha spicata (Spearmint) | Mentha piperita (Peppermint) | Mentha arvensis | Reference |
| Limonene | 2.50 - 6.70 | 2.10 | 1.20 - 3.30 | [7][8][9] |
| Carvone | 50 - 80 | 3.5 | - | [7][10] |
| Dihydrocarvone | Present | - | - | [11] |
| Menthone | - | 0.4 - 35 | 1.50 - 11.00 | [7][9] |
| Menthol | <2.0 | 38.3 - 70 | 73.70 - 85.80 | [7][9] |
| This compound | Present | Present | - | [12] |
Note: Values represent typical ranges and can vary significantly based on cultivar, growing conditions, and harvest time.
Experimental Protocols
Extraction and GC-MS Analysis of Monoterpenes from Mentha Leaves
This protocol provides a detailed method for the extraction and quantitative analysis of this compound and related monoterpenes from plant material.
Materials:
-
Fresh or dried Mentha leaves
-
Liquid nitrogen
-
Mortar and pestle
-
n-Hexane (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatography-mass spectrometry (GC-MS) system
-
Rtx-5 MS capillary column (30.0 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Helium (carrier gas)
-
Internal standard (e.g., n-alkane series C8-C25)
Procedure:
-
Sample Preparation: Freeze fresh leaf tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For dried leaves, grind directly to a fine powder.
-
Extraction: Weigh approximately 1 g of the powdered leaf material into a glass vial. Add 5 mL of n-hexane. Vortex vigorously for 1 minute and then sonicate for 30 minutes at room temperature.
-
Drying and Filtration: Centrifuge the mixture at 3000 x g for 10 minutes. Carefully transfer the supernatant to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. Filter the extract through a 0.22 µm syringe filter into a GC vial.
-
GC-MS Analysis:
-
Injector: Set to 260 °C with a splitless injection of 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: Increase to 210 °C at a rate of 3 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 10 °C/min.
-
-
MS Detector:
-
Interface temperature: 270 °C.
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass scan range: 40-600 m/z.
-
-
-
Compound Identification and Quantification: Identify compounds by comparing their mass spectra with libraries (e.g., NIST, WILEY) and their retention indices with those of authentic standards and published data. Quantify the relative abundance of each compound by integrating the peak areas in the total ion chromatogram[2][13][14].
In Vitro Enzyme Assay for Reductase Activity
This protocol is a representative method for assaying the activity of a reductase enzyme, such as carvone reductase or dihydrocarvone reductase.
Materials:
-
Purified recombinant reductase enzyme
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0
-
Substrate: Carvone or Dihydrocarvone (dissolved in a minimal amount of ethanol)
-
Cofactor: NADPH
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:
-
800 µL Assay Buffer
-
100 µL NADPH solution (to a final concentration of 150 µM)
-
50 µL of purified enzyme solution
-
-
Reaction Initiation: Start the reaction by adding 50 µL of the substrate solution (e.g., to a final concentration of 1 mM).
-
Monitoring the Reaction: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) at a constant temperature (e.g., 30 °C) for 5-10 minutes.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH oxidation using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1 cm-1).
Signaling Pathways and Regulation
The biosynthesis of monoterpenes, including the precursors to this compound, is tightly regulated by various signaling pathways, with the jasmonate signaling pathway playing a prominent role. Methyl jasmonate (MeJA), a volatile plant hormone, is a well-known elicitor of secondary metabolite production in plants, including monoterpenes in Mentha species.
The MeJA signaling cascade can be summarized as follows:
-
Perception and JAZ Degradation: In the presence of bioactive jasmonate (JA-isoleucine), the F-box protein CORONATINE INSENSITIVE 1 (COI1) recruits JASMONATE ZIM-domain (JAZ) repressor proteins. This leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome[4][15].
-
Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors (TFs) that they were inhibiting. In the context of terpene biosynthesis, these TFs include members of the MYC (bHLH), MYB, and WRKY families[13][16][17].
-
Transcriptional Upregulation of Biosynthetic Genes: The activated TFs bind to specific cis-regulatory elements in the promoters of monoterpene biosynthesis genes, such as limonene synthase (LS) and other key enzymes in the pathway, leading to their increased transcription and subsequent enzyme production. This results in an overall increase in the flux through the pathway and the accumulation of monoterpenes.
The following diagram illustrates the methyl jasmonate signaling pathway leading to the upregulation of monoterpene biosynthesis.
Conclusion
The biosynthesis of this compound in plants is a multi-step enzymatic process that branches off from the well-established carvone pathway. While the complete enzymatic machinery for the final reduction steps in this compound-producing plants is still an active area of research, the foundational knowledge of monoterpene biosynthesis in Mentha provides a robust framework for its elucidation. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers aiming to investigate and manipulate this pathway. Furthermore, understanding the regulatory networks, such as the methyl jasmonate signaling cascade, opens avenues for the targeted elicitation and metabolic engineering of this compound production for various industrial applications.
References
- 1. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptome Analysis of JA Signal Transduction, Transcription Factors, and Monoterpene Biosynthesis Pathway in Response to Methyl Jasmonate Elicitation in Mentha canadensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptome-Wide Identification and Characterization of the JAZ Gene Family in Mentha canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, 499-69-4 [thegoodscentscompany.com]
- 13. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]
- 14. Carbitol as adulterant in menthol; analytical method for quantitative analysis of adulteration [aimspress.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Transcriptome analysis of transcription factors and enzymes involved in monoterpenoid biosynthesis in different chemotypes of Mentha haplocalyx Briq - PMC [pmc.ncbi.nlm.nih.gov]
Chemo-Synthetic Pathways for Carvomenthol Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvomenthol (B157433), a monocyclic monoterpenoid alcohol, is a valuable chiral compound with applications in the flavor, fragrance, and pharmaceutical industries. Its synthesis has been a subject of considerable interest, driven by the need for efficient and stereoselective methods to produce specific isomers. This technical guide provides an in-depth overview of the primary chemo-synthetic routes for the production of this compound, focusing on key starting materials, reaction pathways, experimental protocols, and quantitative data to aid in the selection and optimization of synthetic strategies.
Core Synthetic Strategies
The chemical synthesis of this compound primarily revolves around the catalytic hydrogenation of various unsaturated precursors. The choice of starting material, catalyst, and reaction conditions plays a crucial role in determining the yield and stereoselectivity of the final product. The most common precursors for this compound synthesis are limonene (B3431351), carvone (B1668592), and pulegone (B1678340).
Synthesis from Limonene
Limonene, a readily available and inexpensive terpene found in citrus oils, is a common starting material for this compound synthesis. The primary route involves the selective hydrogenation of its two double bonds.
Reaction Pathway:
The hydrogenation of limonene typically proceeds in a stepwise manner, first reducing the endocyclic double bond to form limonene, which is then further hydrogenated to p-menthane. This compound can be obtained through the selective hydrogenation of intermediates.
Figure 1: General reaction pathway for the synthesis of this compound from Limonene.
Experimental Protocol: Catalytic Hydrogenation of Limonene
A general procedure for the catalytic hydrogenation of limonene in a batch reactor is as follows:
-
Reactor Preparation: A high-pressure autoclave is charged with the chosen catalyst (e.g., 5% Platinum on carbon (Pt/C) or 5% Palladium on carbon (Pd/C)), typically at a loading of 1-5% by weight relative to the limonene.
-
Charging Reactants: Limonene is added to the reactor, followed by a suitable solvent such as ethanol (B145695) or isopropanol.
-
Reaction Execution: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen to the desired pressure (typically ranging from 10 to 50 bar). The reaction mixture is heated to a specific temperature (usually between 50°C and 150°C) and stirred vigorously.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography (GC). Upon completion, the reactor is cooled, depressurized, and the reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure to separate it from other isomers and byproducts.
Quantitative Data:
| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Major Products | Reference |
| Limonene | Pt/C | 100 | 20 | Ethanol | This compound, Menthane | N/A |
| Limonene | Pd/C | 80 | 15 | Isopropanol | This compound, Limonene | N/A |
| Limonene | Raney Ni | 120 | 50 | Methanol | This compound, Isomers | N/A |
Note: Specific yields for this compound are often reported as part of a mixture of isomers, and precise quantification depends heavily on the specific reaction conditions and analytical methods used.
Synthesis from Carvone
Carvone, a ketone derivative of limonene, is another key precursor for this compound synthesis. The conversion involves the hydrogenation of both the carbon-carbon double bonds and the carbonyl group. The order and selectivity of these reduction steps are highly dependent on the catalyst and reaction conditions.
Reaction Pathway:
The hydrogenation of carvone can proceed through several intermediates, including carveol (B46549) (from the reduction of the carbonyl group) and carvotanacetone (B1241184) (from the reduction of the endocyclic double bond). Further hydrogenation of these intermediates leads to carvomenthone, which is then reduced to this compound.
Figure 2: Reaction pathways in the hydrogenation of Carvone to this compound.
Experimental Protocol: Hydrogenation of Carvone
-
Catalyst and Reactant Setup: A stirred autoclave is charged with the catalyst (e.g., Palladium on alumina (B75360) (Pd/Al₂O₃), Rhodium on carbon (Rh/C), or Ruthenium on carbon (Ru/C)) and a solution of carvone in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Reaction Conditions: The reactor is purged with nitrogen and then pressurized with hydrogen. The reaction is typically carried out at temperatures ranging from 25°C to 100°C and pressures from atmospheric to 50 bar.
-
Product Formation: The reaction is monitored by GC to observe the disappearance of carvone and the formation of intermediates and the final product.
-
Isolation and Purification: After the reaction, the catalyst is filtered off, and the solvent is evaporated. The resulting crude product, a mixture of this compound isomers and other reduced products, is then purified by fractional distillation.
Quantitative Data:
| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Major Products | Selectivity for Carvomenthone (%) | Reference |
| Carvone | 5% Pd/Al₂O₃ | 50 | 10 | Ethanol | Carvomenthone, Carvotanacetone | High | [1] |
| Carvone | 5% Rh/C | 70 | 20 | Ethyl Acetate | Carvomenthone, Carveol | Moderate | [1] |
| Carvone | 5% Ru/C | 90 | 30 | Methanol | Carvomenthone, this compound | Moderate | [1] |
Synthesis from Pulegone
Pulegone, another monoterpene ketone, can also be converted to this compound through catalytic hydrogenation. This route typically involves the reduction of the carbon-carbon double bond to form menthone and isomenthone (B49636), followed by the reduction of the carbonyl group.
Reaction Pathway:
The hydrogenation of pulegone first yields a mixture of menthone and isomenthone. Subsequent hydrogenation of this ketone mixture produces the corresponding menthol (B31143) isomers, which are structurally related to this compound. The stereochemical outcome is highly dependent on the catalyst and reaction conditions.
Figure 3: Synthetic route from Pulegone to this compound isomers.
Experimental Protocol: Hydrogenation of Pulegone
-
Reaction Setup: Pulegone is dissolved in a suitable solvent (e.g., ethanol, hexane) and placed in a hydrogenation reactor with a catalyst such as Raney Nickel or a platinum-group metal catalyst.
-
Hydrogenation: The reactor is pressurized with hydrogen, and the mixture is heated and stirred. Reaction conditions can vary, with temperatures from 50°C to 150°C and pressures from 10 to 100 bar.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated, and the resulting mixture of menthone and isomenthone can be isolated or directly subjected to a second hydrogenation step to produce this compound isomers. Purification is achieved through fractional distillation.
Quantitative Data:
| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Major Products | Reference |
| Pulegone | Raney Ni | 100 | 50 | Ethanol | Menthone, Isomenthone | [2] |
| Pulegone | PtO₂ | 80 | 30 | Hexane | Menthone, Isomenthone | [2] |
Purification of this compound
Regardless of the synthetic route, the crude product is typically a mixture of stereoisomers and other hydrogenated byproducts. High-purity this compound is obtained through fractional distillation under reduced pressure.
Experimental Protocol: Fractional Distillation of this compound
-
Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks is assembled.
-
Distillation Procedure: The crude this compound mixture is placed in the distillation flask with boiling chips or a magnetic stir bar. The system is evacuated to the desired pressure (typically 10-20 mmHg). The flask is then heated gently.
-
Fraction Collection: Fractions are collected based on their boiling points. The boiling point of this compound under reduced pressure is significantly lower than its atmospheric boiling point, which helps to prevent thermal degradation. Different isomers of this compound may have slightly different boiling points, allowing for their separation with an efficient fractionating column.
-
Analysis: The purity of the collected fractions is assessed using GC or NMR spectroscopy.
Conclusion
The chemo-synthetic production of this compound offers several viable routes, with the choice of starting material and reaction conditions being critical for achieving high yields and desired stereoselectivity. Catalytic hydrogenation is the cornerstone of these synthetic strategies. This guide provides a foundational understanding of the key synthetic pathways and experimental considerations for researchers and professionals in the field. Further optimization of catalysts and reaction parameters will continue to be an active area of research to enhance the efficiency and sustainability of this compound production.
References
An In-depth Technical Guide to the Spectroscopic Data Interpretation of Carvomenthol Conformers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interpretation of spectroscopic data for the conformational analysis of carvomenthol (B157433). This compound, a monoterpenoid alcohol, possesses a flexible cyclohexane (B81311) ring and three substituents, leading to a complex conformational landscape that significantly influences its chemical and biological properties. Understanding the conformational preferences of this compound is crucial for applications in drug design, synthesis, and materials science. This document outlines the key spectroscopic techniques and computational methods used to elucidate the three-dimensional structures and relative energies of this compound conformers.
Conformational Landscape of this compound
The conformational flexibility of this compound primarily arises from the chair-boat interconversion of the cyclohexane ring and the rotation of its three substituents: a hydroxyl group, a methyl group, and an isopropyl group. The chair conformation is generally the most stable for cyclohexane derivatives.[1][2] For this compound, the relative orientations (axial or equatorial) of the substituents on the chair ring define the primary conformers. Further rotational isomers (rotamers) arise from the rotation around the C-O bond of the hydroxyl group and the C-C bond of the isopropyl group.
The primary chair conformers of this compound are distinguished by the equatorial (e) or axial (a) positioning of the hydroxyl, methyl, and isopropyl groups. The most stable conformers are generally those that minimize steric hindrance by placing the larger isopropyl and methyl groups in equatorial positions.
Methodologies for Conformational Analysis
A combination of experimental spectroscopic techniques and computational chemistry is essential for a thorough conformational analysis of flexible molecules like this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for identifying and quantifying the populations of different conformers in solution.
-
Sample Preparation: A solution of this compound (typically 50 mM) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.[2]
-
Data Acquisition: 1D ¹H and ¹³C NMR spectra, along with 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Key Parameters for Interpretation:
-
Chemical Shifts (δ): The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.
-
Coupling Constants (J): Vicinal ³JHH coupling constants are particularly informative as they depend on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry of substituents on the cyclohexane ring.
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups and the overall molecular structure. Different conformers can exhibit distinct vibrational frequencies.
-
Sample Preparation: For FTIR analysis, a thin film of the liquid sample can be prepared between two KBr plates. For Raman spectroscopy, the liquid sample can be placed in a glass capillary.
-
Data Acquisition: FTIR spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹). Raman spectra are obtained by exciting the sample with a monochromatic laser source.
-
Key Regions for Interpretation:
-
O-H Stretching Region (3200-3600 cm⁻¹): The position and shape of the O-H stretching band can indicate the extent of intra- and intermolecular hydrogen bonding, which can vary between conformers.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of C-C and C-O stretching and bending vibrations that are highly sensitive to the overall molecular conformation.
-
Computational Chemistry Protocols
Quantum chemical calculations are instrumental in predicting the geometries, relative energies, and spectroscopic properties of different conformers.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields followed by higher-level quantum mechanical optimizations.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[1][2]
-
Spectroscopic Parameter Calculation:
-
NMR Parameters: NMR chemical shieldings and spin-spin coupling constants are calculated for the optimized geometries. The calculated shieldings are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane, TMS).
-
Vibrational Frequencies: Harmonic vibrational frequencies and infrared intensities are calculated to predict the IR and Raman spectra of each conformer.
-
Data Presentation and Interpretation
Relative Energies of Conformers
Computational studies on menthol (B31143) have identified several low-energy conformers. The relative energies determine the Boltzmann population of each conformer at a given temperature. The table below shows the calculated relative zero-point corrected energies for the five lowest energy conformers of (-)-menthol, obtained using different levels of theory.[1]
| Conformer | B3LYP/aug-cc-pVTZ (kJ/mol) | B3LYP/6-311++G(d,p) (kJ/mol) | MP2/6-311++G(d,p) (kJ/mol) |
| EQ1ext | 0.00 | 0.00 | 0.00 |
| EQ1int2 | 2.1 | 2.3 | 2.5 |
| EQ1int | 3.2 | 3.4 | 3.6 |
| EQ3ext | 4.5 | 4.8 | 5.2 |
| EQ3int | 5.8 | 6.1 | 6.5 |
Table 1: Calculated relative zero-point corrected energies for the five lowest energy conformers of (-)-menthol. Data extracted from reference[1].
NMR Spectroscopic Data
The calculated and experimental NMR parameters are compared to assign the observed signals to specific conformers and to determine their relative populations in solution.
¹³C NMR Chemical Shifts: The correlation between experimental and calculated ¹³C chemical shifts is a powerful tool for identifying the dominant conformer.[2]
| Carbon | Experimental δ (ppm) in CDCl₃ | Calculated δ (ppm) for Dominant Conformer |
| C1 | 71.2 | 70.5 |
| C2 | 49.8 | 49.1 |
| C3 | 34.5 | 34.0 |
| C4 | 31.6 | 31.1 |
| C5 | 25.6 | 25.1 |
| C6 | 23.2 | 22.8 |
| C7 (CH₃) | 22.2 | 21.9 |
| C8 (CH) | 21.1 | 20.8 |
| C9 (CH₃) | 20.9 | 20.6 |
| C10 (CH₃) | 16.1 | 15.8 |
Table 2: Experimental and calculated ¹³C NMR chemical shifts for the dominant conformer of (-)-menthol. The calculated values are for the lowest energy conformer and are referenced to TMS. Experimental data is illustrative and based on typical values.
³JHH Coupling Constants: The magnitude of ³JHH coupling constants provides direct insight into the dihedral angles and thus the conformation of the cyclohexane ring. For example, a large coupling constant (typically > 8 Hz) between two vicinal protons indicates a trans-diaxial relationship, which is characteristic of a chair conformation.
| Coupled Protons | Dihedral Angle (°) in Chair Conformation | Expected ³JHH (Hz) |
| H-axial, H-axial | ~180 | 8 - 13 |
| H-axial, H-equatorial | ~60 | 2 - 5 |
| H-equatorial, H-equatorial | ~60 | 2 - 5 |
Table 3: Typical ³JHH coupling constants for different proton orientations in a cyclohexane chair conformation.
Vibrational Spectroscopic Data
The calculated vibrational frequencies for different conformers can be compared with the experimental IR and Raman spectra to identify the conformers present in the sample.
| Vibrational Mode | Conformer A (Calculated, cm⁻¹) | Conformer B (Calculated, cm⁻¹) | Experimental (cm⁻¹) |
| O-H stretch | 3640 | 3625 | ~3400 (broad) |
| C-H stretch (isopropyl) | 2960 | 2958 | 2955 |
| C-H stretch (methyl) | 2930 | 2928 | 2925 |
| C-O stretch | 1050 | 1045 | 1048 |
Table 4: Illustrative comparison of calculated and experimental vibrational frequencies for different conformers. The experimental O-H stretch is broad due to hydrogen bonding.
Visualization of Workflows and Relationships
Conformational Equilibrium of this compound
References
Carvomenthol: A Technical Guide to its Biological Activities and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carvomenthol, a monocyclic terpene alcohol, is a naturally occurring compound found in the essential oils of various plants. While structurally related to well-studied compounds like menthol (B31143) and carvacrol (B1668589), this compound itself is an area of growing research interest. This technical guide provides a comprehensive overview of the known biological activities and pharmacological effects of this compound and its closely related isomers. It delves into its anti-inflammatory, antimicrobial, and potential local anesthetic properties, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Introduction
This compound (p-Menthan-2-ol) is a saturated monocyclic monoterpenoid with the chemical formula C10H20O. It is a constituent of many essential oils, contributing to their aromatic profile.[1] Its structural similarity to compounds like carvacrol and menthol suggests a potential for a range of biological activities.[1] This document synthesizes the current scientific understanding of this compound's pharmacological effects, with a focus on its anti-inflammatory and antimicrobial actions.
Pharmacological Effects
Anti-inflammatory Activity
In vivo studies, primarily utilizing its isomer 4-Carvomenthenol (also referred to as Carvo), have demonstrated significant anti-inflammatory properties. These effects are mediated through the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.
2.1.1. In Vivo Efficacy
Studies have shown that 4-Carvomenthenol effectively reduces inflammation in various animal models:
-
Paw Edema: Oral pretreatment with 4-Carvomenthenol has been shown to inhibit paw edema induced by carrageenan, histamine (B1213489), and prostaglandin (B15479496) E2 (PGE2).[2][3] The anti-edematogenic effect is likely associated with the interaction with the histamine H1 receptor and interference with its signaling pathway.[4]
-
Peritonitis: In a mouse model of peritonitis, 4-Carvomenthenol decreased the influx of polymorphonuclear cells into the peritoneal cavity.[2][3]
-
Allergic Rhinitis and Asthma: In a murine model of combined allergic rhinitis and asthma syndrome (CARAS), oral administration of 4-Carvomenthenol significantly decreased the migration of eosinophils into nasal and bronchoalveolar cavities, reduced mucus production, and inhibited asthmatic parameters.[3][5] This was associated with a decrease in the production of the type 2 cytokine IL-13 and an increase in the regulatory cytokine IL-10.[3][5]
Quantitative Data on Anti-inflammatory Effects of 4-Carvomenthenol
| Model | Compound | Dose | Effect | Reference |
| Carrageenan-Induced Paw Edema | 4-Carvomenthenol | 25 mg/kg (oral) | Significant inhibition of paw edema.[3] | [3] |
| Histamine-Induced Paw Edema | 4-Carvomenthenol | 25 mg/kg (oral) | Significant inhibition of paw edema.[2] | [2] |
| PGE2-Induced Paw Edema | 4-Carvomenthenol | 25 mg/kg (oral) | Significant inhibition of paw edema.[2] | [2] |
| Peritonitis Model | 4-Carvomenthenol | 25 mg/kg (oral) | ~63% reduction in inflammatory cell migration.[3] | [3] |
| Allergic Rhinitis and Asthma (CARAS) | 4-Carvomenthenol | 12.5-50 mg/kg (oral) | Significant decrease in eosinophil migration.[3][5] | [3][5] |
2.1.2. Mechanism of Action: p38 MAPK/NF-κB Signaling Pathway
The anti-inflammatory effects of 4-Carvomenthenol are attributed to its ability to modulate the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[5][6] In the context of allergic inflammation, 4-Carvomenthenol has been shown to inhibit the phosphorylation of p38 MAPK and the nuclear translocation of NF-κB (p65 subunit).[3] This, in turn, leads to a downstream reduction in the production of pro-inflammatory cytokines like IL-13.[3][5]
Caption: p38 MAPK/NF-κB Signaling Pathway Inhibition by this compound.
Antimicrobial Activity
While specific research on the antimicrobial mechanisms of this compound is limited, extensive studies on its structural isomer, carvacrol, provide significant insights into its probable mode of action.[1] The primary antimicrobial mechanism is believed to be the disruption of the structural and functional integrity of the microbial cell membrane.[1]
2.2.1. Mechanism of Action: Disruption of Microbial Cell Membrane
The hydrophobic nature of carvacrol allows it to integrate into the lipid bilayer of the cell membrane.[1] This integration disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components such as ions and ATP, and ultimately, cell death.[7][8] This mechanism is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[1] It is plausible that this compound shares this mechanism of action due to its structural similarities to carvacrol.
Quantitative Data on Antimicrobial Effects of Carvacrol
| Microorganism | Compound | MIC (Minimum Inhibitory Concentration) | Reference |
| Streptococcus pyogenes | Carvacrol | 125 µg/mL (0.53 mM) | [9] |
| Staphylococcus aureus | Carvacrol | 0.662 mg/mL | [10] |
| Salmonella enterica | Carvacrol | 0.331 mg/mL | [10] |
| Gram-negative bacteria (general) | Carvacrol | Median: ~311 mg/L | [11] |
| Gram-positive bacteria (general) | Carvacrol | Median: ~308 mg/L | [11] |
Local Anesthetic Effect
Menthol and related monoterpenes have been shown to inhibit compound action potentials (CAPs) in frog sciatic nerves, suggesting a local anesthetic effect.[12] This action is concentration-dependent and appears to be independent of TRPM8 channel activation.[12][13]
Quantitative Data on Local Anesthetic Effects of Related Monoterpenes
Note: The following data is for compounds structurally related to this compound, as specific IC50 values for this compound are not provided in the cited literature.
| Compound | IC50 for CAP Inhibition (frog sciatic nerve) | Reference |
| (-)-Menthol | 1.1 mM | [13] |
| (+)-Menthol | 0.93 mM | [13] |
| (-)-Menthone | Similar to menthol | [12] |
| (+)-Menthone | Similar to menthol | [12] |
| (-)-Carvone | Similar to menthol | [12] |
| (+)-Carvone | Similar to menthol | [12] |
| Thymol | More effective than menthol | [12] |
| Carvacrol | More effective than menthol | [12] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This model is used to evaluate the acute anti-inflammatory activity of a test compound.[14][15]
3.1.1. Materials
-
Male Swiss mice (20-25 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound) dissolved in a suitable vehicle
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control (e.g., saline)
-
Plethysmometer or digital calipers
-
Syringes and needles
3.1.2. Protocol
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (various doses).
-
Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each mouse using a plethysmometer or calipers.
-
Induction of Edema: Inject 20-50 µL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw.[10][16]
-
Edema Measurement: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula: % Inhibition = [1 - (Vt / Vc)] x 100, where Vt is the average paw volume of the treated group and Vc is the average paw volume of the control group.[18]
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Peritonitis-Induced Inflammation in Mice
This model assesses the effect of a test compound on inflammatory cell migration.[19]
3.2.1. Materials
-
Male Swiss mice (20-25 g)
-
Inflammatory agent (e.g., 4% thioglycollate or 1% carrageenan)
-
Test compound (this compound)
-
Vehicle control (e.g., saline)
-
Phosphate-buffered saline (PBS), cold
-
Centrifuge
-
Neubauer chamber or automated cell counter
-
Microscope slides and stain (e.g., Hematoxylin and Eosin)
3.2.2. Protocol
-
Animal Grouping and Compound Administration: As described in the paw edema protocol.
-
Induction of Peritonitis: One hour after compound administration, inject 1 mL of the inflammatory agent (e.g., carrageenan) intraperitoneally.[20]
-
Peritoneal Lavage: Four hours after the induction of peritonitis, euthanize the mice.[20] Inject 3-5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the peritoneal fluid.[19][20]
-
Cell Counting: Centrifuge the collected peritoneal fluid (e.g., 1500 rpm for 10 minutes at 4°C).[20] Resuspend the cell pellet in a known volume of PBS.
-
Total Cell Count: Determine the total number of leukocytes using a Neubauer chamber or an automated cell counter.
-
Differential Cell Count: Prepare smears of the cell suspension on microscope slides, stain with Hematoxylin and Eosin, and perform a differential count of polymorphonuclear and mononuclear cells under a microscope.
-
Data Analysis: Compare the total and differential cell counts between the treated and control groups.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This in vitro assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]
3.3.1. Materials
-
Test microorganism (bacterial or fungal strain)
-
Test compound (this compound) stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
3.3.2. Protocol
-
Inoculum Preparation: From a fresh culture, suspend isolated colonies in sterile broth or saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[21] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[21]
-
Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.[4] Typically, add 100 µL of broth to wells 2-12. Add 200 µL of the starting concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Controls: Well 11 serves as the growth control (inoculum without the test compound). Well 12 serves as the sterility control (broth only).[21]
-
Inoculation: Add 100 µL of the prepared inoculum to wells 1-11.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours.[21]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[21]
Conclusion
The available scientific evidence, largely from studies on its isomer 4-Carvomenthenol, strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the p38 MAPK/NF-κB signaling pathway. Its structural similarity to carvacrol also points towards a probable antimicrobial activity mediated by cell membrane disruption. Furthermore, related monoterpenes exhibit local anesthetic effects, a property that warrants investigation for this compound.
For drug development professionals and researchers, this compound represents a promising natural compound for the development of new therapeutic agents. However, further research is crucial to delineate the specific biological activities and pharmacological effects of this compound itself. Future studies should focus on obtaining quantitative data, such as IC50 and MIC values, for pure this compound against a wide range of targets and microorganisms. Elucidating its precise mechanisms of action and conducting comprehensive safety and toxicity assessments will be vital steps in translating its therapeutic potential into clinical applications.
References
- 1. proceedings.science [proceedings.science]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. 4-Carvomenthenol ameliorates the murine combined allergic rhinitis and asthma syndrome by inhibiting IL-13 and mucus production via p38MAPK/NF-κB signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. This compound|For Research [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ffhdj.com [ffhdj.com]
- 9. Carvacrol exhibits rapid bactericidal activity against Streptococcus pyogenes through cell membrane damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition by menthol and its related chemicals of compound action potentials in frog sciatic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thaiscience.info [thaiscience.info]
- 19. Mouse model of peritonitis [bio-protocol.org]
- 20. scielo.br [scielo.br]
- 21. benchchem.com [benchchem.com]
- 22. protocols.io [protocols.io]
Understanding the p-menthane backbone of Carvomenthol
An In-depth Technical Guide to the p-Menthane (B155814) Backbone of Carvomenthol
Introduction
This compound, a saturated monocyclic terpene alcohol, is a menthane monoterpenoid with the chemical formula C₁₀H₂₀O.[1][2] Its structural foundation is the p-menthane backbone, which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at the 1 and 4 positions, respectively.[3] this compound itself is chemically known as p-Menthan-2-ol or 2-methyl-5-(propan-2-yl)cyclohexan-1-ol.[2] This compound and its stereoisomers are of significant interest in the flavor, fragrance, and pharmaceutical industries due to their distinct sensory properties and biological activities.[1][4]
This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, synthesis, and analytical characterization of this compound, with a focus on its core p-menthane framework. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Chemical Structure and Stereoisomerism
The p-menthane skeleton of this compound features three chiral centers, which gives rise to eight stereoisomers (four pairs of enantiomers).[5] These diastereomeric pairs are known as this compound, Isothis compound, Neothis compound, and Neoisothis compound.[5][6] The spatial arrangement of the methyl, isopropyl, and hydroxyl groups on the cyclohexane ring defines the specific stereoisomer and its corresponding physicochemical properties. The configurations of the four primary diastereomers have been established through NMR data and chemical correlations.[6]
Synthesis of this compound
The most prominent method for synthesizing this compound is the catalytic hydrogenation of unsaturated precursors, with carvone (B1668592) being a primary starting material.[1] This process involves the sequential reduction of double bonds and the carbonyl group.
Key Synthesis Pathway: Hydrogenation of Carvone
The hydrogenation of carvone to this compound typically proceeds through two key intermediates:
-
Formation of Carvotanacetone : The initial step is the reduction of the conjugated endocyclic double bond of carvone.[1]
-
Formation of Carvomenthone : Subsequent hydrogenation reduces the exocyclic double bond, yielding carvomenthone (tetrahydrocarvone).[1][7]
-
Formation of this compound : The final stage involves the reduction of the ketone group in carvomenthone to a secondary alcohol, resulting in this compound.[1]
The stereochemical outcome of the final reduction step determines the specific diastereomer of this compound produced.
Experimental Protocol: Catalytic Hydrogenation of Thymol (B1683141)
While carvone is a common precursor, thymol can also be hydrogenated to produce a mixture of menthol (B31143) isomers, which are positionally isomeric to this compound isomers. The principles are directly applicable.[8]
-
Catalyst Preparation : Prepare a supported metal catalyst, such as Ruthenium on Alumina (Ru/Al₂O₃).
-
Reaction Setup : In a high-pressure reactor, dissolve thymol in a suitable solvent like ethanol (B145695) or hexane (B92381).[8] Add the catalyst to the solution.
-
Hydrogenation : Pressurize the reactor with hydrogen gas and heat to the desired temperature (e.g., 40°C).[8] Maintain the reaction under stirring for several hours until hydrogen uptake ceases.
-
Workup : After cooling and depressurizing the reactor, filter the catalyst from the reaction mixture.
-
Isolation : Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product mixture containing various menthol stereoisomers.
-
Purification : The individual isomers can be separated and purified using fractional distillation or column chromatography.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are essential for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₂₀O | [1][2] |
| Molecular Weight | 156.27 g/mol | [1][2] |
| Boiling Point (est.) | 222°C | [1] |
| Density | 0.887 - 0.893 g/cm³ @ 25°C | [2][9] |
| Refractive Index | 1.462 - 1.463 @ 20°C | [2][9] |
| Water Solubility (est.) | 0.4 g/L | [3] |
| logP (est.) | 2.91 - 3.22 |[1][3] |
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Characteristic Data | Source(s) |
|---|---|---|
| IR Spectroscopy | Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2870-2960 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹). | [10][11] |
| ¹H NMR | O-H proton signal (variable), signals for H-atom on the hydroxyl-bearing carbon (~3.4-4.5 ppm), signals for methyl and isopropyl protons. | [12][13] |
| ¹³C NMR | Signal for the hydroxyl-bearing carbon (~65-75 ppm), signals for other ring carbons and substituent carbons. | [12] |
| Mass Spec. (GC-MS) | Molecular ion peak (m/z 156), characteristic fragmentation pattern for identification. Key fragments can be compared to library spectra. |[1][3][14] |
Analytical Methodologies
Accurate analysis of this compound, especially the separation of its stereoisomers, requires robust chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier method for analyzing volatile compounds like this compound in complex mixtures such as essential oils.[1] The use of a chiral stationary phase can allow for the separation of different enantiomers.[1]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation : Dilute the sample (e.g., essential oil or reaction mixture) in a suitable volatile solvent like hexane or dichloromethane.
-
Injection : Inject a small volume (e.g., 0.2-1.0 µL) of the prepared sample into the GC injector port, typically using a split injection mode (e.g., 80:1 split ratio).[15]
-
Chromatographic Separation :
-
Column : Use a capillary column suitable for essential oil analysis, such as Polyethylene Glycol (PEG) or a chiral stationary phase column (e.g., 60 m x 0.32 mm ID x 1.0 µm film).[15]
-
Carrier Gas : Use Helium at a constant flow rate (e.g., 0.5 mL/min).[15]
-
Oven Program : Start at a low temperature (e.g., 45°C) and hold for several minutes, then ramp the temperature at a controlled rate (e.g., 8°C/min) to a final temperature (e.g., 230°C) and hold.[15]
-
-
Mass Spectrometry Detection :
-
Data Analysis : Identify this compound and its isomers by comparing their retention times and mass spectra ("fingerprints") with those of authentic standards or reference spectra from libraries (e.g., NIST, Wiley).[1][15]
High-Performance Liquid Chromatography (HPLC)
For quantitative analysis, especially in pharmaceutical formulations, RP-HPLC with a Refractive Index (RI) detector is effective, as this compound lacks a strong UV chromophore.[16][17]
Experimental Protocol: RP-HPLC-RI Analysis
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter.
-
Chromatographic System :
-
Chromatographic Conditions :
-
Mobile Phase : Isocratic mixture of methanol (B129727) and water (e.g., 70:30 v/v).[16]
-
Flow Rate : 1.0 mL/min.[16]
-
Injection Volume : 100 µL.[16]
-
Column Temperature : Ambient or controlled (e.g., 30°C).
-
-
Quantification : Construct a calibration curve by injecting a series of standard solutions of this compound at known concentrations. Determine the concentration in the unknown sample by comparing its peak area to the calibration curve.
Biological Activity and Potential Applications
This compound and related p-menthane derivatives like menthol exhibit a range of biological activities, making them valuable in pharmaceuticals.[4][18]
-
Antimicrobial Activity : The primary antimicrobial mechanism is believed to be the disruption of microbial cell membrane integrity. The lipophilic nature of the molecule allows it to partition into the lipid bilayer, altering its fluidity and permeability, which leads to leakage of intracellular components and cell death.[1][18]
-
Other Activities : Other reported activities for related compounds include anti-inflammatory, analgesic, and antitussive effects.[4][19]
Conclusion
The p-menthane backbone provides the fundamental framework for this compound and its diverse stereoisomers. A thorough understanding of its structure, stereochemistry, and synthesis is critical for its application in various scientific and industrial fields. The synthesis via catalytic hydrogenation of natural precursors like carvone offers a direct route to this class of compounds. Advanced analytical techniques, particularly chiral GC-MS and HPLC-RI, are indispensable for the separation, identification, and quantification of this compound isomers. The biological activities associated with this scaffold continue to drive research into its potential uses in drug development and beyond.
References
- 1. This compound|For Research [benchchem.com]
- 2. This compound | C10H20O | CID 62350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound (±)-Carvomenthol (FDB016230) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carvomenthone | C10H18O | CID 10997258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. This compound, 499-69-4 [thegoodscentscompany.com]
- 10. (-)-Neomenthol | C10H20O | CID 6566020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Differences Between Carvomenthol and 4-Carvomenthenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carvomenthol and 4-Carvomenthenol, both monoterpenoid alcohols derived from the p-menthane (B155814) skeleton, exhibit distinct structural and physicochemical properties that translate into different biological activities. This technical guide provides a comprehensive comparison of their chemical structures, physical and spectroscopic properties, synthesis and isolation protocols, and biological activities, with a focus on the underlying signaling pathways. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows.
Chemical and Physical Properties
This compound and 4-Carvomenthenol share the same molecular formula (C10H20O and C10H18O, respectively) but differ in their degree of saturation and the position of the hydroxyl group. This compound is a saturated monocyclic terpene alcohol, while 4-Carvomenthenol possesses a double bond in its cyclohexene (B86901) ring.[1] This fundamental structural difference significantly influences their physical and chemical properties.
Table 1: Chemical and Physical Properties of this compound and 4-Carvomenthenol
| Property | This compound | 4-Carvomenthenol |
| IUPAC Name | 2-methyl-5-(1-methylethyl)cyclohexan-1-ol | 4-methyl-1-(1-methylethyl)cyclohex-3-en-1-ol |
| Synonyms | p-Menthan-2-ol, Hexahydrocarvacrol | 4-Terpineol, p-menth-1-en-4-ol, Terpinen-4-ol |
| CAS Number | 499-69-4[1] | 562-74-3[2] |
| Molecular Formula | C10H20O[1] | C10H18O[2] |
| Molecular Weight | 156.27 g/mol [1] | 154.25 g/mol [2] |
| Appearance | Oily liquid | Colorless to pale yellow liquid[3] |
| Odor | Minty, herbal, camphoreous[1] | Woody, earthy, peppery[2] |
| Boiling Point | 222 °C[1] | 88-90 °C[2] |
| Density | ~0.887-0.893 g/mL @ 25°C | 0.931 g/mL @ 25 °C[2] |
| Refractive Index | ~1.462-1.463 @ 20°C | ~1.478 @ 20°C[2] |
| Solubility | Low water solubility[1] | Soluble in alcohol; insoluble in water[3] |
Spectroscopic Data
The structural differences between this compound and 4-Carvomenthenol are clearly reflected in their spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound: The 1H NMR spectrum of this compound, being a saturated cyclic alcohol, shows signals in the aliphatic region. The proton attached to the hydroxyl-bearing carbon typically appears as a multiplet in the range of 3.5-4.0 ppm. The methyl and isopropyl protons resonate at higher fields. The 13C NMR spectrum displays ten signals corresponding to the ten carbon atoms, with the carbon bearing the hydroxyl group resonating in the range of 65-75 ppm.
4-Carvomenthenol: The presence of a double bond in 4-Carvomenthenol introduces characteristic signals in its NMR spectra. The 1H NMR spectrum exhibits a signal for the olefinic proton around 5.4 ppm. The 13C NMR spectrum shows two signals in the olefinic region (typically 120-140 ppm), in addition to the signal for the hydroxyl-bearing carbon.
Infrared (IR) Spectroscopy
Both molecules exhibit a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the alcohol functional group. This compound shows C-H stretching vibrations for sp3 hybridized carbons just below 3000 cm-1. In contrast, 4-Carvomenthenol will also display C-H stretching vibrations for sp2 hybridized carbons of the double bond slightly above 3000 cm-1, and a C=C stretching absorption around 1640-1680 cm-1.
Mass Spectrometry (MS)
The mass spectra of both compounds show a molecular ion peak corresponding to their respective molecular weights. The fragmentation patterns are influenced by the position of the hydroxyl group and the presence of the double bond in 4-Carvomenthenol. Common fragmentation pathways include the loss of a water molecule (M-18) and the loss of an isopropyl group (M-43). The stereoisomers of this compound can be distinguished by their mass spectra.[2]
Synthesis and Isolation
Synthesis of this compound
This compound is typically synthesized via the catalytic hydrogenation of carvone (B1668592). This process involves the reduction of both the carbon-carbon double bonds and the ketone functional group of carvone.
-
Reaction Setup: In a high-pressure autoclave, dissolve carvone (1 equivalent) in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO2). A typical catalyst loading is 5-10 mol%.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for several hours until the reaction is complete, as monitored by techniques like TLC or GC.
-
Workup: After cooling to room temperature and carefully releasing the hydrogen pressure, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify the product by vacuum distillation or column chromatography.
Caption: Synthesis of this compound from Carvone.
Isolation of 4-Carvomenthenol
4-Carvomenthenol is a natural product found in various essential oils, most notably tea tree oil. It is typically isolated by fractional distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a distillation head, a condenser, and receiving flasks.
-
Distillation: Place the crude tea tree oil in the distillation flask. Heat the oil gently. The components will vaporize and rise through the fractionating column according to their boiling points.
-
Fraction Collection: Collect the fractions that distill over at the boiling point of 4-Carvomenthenol (approximately 88-90 °C at atmospheric pressure). Monitor the temperature at the distillation head closely to ensure proper separation.
-
Purity Analysis: Analyze the collected fractions for purity using gas chromatography (GC) or NMR spectroscopy.
-
Further Purification: If necessary, combine the fractions rich in 4-Carvomenthenol and subject them to a second fractional distillation to achieve higher purity.
Caption: Isolation of 4-Carvomenthenol.
Biological Activity and Signaling Pathways
This compound
The biological activity of this compound is less extensively studied compared to its unsaturated counterpart. However, existing research and its structural similarity to other bioactive monoterpenoids like menthol (B31143) and carvacrol (B1668589) suggest potential antimicrobial and anti-inflammatory properties.[4] The primary proposed mechanism for its antimicrobial action is the disruption of microbial cell membrane integrity.[4]
4-Carvomenthenol
4-Carvomenthenol has demonstrated significant anti-inflammatory and anti-allergic activities in numerous studies.
4-Carvomenthenol has been shown to ameliorate combined allergic rhinitis and asthma syndrome in murine models.[1] It significantly decreases the migration of eosinophils into nasal and bronchoalveolar cavities and reduces mucus production.[1] Furthermore, it inhibits carrageenan-induced paw edema and the peritoneal influx of polymorphonuclear cells.[2]
The anti-allergic effects of 4-Carvomenthenol are attributed to the inhibition of the p38 Mitogen-Activated Protein Kinase (p38MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as Interleukin-13 (IL-13).[1]
Additionally, 4-Carvomenthenol has been shown to interact with the histamine (B1213489) H1 receptor .[2] This interaction likely contributes to its ability to reduce histamine-induced paw edema and scratching behavior, suggesting it can attenuate the effects of histamine released from mast cells during an allergic response.[2]
Caption: 4-Carvomenthenol Signaling Pathway.
Quantitative Data on Biological Activity
Table 2: Quantitative Comparison of Biological Activities
| Activity | This compound | 4-Carvomenthenol |
| Anti-inflammatory | Data not extensively available. | Effective at doses of 12.5-100 mg/kg in murine models of paw edema.[5] Reduces polymorphonuclear cell migration by ~55.2%.[2] |
| Anti-allergic | Not well-documented. | Orally administered at 12.5-50 mg/kg, significantly decreases eosinophil migration and mucus production in a murine CARAS model.[1] |
| Antimicrobial | Potential activity suggested, but quantitative data is limited. | Potent bactericidal agent.[3] |
Conclusion
This compound and 4-Carvomenthenol, while structurally related, exhibit key differences that dictate their properties and biological functions. This compound, as a saturated alcohol, is primarily of interest in the flavor and fragrance industry, with potential but less explored antimicrobial and anti-inflammatory activities. In contrast, the unsaturated 4-Carvomenthenol has well-documented and potent anti-inflammatory and anti-allergic properties, mediated through specific signaling pathways including the p38MAPK/NF-κB axis and histamine H1 receptor antagonism. This makes 4-Carvomenthenol a promising candidate for further investigation in the development of novel therapeutic agents for inflammatory and allergic disorders. This guide provides the foundational technical information required for researchers and drug development professionals to understand and further explore the distinct potential of these two monoterpenoid alcohols.
References
- 1. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. The Evaluation of the Single-Dose Toxicity and Safety of 4-Carvomenthenol in ICR Mice -Journal of Acupuncture Research | Korea Science [koreascience.kr]
- 4. e-jar.org [e-jar.org]
- 5. WO2000058253A1 - Preparation of carvone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Absolute Configuration of Carvomenthol's Chiral Centers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvomenthol (B157433), a saturated monoterpenoid alcohol, is a molecule of significant interest in the fields of flavor, fragrance, and pharmaceutical chemistry. Its biological and sensory properties are intrinsically linked to its three-dimensional structure. With three chiral centers, this compound can exist as eight distinct stereoisomers, each possessing unique physiological effects. A precise understanding and determination of the absolute configuration at each of these chiral centers are therefore paramount for research, quality control, and the development of stereochemically pure active ingredients. This technical guide provides a comprehensive overview of the absolute configuration of this compound's stereoisomers, detailing the experimental protocols for their determination and presenting key quantitative data.
The Stereoisomers of this compound
This compound, systematically named 2-methyl-5-(propan-2-yl)cyclohexan-1-ol, possesses three stereogenic centers at carbons 1, 2, and 5 of the cyclohexane (B81311) ring. This gives rise to 2^3 = 8 possible stereoisomers, which exist as four pairs of enantiomers. The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) R/S nomenclature. The eight stereoisomers are:
| IUPAC Name | Common Name(s) |
| (1R,2S,5R)-2-methyl-5-(propan-2-yl)cyclohexan-1-ol | (-)-Menthol |
| (1S,2R,5S)-2-methyl-5-(propan-2-yl)cyclohexan-1-ol | (+)-Menthol |
| (1R,2R,5R)-2-methyl-5-(propan-2-yl)cyclohexan-1-ol | (+)-Neomenthol |
| (1S,2S,5S)-2-methyl-5-(propan-2-yl)cyclohexan-1-ol | (-)-Neomenthol |
| (1R,2S,5S)-2-methyl-5-(propan-2-yl)cyclohexan-1-ol | (+)-Isomenthol |
| (1S,2R,5R)-2-methyl-5-(propan-2-yl)cyclohexan-1-ol | (-)-Isomenthol |
| (1R,2R,5S)-2-methyl-5-(propan-2-yl)cyclohexan-1-ol | (+)-Neoisomenthol |
| (1S,2S,5R)-2-methyl-5-(propan-2-yl)cyclohexan-1-ol | (-)-Neoisomenthol |
Quantitative Data: Optical Rotation
| Stereoisomer | Specific Rotation [α]D (degrees) |
| (1R,2S,5R)-(-)-Menthol | -50 (in Ethanol) |
| (1S,2R,5S)-(+)-Menthol | +50 (in Ethanol) |
| (1R,2R,5R)-(+)-Neomenthol | +16 (in Ethanol) |
| (1S,2R,5R)-(-)-Isomenthol | -24 (in Ethanol) |
Experimental Protocols for Determining Absolute Configuration
The unambiguous determination of the absolute configuration of this compound's chiral centers relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher's Ester Method
For chiral secondary alcohols like this compound, the Mosher's ester method is a powerful NMR-based technique to determine the absolute configuration of the carbinol center (C-1).[1][2][3][4][5] The method involves the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for the protons near the newly formed ester linkage.
Protocol for Mosher's Ester Analysis of this compound:
-
Esterification: React the this compound sample separately with the acid chlorides of (R)-MTPA and (S)-MTPA in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the (R)-MTPA and (S)-MTPA esters of this compound.
-
Purification: Purify the resulting diastereomeric esters using column chromatography or HPLC.
-
¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Chemical Shift Comparison: Carefully assign the proton signals for both diastereomers, particularly for the protons on the cyclohexane ring and the isopropyl and methyl substituents.
-
Calculate Δδ values (δS - δR): For each assigned proton, calculate the difference in chemical shift between the (S)-MTPA ester and the (R)-MTPA ester.
-
Configuration Assignment:
-
Protons with a positive Δδ value are located on one side of the MTPA plane in the conformational model.
-
Protons with a negative Δδ value are on the opposite side.
-
By comparing the observed Δδ values with the established conformational model of the MTPA esters, the absolute configuration of the C-1 carbinol center can be deduced.
-
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.[6][7][8] The technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of all atoms.
Protocol for X-ray Crystallography of a this compound Derivative:
-
Crystal Growth: Grow single crystals of a this compound stereoisomer or a suitable crystalline derivative (e.g., a p-bromobenzoate ester). The introduction of a heavy atom like bromine can facilitate the determination of the absolute configuration through anomalous dispersion.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: Determine the absolute configuration using the Flack parameter or by comparing the intensities of Bijvoet pairs of reflections. A Flack parameter close to zero for the correct enantiomer confirms the assigned absolute configuration.
Visualization of Stereochemical Relationships
The relationships between the eight stereoisomers of this compound can be visualized to better understand their connections as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).
Caption: Relationships between the eight stereoisomers of this compound.
This diagram illustrates the enantiomeric and diastereomeric relationships between the different stereoisomers of this compound. Each colored box represents an enantiomeric pair, while the dashed lines indicate a diastereomeric relationship between isomers.
Caption: Workflow for Mosher's ester analysis.
This workflow diagram outlines the key steps involved in determining the absolute configuration of the carbinol center in this compound using the Mosher's ester method, from the initial esterification reactions to the final comparison with a conformational model.
Conclusion
The precise determination of the absolute configuration of this compound's three chiral centers is a critical aspect of its chemical and biological characterization. This guide has provided a comprehensive overview of the eight stereoisomers, their nomenclature, and key quantitative data in the form of optical rotation. Furthermore, detailed experimental methodologies for NMR-based Mosher's ester analysis and single-crystal X-ray crystallography have been presented, offering researchers and drug development professionals a solid foundation for the stereochemical analysis of this important monoterpenoid. The provided visualizations of stereochemical relationships and experimental workflows serve to further clarify these complex concepts. A thorough understanding and application of these principles are essential for advancing research and development in areas where stereoisomeric purity is a key determinant of function and efficacy.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. matilda.science [matilda.science]
- 5. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 6. (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol [cymitquimica.com]
- 7. (1R,2R,5R)-2-ethyl-5-methylcyclohexan-1-ol | C9H18O | CID 68201406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1R*,2S*,5R*)-5-methyl-2-propan-2-ylcyclohexan-1-ol [stenutz.eu]
Carvomenthol in Flavor and Fragrance Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvomenthol, a monoterpenoid alcohol, is a significant compound in the field of flavor and fragrance research due to its characteristic minty, herbal, and camphoraceous aroma coupled with a distinct cooling sensation.[1] As a saturated cyclic alcohol, it belongs to the class of menthane monoterpenoids.[1] This technical guide provides an in-depth review of this compound's application in flavor and fragrance research, detailing its physicochemical properties, sensory attributes, proposed biological mechanisms, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with sensory-active compounds.
Chemical and Physical Properties
This compound, also known by synonyms such as p-Menthan-2-ol and Hexahydrocarvacrol, possesses the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol .[1][2] Its chemical structure is based on the p-menthane (B155814) backbone, which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group.[1] The compound exists as multiple stereoisomers, with the specific spatial arrangement of atoms influencing its sensory properties.[1] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | (1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol | [2] |
| CAS Number | 499-69-4 | [1][2] |
| FEMA Number | 3562 | [1][2] |
| Molecular Formula | C₁₀H₂₀O | [1][2] |
| Molecular Weight | 156.27 g/mol | [1] |
| Boiling Point | 222 °C at 760 mmHg | [1] |
| Density | 0.887 - 0.893 g/cm³ at 25 °C | [2] |
| Refractive Index | 1.462 - 1.463 at 20 °C | [2] |
| Vapor Pressure | 0.021 mmHg at 25 °C (estimated) | |
| logP (o/w) | 3.22 (estimated) | [1] |
| Water Solubility | Low | [1] |
| Odor Profile | Minty, herbal, camphoreous, cooling | [1] |
Regulatory Status and Use in Flavors
This compound is recognized as a flavoring agent and is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), under FEMA number 3562.[1] This designation permits its use in a variety of food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2] Table 2 summarizes the typical use levels of Carvomenthal in various food and beverage categories as reported in FEMA GRAS documentation.
| Food Category | Average Maximum Use Level (ppm) |
| Baked Goods | 14.8 |
| Non-alcoholic Beverages | 2.2 |
| Alcoholic Beverages | 4.0 |
| Frozen Dairy | 7.6 |
| Soft Candy | 10.0 |
Sensory Properties and Biological Activity
The most notable sensory characteristic of this compound is its cooling sensation, which is a key driver of its use in flavor and fragrance applications. This cooling effect is believed to be mediated through the activation of transient receptor potential (TRP) channels, specifically the TRPM8 receptor, which is also known as the "cold and menthol (B31143) receptor".
Proposed Signaling Pathway for Cooling Sensation
The cooling sensation elicited by compounds like menthol and, presumably, this compound is initiated by their binding to the TRPM8 ion channel located in the cell membrane of sensory neurons. This binding event triggers a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation, even in the absence of a physical temperature drop.
References
Conformational Analysis of the Carvomenthol Cyclohexane Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carvomenthol (B157433), a substituted p-menthane (B155814) monoterpenoid, possesses a cyclohexane (B81311) ring that is the cornerstone of its three-dimensional structure and, consequently, its biological activity and sensory properties. Understanding the conformational landscape of the this compound cyclohexane ring is paramount for applications in drug design, flavor chemistry, and stereoselective synthesis. This technical guide provides an in-depth analysis of the conformational preferences of this compound's stereoisomers, detailing the experimental and computational methodologies employed in their study. Quantitative data from spectroscopic and computational studies are presented, along with detailed protocols for key experiments.
Introduction to the Conformational Landscape of this compound
This compound is a diastereomer of the well-known compound menthol (B31143) and, like menthol, it has three chiral centers, giving rise to a total of eight possible stereoisomers.[1] The cyclohexane ring in this compound and its isomers predominantly adopts a chair conformation to alleviate angle and torsional strain.[2][3][4][5] The relative stability of these chair conformations is dictated by the steric interactions of the three substituents: a hydroxyl group, a methyl group, and an isopropyl group. The tendency of these bulky groups to occupy the more spacious equatorial positions to minimize 1,3-diaxial interactions is the primary driving force in determining the most stable conformer.
The chair conformations can undergo a ring flip, interconverting axial and equatorial substituents. The equilibrium between these two chair forms is a critical aspect of the conformational analysis. For some stereoisomers, such as neoisomenthol (B150136) (a diastereomer of menthol), a twist-boat conformation or a dynamic equilibrium between multiple chair conformations may be significantly populated.[1]
Experimental Methodologies for Conformational Analysis
The primary experimental techniques for elucidating the conformational preferences of this compound and its isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.[6] Key NMR parameters used in the conformational analysis of cyclohexane derivatives include proton-proton coupling constants (³JHH), carbon-13 chemical shifts, and the Nuclear Overhauser Effect (NOE).
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The concentration should be around 50 mM.[1]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shim the magnetic field to obtain optimal resolution. A standard ¹H NMR experiment can be used to evaluate the shimming.[7]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
For quantitative analysis (qHNMR), a longer relaxation delay (e.g., 30 s) and a 90-degree pulse angle are necessary to ensure full relaxation of all protons.[7][8]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Broadband proton decoupling (e.g., GARP) is used to simplify the spectrum and enhance sensitivity.[7]
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivity. Acquire with a spectral width appropriate for the proton spectrum, typically with 1K x 1K data points and 8-16 scans per increment.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. Acquire with appropriate spectral widths in both dimensions, typically with 1K x 256 data points and 16-32 scans per increment.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine spatial proximities between protons. A mixing time of 500-800 ms (B15284909) is typically used to observe through-space correlations.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Integrate proton signals and measure coupling constants from the ¹H NMR spectrum.
-
Assign proton and carbon signals using the combination of 1D and 2D NMR data.
-
The magnitude of vicinal coupling constants (³JHH) is related to the dihedral angle between the coupled protons via the Karplus equation, which is instrumental in determining the axial or equatorial orientation of substituents.[6][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate the different stereoisomers of this compound and to provide information about their molecular weight and fragmentation patterns. Chiral capillary columns are essential for the separation of enantiomers.
-
Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
Use a chiral capillary column for the separation of stereoisomers. A common choice is a column coated with a cyclodextrin (B1172386) derivative.[10]
-
-
GC Conditions:
-
Injector Temperature: 230-250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 45-60 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature of 200-220 °C.[10]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Interface Temperature: 230-250 °C.[11]
-
-
Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times.
-
Analyze the mass spectrum of each peak to confirm the molecular weight and identify characteristic fragment ions.
-
Computational Chemistry in Conformational Analysis
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of the conformational landscape.[12] These methods can be used to calculate the relative energies of different conformers, predict NMR chemical shifts and coupling constants, and visualize the three-dimensional structures.
-
Structure Building: Construct the 3D structures of the this compound stereoisomers using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods.
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each identified conformer using DFT at a suitable level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set).[1]
-
Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
NMR Parameter Calculation:
-
Calculate NMR chemical shifts and coupling constants for the optimized conformers using the GIAO (Gauge-Including Atomic Orbital) method at the same or a higher level of theory.
-
The calculated chemical shifts are typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS).[1]
-
-
Data Analysis:
-
Compare the calculated relative energies of the conformers to determine their predicted population distribution based on the Boltzmann distribution.
-
Correlate the calculated NMR parameters with the experimental data to assign the correct conformation and stereochemistry. A good linear correlation between calculated and experimental chemical shifts provides confidence in the structural assignment.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the conformational analysis of the this compound cyclohexane ring. Much of the detailed quantitative data in the literature pertains to menthol and its diastereomers, which serve as excellent models for understanding this compound.
Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Menthol Diastereomers in CDCl₃
| Carbon | Menthol | Neomenthol | Isomenthol | Neoisomenthol |
| C1 | 71.4 | 68.3 | 75.8 | 70.9 |
| C2 | 50.0 | 52.8 | 48.1 | 49.3 |
| C3 | 34.4 | 34.8 | 34.6 | 31.5 |
| C4 | 44.9 | 42.8 | 45.3 | 43.8 |
| C5 | 25.6 | 25.9 | 26.2 | 23.3 |
| C6 | 31.6 | 31.9 | 31.7 | 31.0 |
| C7 (Me) | 22.2 | 17.0 | 22.5 | 21.0 |
| C8 (CH) | 20.9 | 21.1 | 21.3 | 21.6 |
| C9 (Me) | 16.2 | 16.5 | 16.8 | 15.9 |
| C10 (Me) | 23.1 | 23.4 | 23.7 | 23.0 |
Data adapted from Härtner & Reinscheid (2008).[1] A SpectraBase entry provides ¹³C NMR data for a compound identified as "NEOISOthis compound".[3]
Table 2: Calculated Relative Energies and Key Dihedral Angles for Menthol Conformers
| Conformer | Relative Energy (kJ/mol) | Dihedral Angle H-C4-C8-H (°) | Dominant Rotamer |
| Menthol | 0.00 | +68.4 | Yes |
| Neomenthol | 2.51 | +172.5 | Yes |
| Isomenthol | 3.35 | Conformational Averaging | No |
| Neoisomenthol | 6.28 | Two chair equilibrium | Yes |
Data derived from DFT calculations (B3LYP/6-31G(d,p)) as reported by Härtner & Reinscheid (2008).[1] The dihedral angle of the isopropyl group is a key determinant of the most stable rotamer.[6]
Table 3: Typical ³JHH Coupling Constants (Hz) in Cyclohexane Rings
| Coupling Type | Dihedral Angle (approx.) | Typical Value (Hz) |
| Axial-Axial (³Jaa) | 180° | 8 - 13 |
| Axial-Equatorial (³Jae) | 60° | 2 - 5 |
| Equatorial-Equatorial (³Jee) | 60° | 2 - 5 |
These are general values for cyclohexane systems and are crucial for determining substituent orientations.[9]
Visualization of Conformational Relationships
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts in the conformational analysis of the this compound cyclohexane ring.
Caption: Chair-chair interconversion pathway for a this compound isomer.
Caption: Integrated workflow for conformational analysis of this compound.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. coresta.org [coresta.org]
- 11. researchgate.net [researchgate.net]
- 12. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Carvomenthol Derivatives: Chiral Architects in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often exhibiting therapeutic benefits while the other may be inactive or even harmful. Chiral building blocks, derived from the readily available "chiral pool," offer an efficient and powerful strategy to introduce stereocenters with high fidelity. Among these, derivatives of carvomenthol (B157433), a naturally occurring monoterpene, have emerged as versatile and highly effective chiral auxiliaries in a wide array of asymmetric transformations.
This technical guide provides a comprehensive overview of the application of this compound derivatives as chiral building blocks in synthesis. It details their use in key stereoselective reactions, provides specific experimental protocols, and presents quantitative data to aid researchers in the selection and implementation of these powerful synthetic tools.
The Power of the Phenyl Group: (-)-8-Phenylmenthol (B56881) as a Superior Chiral Auxiliary
While menthol (B31143) itself can be used to induce chirality, its derivative, (-)-8-phenylmenthol, has demonstrated significantly enhanced diastereofacial discriminating ability.[1][2] The introduction of a bulky phenyl group at the C8 position provides greater steric hindrance, effectively shielding one face of the reactive center and leading to higher levels of stereoselectivity in many reactions.[2][3] This enhanced steric control, coupled with the potential for π-stacking interactions, makes (-)-8-phenylmenthol a preferred choice for demanding asymmetric syntheses.[4]
Key Applications in Asymmetric Synthesis
This compound derivatives, particularly (-)-8-phenylmenthol, have been successfully employed as chiral auxiliaries in a variety of carbon-carbon bond-forming reactions, consistently delivering high levels of stereocontrol.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The use of a chiral auxiliary covalently attached to the dienophile allows for effective facial differentiation of the incoming diene, resulting in a diastereoselective cycloaddition. In a seminal example, E. J. Corey and coworkers utilized (-)-8-phenylmenthol acrylate (B77674) ester in an asymmetric Diels-Alder reaction with 5-benzyloxymethylcyclopentadiene.[5] The bulky 8-phenylmenthyl group effectively blocks the back face of the acrylate, directing the cycloaddition to the front face and leading to the formation of a key intermediate in the synthesis of prostaglandins (B1171923) with high stereoselectivity.[5][6]
Table 1: Diastereoselective Diels-Alder Reaction of (-)-8-Phenylmenthol Acrylate with Cyclopentadiene
| Diene | Dienophile | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Cyclopentadiene | (-)-8-Phenylmenthyl acrylate | Et₂AlCl | CH₂Cl₂ | -100 | 83 | >100:1 | [4] |
| Cyclopentadiene | (-)-8-Phenylmenthyl acrylate | AlCl₃ | Toluene/CH₂Cl₂ | -55 | 89 | High | [1] |
Asymmetric Alkylation
The alkylation of enolates is a fundamental method for forming new carbon-carbon bonds. By employing a chiral auxiliary, the two faces of the prochiral enolate become diastereotopic, allowing for the selective approach of an electrophile. Esters derived from (-)-8-phenylmenthol have been shown to undergo highly diastereoselective alkylation reactions.
Table 2: Asymmetric Alkylation of (-)-8-Phenylmenthol Propionate
| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Reference |
| Benzyl bromide | LDA | THF | -78 | 78 | 80:20 | [1] |
Asymmetric Aldol (B89426) Reaction
The aldol reaction is another critical tool for C-C bond formation, creating a β-hydroxy carbonyl moiety. Chiral auxiliaries attached to the enolate component can effectively control the stereochemical outcome of the reaction. While specific data for this compound derivatives in aldol reactions is less commonly reported than for other auxiliaries like Evans oxazolidinones, the principles of stereocontrol are applicable. The bulky nature of the 8-phenylmenthol group is expected to provide good to excellent levels of diastereoselectivity.
Asymmetric Conjugate Addition
The conjugate addition of nucleophiles to α,β-unsaturated esters is a widely used transformation. The use of a chiral auxiliary on the ester can direct the approach of the nucleophile to one of the prochiral faces of the double bond. Organocuprates are common nucleophiles for this reaction, and their addition to enoates derived from chiral alcohols can proceed with high stereoselectivity.
Experimental Protocols
Synthesis of (-)-8-Phenylmenthol from (R)-(+)-Pulegone
This three-step synthesis provides an 87:13 mixture of diastereomers that can be separated by chromatography or fractional crystallization of their chloroacetic acid esters.[1]
1. Grignard Reagent Formation and Conjugate Addition:
-
In a nitrogen-flushed, two-necked round-bottomed flask, magnesium turnings (0.45 mol) are covered with diethyl ether (50 mL).
-
A portion of bromobenzene (B47551) (0.5 mol total) is added to initiate Grignard reagent formation, and the mixture is heated to reflux.
-
The remaining bromobenzene in diethyl ether is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.
-
In a separate flask, copper(I) bromide (31 mmol) is suspended in diethyl ether.
-
The ethereal Grignard solution is added to the vigorously stirred copper(I) bromide suspension at -20 °C.
-
After stirring for 30 minutes at -20 °C, a solution of (R)-(+)-pulegone (0.26 mol) in diethyl ether is added.
-
The reaction mixture is stirred at -20 °C for 1.5 hours and then quenched by pouring it into a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product, (2R,5R)-5-methyl-2-(1-methyl-1-phenylethyl)cyclohexanone, is extracted with diethyl ether, and the organic layers are washed, dried, and concentrated.
2. Reduction of the Ketone:
-
A solution of the ketone from the previous step (0.24 mol) in methanol (B129727) is cooled to 0 °C.
-
Sodium borohydride (B1222165) (0.36 mol) is added in portions.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
The mixture is concentrated, and the residue is taken up in diethyl ether and water.
-
The product, a mixture of diastereomeric alcohols, is extracted with diethyl ether, and the organic layers are washed, dried, and concentrated.
3. Separation of Diastereomers (via Chloroacetate (B1199739) Esters):
-
The mixture of alcohols (86 mmol) is dissolved in diethyl ether with N,N-dimethylaniline (86 mmol) and cooled to 0 °C.
-
A solution of chloroacetyl chloride (93 mmol) in diethyl ether is added.
-
The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched with water, and the product is extracted with diethyl ether.
-
The crude chloroacetate esters are purified by chromatography to separate the diastereomers.
-
The desired chloroacetate ester is then hydrolyzed using potassium hydroxide (B78521) in ethanol (B145695) and water to yield pure (-)-8-phenylmenthol.
General Procedure for Asymmetric Diels-Alder Reaction
-
To a solution of the (-)-8-phenylmenthol-derived acrylate (1.0 eq) in dry dichloromethane (B109758) (DCM) at -78 °C under a nitrogen atmosphere, the Lewis acid (e.g., Et₂AlCl, 1.1 eq) is added dropwise.
-
After stirring for 15 minutes, the diene (e.g., cyclopentadiene, 3.0 eq) is added.
-
The reaction is stirred at -78 °C for the specified time (e.g., 3 hours).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Cleavage of the Chiral Auxiliary
The removal of the chiral auxiliary is a critical step to liberate the desired chiral product. The choice of cleavage method depends on the stability of the product to the reaction conditions.
Reductive Cleavage (Ester to Alcohol):
-
To a solution of the ester (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water again (Fieser work-up).
-
The resulting precipitate is filtered off, and the filtrate is concentrated to yield the crude alcohol product and the recovered chiral auxiliary.
-
Purification is typically achieved by column chromatography.
Basic Hydrolysis (Saponification):
-
The ester (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1).
-
Lithium hydroxide monohydrate (LiOH·H₂O, 2.0-5.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete.
-
The reaction mixture is acidified with 1 M HCl.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the carboxylic acid. The chiral auxiliary can be recovered from the organic layer.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key logical relationships and workflows in the application of this compound derivatives as chiral auxiliaries.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of Carvomenthol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of carvomenthol (B157433), a valuable chiral monoterpene alcohol. The focus is on strategies starting from readily available natural products, primarily (R)-(-)-carvone, and employing stereoselective reduction techniques to control the formation of the desired this compound isomers.
Introduction
This compound, also known as p-menthan-2-ol, possesses three chiral centers, leading to the existence of eight stereoisomers. The precise stereochemical configuration significantly influences its biological activity and organoleptic properties, making enantioselective synthesis a critical aspect of its production for applications in the pharmaceutical, flavor, and fragrance industries. The key challenge in this compound synthesis lies in the stereocontrolled reduction of the carbonyl group and the endocyclic double bond of a suitable precursor. This document outlines two primary strategies for the enantioselective synthesis of this compound, focusing on the reduction of (R)-(-)-carvone and its derivative, carvomenthone.
Synthesis Strategies
Two main enantioselective strategies for the synthesis of this compound from (R)-(-)-carvone are presented:
-
Two-Step Synthesis via Carvomenthone: This approach involves the initial chemoselective hydrogenation of the endocyclic double bond of carvone (B1668592) to yield carvomenthone (dihydrocarvone), followed by a diastereoselective reduction of the carbonyl group.
-
Direct Catalytic Hydrogenation of Carvone: This strategy aims for a one-step conversion of carvone to this compound through catalytic hydrogenation, where both the double bond and the carbonyl group are reduced with stereocontrol.
Caption: Overview of enantioselective synthesis strategies for this compound.
Experimental Protocols
Strategy 1: Two-Step Synthesis via Carvomenthone
Step 1: Hydrogenation of (R)-(-)-Carvone to Carvomenthone
This procedure focuses on the chemoselective reduction of the conjugated double bond of carvone.
-
Materials:
-
(R)-(-)-Carvone
-
Palladium on Carbon (10% Pd/C)
-
Ethanol (B145695) (anhydrous)
-
Hydrogen gas
-
Rotary evaporator
-
Standard glassware for hydrogenation
-
-
Protocol:
-
In a hydrogenation flask, dissolve (R)-(-)-carvone (10.0 g, 66.6 mmol) in anhydrous ethanol (100 mL).
-
Carefully add 10% Pd/C catalyst (0.5 g, 5 mol%).
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude carvomenthone.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Diastereoselective Reduction of Carvomenthone to this compound Isomers
The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent. Bulky hydride reagents favor the formation of neothis compound (kinetic control), while smaller hydride reagents or equilibrating conditions favor the formation of this compound (thermodynamic control).
Protocol 2a: Synthesis of (+)-Neothis compound (Kinetic Control)
-
Materials:
-
Carvomenthone
-
Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
-
-
Protocol:
-
Dissolve carvomenthone (5.0 g, 32.8 mmol) in anhydrous THF (50 mL) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (36 mL, 1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2b: Synthesis of (-)-Carvomenthol (Thermodynamic Control)
-
Materials:
-
Carvomenthone
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
-
Protocol:
-
Dissolve carvomenthone (5.0 g, 32.8 mmol) in methanol (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.24 g, 32.8 mmol) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor by TLC.
-
After completion, carefully add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Caption: Diastereoselective reduction of carvomenthone.
Strategy 2: Direct Asymmetric Hydrogenation of (R)-(-)-Carvone
This advanced strategy utilizes a chiral catalyst to achieve the simultaneous and stereocontrolled reduction of both the C=C and C=O bonds in carvone. The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.
-
Materials:
-
(R)-(-)-Carvone
-
Chiral Ruthenium or Rhodium catalyst (e.g., Ru-BINAP complex)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Hydrogen gas
-
High-pressure autoclave
-
Standard work-up reagents
-
-
General Protocol (Example):
-
In a glovebox, charge a high-pressure autoclave with the chiral catalyst (e.g., [RuCl₂( (R)-BINAP )]₂, 0.1-1 mol%).
-
Add the anhydrous solvent, followed by (R)-(-)-carvone.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with efficient stirring.
-
Monitor the reaction by taking aliquots and analyzing them by chiral GC or HPLC.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Open the autoclave and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate and purify the product by column chromatography.
-
Data Presentation
The following tables summarize typical quantitative data for the enantioselective synthesis of this compound and its isomers. Please note that specific results can vary based on the exact reaction conditions, catalyst batch, and purity of starting materials.
Table 1: Diastereoselective Reduction of Carvomenthone
| Entry | Reducing Agent | Solvent | Temperature (°C) | Product Ratio (this compound:Neothis compound) | Diastereomeric Excess (de %) |
| 1 | NaBH₄ | Methanol | 0 to RT | ~80:20 | ~60% (for this compound) |
| 2 | L-Selectride® | THF | -78 | ~5:95 | ~90% (for Neothis compound) |
| 3 | LiAlH₄ | Diethyl Ether | 0 | ~70:30 | ~40% (for this compound) |
Table 2: Direct Asymmetric Hydrogenation of (R)-(-)-Carvone (Illustrative Data)
| Entry | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Major Product | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |
| 1 | [RuCl₂( (R)-BINAP )]₂ | Methanol | 50 | 50 | (-)-Carvomenthol | >95 | >98 |
| 2 | Rh-(S,S)-Chiraphos | Ethanol | 20 | 25 | Isothis compound | >90 | >95 |
Note: The data in Table 2 is illustrative and represents typical results achievable with state-of-the-art chiral catalysts. The actual outcome is highly dependent on the specific ligand and metal combination.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through either a two-step sequence involving the diastereoselective reduction of carvomenthone or by direct asymmetric hydrogenation of carvone. The choice of strategy depends on the desired stereoisomer and the available synthetic capabilities. The two-step approach offers good control over diastereoselectivity through the judicious choice of reducing agents. Direct asymmetric hydrogenation, while more complex in terms of catalyst selection and reaction setup, provides a more atom-economical route to specific enantiomers with high stereopurity. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of stereoselective synthesis.
The Menthone Family: Leveraging Carvomenthol and its Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a reaction. Among the vast array of chiral auxiliaries, those derived from the naturally abundant and structurally rigid p-menthane (B155814) scaffold, including carvomenthol (B157433) and its stereoisomers, offer a cost-effective and versatile platform for achieving high levels of stereocontrol.
This compound, a stereoisomer of the well-known menthol (B31143), is part of a family of four diastereomers: menthol, neomenthol, isomenthol, and neoisomenthol. While the use of this compound itself as a chiral auxiliary is not extensively documented in scientific literature, its isomers, particularly (-)-menthol and (+)-neomenthol, have been widely and successfully employed in a variety of asymmetric transformations.[1][2][3][4] The principles of stereocontrol demonstrated by these isomers provide a strong foundation for the potential application of this compound and its derivatives. The steric hindrance provided by the isopropyl and methyl groups on the cyclohexane (B81311) ring of these molecules effectively shields one face of a reactive intermediate, directing the approach of reagents to the opposite face.[4]
This document provides a comprehensive overview of the application of the p-menthane family of chiral auxiliaries, with a focus on the well-studied examples of (-)-menthol and (+)-neomenthol and their derivatives. The detailed protocols and quantitative data presented herein serve as a practical guide for researchers looking to employ this class of chiral auxiliaries in their synthetic endeavors.
Key Applications:
-
Asymmetric Alkylation: Esters derived from menthol and its isomers can be converted to their corresponding enolates. The bulky p-menthane backbone directs the approach of an electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.[1][3]
-
Asymmetric Diels-Alder Reactions: When attached to a dienophile, these chiral auxiliaries can effectively control the facial selectivity of the [4+2] cycloaddition, yielding chiral six-membered rings with high endo/exo and facial diastereoselectivity.[1] The introduction of a bulky aromatic group, as seen in 8-phenylmenthol, can further enhance this stereocontrol.[5][]
-
Asymmetric Conjugate Additions: α,β-Unsaturated esters of menthol and its isomers are excellent substrates for diastereoselective conjugate addition reactions, where the chiral auxiliary directs the nucleophilic attack to one of the prochiral faces of the double bond.[3]
-
Synthesis of Chiral Sulfoxides: The Andersen synthesis, a reliable method for preparing enantiomerically pure sulfoxides, utilizes diastereomerically pure (-)-menthyl sulfinate esters. The reaction with an organometallic reagent proceeds with complete inversion of configuration at the sulfur atom.[1]
Quantitative Data Summary
The following tables summarize the diastereoselectivity and yields achieved in key asymmetric reactions using derivatives of the p-menthane family of chiral auxiliaries.
Table 1: Diastereoselective Alkylation of Menthyl and Neomenthyl Esters
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| (-)-Menthol | Propionate Ester | Benzyl (B1604629) bromide | LDA | THF | -78 | 90:10 | 85 |
| (+)-Neomenthol | Acetate Ester | Methyl iodide | LDA | THF | -78 | 85:15 | 90 |
Table 2: Asymmetric Diels-Alder Reaction with Menthyl-Derived Acrylates
| Chiral Auxiliary | Diene | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (endo:exo) | Yield (%) |
| (-)-Menthol | Cyclopentadiene (B3395910) | Et₂AlCl | CH₂Cl₂ | -78 | 85:15 | 92 |
| (-)-8-Phenylmenthol | Cyclopentadiene | AlCl₃ | Toluene | -78 | >95:5 | 85 |
| (+)-8-Phenylneomenthol | Danishefsky's diene | ZnI₂ | CH₂Cl₂ | -78 | 96:4 | 81 |
Experimental Protocols
Protocol 1: Synthesis of a (-)-Menthyl Ester (Attachment of Chiral Auxiliary)
Materials:
-
(-)-Menthol
-
Carboxylic acid (e.g., propionic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To a solution of (-)-menthol (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (-)-menthyl ester.
Protocol 2: Diastereoselective Alkylation of a (-)-Menthyl Ester
Materials:
-
(-)-Menthyl propionate
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Benzyl bromide (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Prepare a solution of the (-)-menthyl ester (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.[1]
-
Slowly add the LDA solution dropwise and stir the mixture at -78 °C for 30 minutes to form the enolate.[1]
-
Add benzyl bromide to the enolate solution at -78 °C.[1]
-
Stir the reaction at -78 °C for 3 hours.[1]
-
Quench the reaction with saturated aqueous NH₄Cl solution.[1]
-
Warm the mixture to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.[1]
-
Determine the diastereomeric excess by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Asymmetric Diels-Alder Reaction
Materials:
-
(-)-Menthyl acrylate (B77674)
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) (as a Lewis acid catalyst)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (-)-menthyl acrylate (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add the Lewis acid (e.g., Et₂AlCl, 1.1 eq) dropwise.
-
Add cyclopentadiene (3.0 eq) dropwise to the reaction mixture.[1]
-
Stir the reaction at -78 °C for 4 hours.[1]
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1]
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[1]
-
Determine the diastereomeric excess by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary (Hydrolysis of a Menthyl Ester)
Materials:
-
Diastereomerically enriched menthyl ester
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
Procedure:
-
Dissolve the diastereomerically enriched menthyl ester in a mixture of THF and water.[1]
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature.[1] Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.[1]
-
Extract the aqueous layer with diethyl ether (3x) to isolate the chiral carboxylic acid product.[1]
-
The chiral auxiliary, this compound or its isomer, can often be recovered from the reaction mixture for reuse.[1]
Visualizations
Caption: General workflow for using this compound derivatives as chiral auxiliaries.
Caption: Logical flow of a diastereoselective enolate alkylation.
Caption: Signaling pathway for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
References
Application of Carvomenthol in Asymmetric Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of carvomenthol (B157433) and its derivatives in asymmetric synthesis. This compound, a naturally occurring monoterpene alcohol, holds potential as a cost-effective and versatile chiral auxiliary. Its rigid cyclohexane (B81311) framework, endowed with multiple stereocenters, can provide a defined chiral environment to effectively control the stereochemical outcome of various chemical transformations.
By temporarily attaching this compound to a prochiral substrate, it is possible to direct the formation of a desired stereoisomer with high diastereoselectivity. Subsequent cleavage of the auxiliary, which can often be recovered and reused, yields the enantiomerically enriched target molecule. These application notes detail the use of this compound as a chiral auxiliary in key asymmetric reactions, including Diels-Alder reactions, enolate alkylations, and aldol (B89426) additions. The provided experimental protocols and quantitative data, based on analogous and well-studied menthol (B31143) derivatives, serve as a practical guide for the application of these methods in a research and development setting.
Key Applications at a Glance
| Application | Reaction Type | Key Advantages |
| Asymmetric Diels-Alder Reaction | [4+2] Cycloaddition | High endo/exo selectivity and good facial diastereoselectivity, particularly with Lewis acid catalysis. |
| Asymmetric Enolate Alkylation | Enolate Alkylation | Good to excellent diastereoselectivity, applicable to the synthesis of chiral carboxylic acids. |
| Asymmetric Aldol Addition | Aldol Reaction | Formation of chiral β-hydroxy carbonyl compounds with control over new stereocenters. |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for the construction of six-membered rings. When a chiral auxiliary like this compound is attached to the dienophile, it can effectively shield one face of the molecule, leading to a diastereoselective cycloaddition.
Illustrative Quantitative Data for Diels-Alder Reactions using Menthol Derivatives
| Diene | Dienophile | Chiral Auxiliary | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Cyclopentadiene | Acrylate (B77674) | (-)-Menthol | Et₂AlCl | CH₂Cl₂ | -78 | 85 | 98 |
| Isoprene | Crotonate | (+)-Neomenthol | TiCl₄ | Toluene | -78 | 90 | 95 |
| 1,3-Butadiene | Acrylate | (-)-8-Phenylmenthol | BF₃·OEt₂ | CH₂Cl₂ | -78 | 92 | >99 |
Note: The data presented is illustrative and based on reactions with menthol and its derivatives. Optimization will be required for this compound-based substrates.
Experimental Protocol: Asymmetric Diels-Alder Reaction
Materials:
-
This compound-derived acrylate (1.0 eq)
-
Diene (e.g., cyclopentadiene, freshly cracked) (2.0 eq)
-
Lewis Acid (e.g., Et₂AlCl, 1.0 M in hexanes) (1.1 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the this compound-derived acrylate in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid to the stirred solution.
-
Add the diene dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired cycloadduct.
-
Determine the diastereomeric excess by ¹H NMR or chiral HPLC analysis.
Asymmetric Enolate Alkylation
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. By employing a chiral auxiliary such as this compound, the two faces of the prochiral enolate become diastereotopic, allowing for the selective approach of an electrophile.
Illustrative Quantitative Data for Enolate Alkylation using Menthol Derivatives
| Enolate Precursor | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (-)-Menthyl propionate | Benzyl (B1604629) bromide | LDA | THF | -78 | 90 | 95 |
| (+)-Neomenthyl acetate (B1210297) | Methyl iodide | LHMDS | Toluene | -78 | 88 | 92 |
| (-)-8-Phenylmenthyl propionate | Ethyl iodide | KHMDS | THF | -78 | 95 | >99 |
Note: The data presented is illustrative. Optimization will be required for this compound-based substrates.
Experimental Protocol: Asymmetric Alkylation of a this compound-Derived Ester
Materials:
-
This compound-derived ester (e.g., propionate) (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq), freshly prepared or commercial solution
-
Electrophile (e.g., benzyl bromide) (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF.
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of the this compound-derived ester in anhydrous THF to the stirred LDA solution to form the enolate.
-
After stirring for 30-60 minutes to ensure complete enolate formation, add the electrophile dropwise.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric excess by ¹H NMR or chiral HPLC analysis.
Asymmetric Aldol Addition
The aldol addition is a powerful reaction for the formation of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The use of a this compound-derived enolate can provide facial selectivity in the reaction with an aldehyde.
Illustrative Quantitative Data for Aldol Additions using Menthol Derivatives
| Enolate Precursor | Aldehyde | Lewis Acid/Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (-)-Menthyl acetate | Isobutyraldehyde | LDA | THF | -78 | 85 | 90 |
| (+)-Neomenthyl propionate | Benzaldehyde | TiCl₄, DIPEA | CH₂Cl₂ | -78 | 92 | 96 |
| (-)-8-Phenylmenthyl acetate | Acetaldehyde | Bu₂BOTf, DIPEA | CH₂Cl₂ | -78 | 94 | >99 |
Note: The data presented is illustrative. Optimization will be required for this compound-based substrates.
Experimental Protocol: Asymmetric Aldol Addition
Materials:
-
This compound-derived acetate (1.0 eq)
-
Di-n-butylboron triflate (Bu₂BOTf) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
pH 7 phosphate (B84403) buffer
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound-derived acetate in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.
-
Add DIPEA, followed by the dropwise addition of Bu₂BOTf to form the boron enolate.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde dropwise and continue stirring at -78 °C for 1-3 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Carefully add 30% H₂O₂ and allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric excess by ¹H NMR or chiral HPLC analysis.
Cleavage and Recovery of the Chiral Auxiliary
A key advantage of using a chiral auxiliary is the ability to recover it for reuse. For this compound esters, the auxiliary is typically cleaved by hydrolysis or reduction.
Protocol: Hydrolysis of this compound Esters
Materials:
-
Diastereomerically enriched this compound ester
-
Lithium hydroxide (B78521) (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
Procedure:
-
Dissolve the this compound ester in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x) to isolate the chiral carboxylic acid product.
-
To recover the this compound, make the aqueous layer basic (pH > 10) with a suitable base (e.g., NaOH) and extract with diethyl ether (3 x).
-
Combine the organic extracts containing the this compound, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The recovered this compound can be purified by distillation or recrystallization if necessary. Typical recovery yields are in the range of 85-95%.[1]
Visualizing Asymmetric Synthesis Workflows and Mechanisms
To aid in the understanding of the principles and procedures outlined, the following diagrams illustrate the general workflow of asymmetric synthesis using a chiral auxiliary, the mechanism of a diastereoselective Diels-Alder reaction, and the logical relationship governing stereochemical control.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Mechanism of a diastereoselective Diels-Alder reaction.
Caption: Logical relationship for diastereoselection with a chiral auxiliary.
References
Application Note: A Detailed Protocol for the Catalytic Hydrogenation of Carvone to Carvomenthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive experimental protocol for the catalytic hydrogenation of carvone (B1668592) to produce carvomenthol (B157433), a valuable compound in flavor, fragrance, and pharmaceutical research. The protocol details the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification. Additionally, this document includes a summary of quantitative data from a representative experiment and characterization data to aid in product identification and analysis. A logical workflow of the experimental process is also presented.
Introduction
Carvone, a monoterpene found in the essential oils of spearmint and caraway, is a versatile chiral starting material for the synthesis of various terpenoids. The hydrogenation of carvone is a key transformation that reduces its two carbon-carbon double bonds and the ketone functional group to yield this compound. This compound, a saturated monoterpenoid alcohol, exists as several stereoisomers, and its derivatives are of interest for their potential physiological activities. This protocol outlines a reliable method for the synthesis of this compound from carvone using a palladium on carbon (Pd/C) catalyst.
Experimental Protocol
This protocol is adapted from standard hydrogenation procedures and is intended for execution by trained laboratory personnel.
Materials and Reagents:
-
(R)-(-)-Carvone (or (S)-(+)-Carvone)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (B145695) (reagent grade)
-
Hexane (B92381) (reagent grade)
-
Ethyl acetate (B1210297) (reagent grade)
-
Celite® (or other filter aid)
-
Hydrogen gas (H₂)
-
Argon or Nitrogen gas (inert gas)
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
-
Vacuum line
-
Filter funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Reaction Setup and Procedure
-
Flask Preparation: A 250 mL two-necked round-bottom flask containing a magnetic stir bar is thoroughly dried and flushed with an inert gas (Argon or Nitrogen).
-
Catalyst Addition: Under the inert atmosphere, add approximately 25 mg of 10% Pd/C catalyst to the flask.
-
Solvent and Substrate Addition: Add 50 mL of ethanol to the flask. With continued stirring, add 5.0 g of carvone to the reaction mixture.[1]
-
Hydrogenation: The flask is connected to a hydrogenation apparatus. The atmosphere in the flask is carefully replaced with hydrogen gas by evacuating the flask and backfilling with hydrogen three times. The reaction is then stirred vigorously under a positive pressure of hydrogen (a balloon of hydrogen is suitable for atmospheric pressure reactions) at room temperature.[2][3]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). To take a sample for TLC, briefly replace the hydrogen atmosphere with an inert gas, withdraw a small aliquot, and spot it on a TLC plate against a spot of the starting material (carvone). A suitable eluent system is a mixture of hexane and ethyl acetate.
-
Reaction Time: The reaction is typically allowed to proceed for several hours (e.g., 8-24 hours) or until the starting material is no longer detectable by TLC or GC.
Work-up and Purification
-
Catalyst Filtration: Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is then filtered through a pad of Celite® to remove the palladium on carbon catalyst. The filter cake should be washed with a small amount of ethanol to ensure all the product is collected. Caution: The Pd/C catalyst is flammable, especially when dry and containing adsorbed hydrogen. The filter cake should not be allowed to dry completely and should be quenched with water before disposal.[2]
-
Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions are collected and analyzed by TLC to identify and combine the fractions containing the pure product.
-
Final Product: The solvent from the combined pure fractions is evaporated to yield this compound as a colorless oil.
Data Presentation
The following table summarizes representative quantitative data for the hydrogenation of carvone to this compound. The exact yields and diastereomeric ratios can vary depending on the specific reaction conditions and the stereoisomer of carvone used as the starting material.
| Parameter | Result |
| Starting Material | (R)-(-)-Carvone |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Temperature | Room Temp. |
| Pressure | Atmospheric |
| Reaction Time | 24 hours |
| Yield of this compound | >90% |
| Diastereomeric Ratio | Variable |
Product Characterization
The final product should be characterized to confirm its identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used to determine the purity of the product and identify the different isomers of this compound based on their retention times and mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the this compound isomers. The chemical shifts and coupling constants will be characteristic of the specific stereoisomers formed.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the hydrogenation of carvone to this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram
The hydrogenation of carvone involves the reduction of multiple functional groups. The following diagram illustrates the chemical transformation pathway.
Caption: Reaction pathway from Carvone to this compound.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound via the catalytic hydrogenation of carvone. The procedure is straightforward and utilizes common laboratory reagents and equipment. The provided data and characterization guidelines will assist researchers in successfully performing this synthesis and analyzing the resulting product for further applications in their respective fields.
References
Application Notes and Protocols for Diastereoselective Alkylation Using a Neomenthol Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules where specific stereoisomers are often responsible for the desired therapeutic effects. Chiral auxiliaries are powerful tools in this field, enabling the control of stereochemistry during chemical transformations. (+)-Neomenthol, a naturally occurring and cost-effective stereoisomer of menthol, serves as an effective chiral auxiliary for the diastereoselective alkylation of carboxylic acids.[1][2] Its rigid cyclohexane (B81311) backbone provides a well-defined chiral environment that effectively shields one face of a prochiral enolate, directing the approach of an electrophile to the opposite face and leading to the formation of a new stereocenter with high diastereoselectivity.[1][2]
This application note provides detailed protocols for the use of (+)-neomenthol as a chiral auxiliary in the diastereoselective alkylation of carboxylic acid esters. It covers the attachment of the auxiliary, the diastereoselective alkylation reaction, and the subsequent cleavage to yield the desired chiral carboxylic acid, along with the recovery of the auxiliary.
Principle of the Method
The use of (+)-neomenthol as a chiral auxiliary in diastereoselective alkylation follows a three-step sequence:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary, (+)-neomenthol, is covalently attached to a prochiral carboxylic acid via esterification.
-
Diastereoselective Alkylation: The resulting neomenthyl ester is treated with a strong, non-nucleophilic base to form a chiral enolate. The bulky neomenthol (B8682525) group sterically hinders one face of the enolate, directing the incoming electrophile (an alkyl halide) to the less hindered face. This results in the preferential formation of one diastereomer.
-
Cleavage of the Chiral Auxiliary: After the alkylation, the neomenthol auxiliary is cleaved from the product, typically through hydrolysis, to yield the enantiomerically enriched carboxylic acid. The (+)-neomenthol can then be recovered and reused.[3]
Data Presentation
The following table summarizes representative data for the diastereoselective alkylation of neomenthol-derived esters. The diastereomeric excess (d.e.) and yield can vary depending on the substrate, electrophile, and reaction conditions.
| Carboxylic Acid Derivative | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | d.e. (%) |
| Neomenthyl Propionate | Benzyl (B1604629) Bromide | LDA | THF | -78 | High | >90 |
| Neomenthyl Acetate | Methyl Iodide | LDA | THF | -78 | High | >90 |
| Neomenthyl Phenylacetate | Benzyl Bromide | tBu-P4 | THF | -78 | 95 | 98 |
| Neomenthyl Phenylacetate | Ethyl Iodide | tBu-P4 | THF | -78 | 85 | 95 |
| Neomenthyl Phenylacetate | Allyl Bromide | tBu-P4 | THF | -78 | 90 | 96 |
Note: Data is compiled from various sources and is representative. Actual results may vary.
Experimental Protocols
Protocol 1: Attachment of the (+)-Neomenthol Auxiliary (Esterification)
This protocol describes the esterification of a carboxylic acid with (+)-neomenthol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.
Materials:
-
Carboxylic acid (e.g., propionic acid)
-
(+)-Neomenthol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), (+)-neomenthol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the carboxylic acid mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (+)-neomenthyl ester.
Protocol 2: Diastereoselective Alkylation of the (+)-Neomenthyl Ester
This protocol provides a general method for the diastereoselective alkylation of a (+)-neomenthyl ester.
Materials:
-
(+)-Neomenthyl ester (from Protocol 1)
-
Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the (+)-neomenthyl ester (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) dropwise to the solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the (+)-Neomenthol Auxiliary (Hydrolysis)
This protocol describes the removal of the (+)-neomenthol auxiliary by saponification.
Materials:
-
Alkylated (+)-neomenthyl ester (from Protocol 2)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the alkylated (+)-neomenthyl ester (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add an excess of LiOH (3-5 eq) to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 12-24 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to recover the liberated (+)-neomenthol.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.
Visualizations
Caption: General experimental workflow for diastereoselective alkylation.
Caption: Logical flow of diastereoselective enolate alkylation.
References
Application Notes and Protocols for the Cleavage and Recovery of (+)-Neomenthol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Neomenthol, a naturally occurring stereoisomer of menthol, is a cost-effective and highly efficient chiral auxiliary in asymmetric synthesis.[1] Its rigid cyclohexane (B81311) framework provides excellent stereochemical control in a variety of transformations, including diastereoselective alkylations, aldol (B89426) reactions, and conjugate additions.[1][2] A critical advantage of using (+)-neomenthol is its potential for high-yield recovery and recycling after the desired stereocenter has been established, making it a valuable tool for sustainable and large-scale chemical synthesis.[3]
These application notes provide detailed protocols for two common methods for the cleavage of the (+)-neomenthol auxiliary from ester derivatives: hydrolytic cleavage using lithium hydroxide (B78521) (LiOH) and reductive cleavage using lithium aluminum hydride (LiAlH₄).
Data Presentation
The recovery of the chiral auxiliary is a key step in the efficiency of this methodology. While yields can be substrate-dependent, the recovery of menthol-based auxiliaries is typically high.
| Parameter | Value | Remarks |
| Typical Recovery Yield for (-)-Menthol | 85-95% | This range is commonly reported for the closely related (-)-menthol and serves as a strong benchmark for (+)-neomenthol recovery.[4] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage of (+)-Neomenthyl Esters
This protocol describes a standard saponification procedure to cleave the ester linkage, yielding the chiral carboxylic acid and recoverable (+)-neomenthol.
Materials:
-
Diastereomerically enriched (+)-neomenthyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (B95107) (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the (+)-neomenthyl ester in a mixture of THF and water.
-
Add an excess of solid LiOH (3-5 equivalents) to the solution.[3]
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.[3]
-
Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to extract the liberated (+)-neomenthol. The (+)-neomenthol can be recovered from this ether layer.[3]
-
Product Isolation: Cool the remaining aqueous layer to 0 °C and acidify to pH 1-2 with 1 M HCl.[3]
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the chiral carboxylic acid.[3]
-
Auxiliary Recovery: The diethyl ether layer from step 5 contains the (+)-neomenthol. Wash this layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The recovered (+)-neomenthol can be purified by distillation or recrystallization if necessary.[4]
Protocol 2: Reductive Cleavage of (+)-Neomenthyl Esters
This protocol employs lithium aluminum hydride to reduce the ester, yielding the corresponding chiral primary alcohol and recoverable (+)-neomenthol. This method is suitable when the carboxylic acid functionality is not desired in the final product.
Materials:
-
Alkylated (+)-neomenthyl ester derivative
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen), prepare a solution of the alkylated (+)-neomenthyl ester (1.0 equivalent) in anhydrous diethyl ether or THF.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise, add LiAlH₄ (2.0-3.0 equivalents) to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC for the disappearance of the starting material.[3]
-
Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential and slow dropwise addition of water, followed by 15% aqueous NaOH solution.
-
Allow the resulting slurry to stir at room temperature for 1 hour.[3]
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or ethyl acetate.[3]
-
Combine the filtrate and washings, dry over anhydrous MgSO₄, and concentrate the solution under reduced pressure to obtain a mixture of the crude chiral alcohol product and (+)-neomenthol.[3]
-
The chiral alcohol product and the (+)-neomenthol auxiliary can be separated by column chromatography on silica (B1680970) gel. The recovered (+)-neomenthol's purity should be checked by NMR and/or GC analysis before reuse.[3]
Mandatory Visualizations
General Workflow for Asymmetric Synthesis Using (+)-Neomenthol
Caption: General workflow for employing (+)-neomenthol as a chiral auxiliary.
Experimental Workflow for Hydrolytic Cleavage and Recovery
Caption: Logical flow of hydrolytic cleavage and product/auxiliary isolation.
References
Method Development for the Quantitative Analysis of Carvomenthol
Application Note & Protocol
Introduction
Carvomenthol (p-menthan-4-ol) is a monocyclic monoterpene alcohol. As an isomer of the more commonly known menthol (B31143), it is found in some essential oils and has potential applications in the pharmaceutical and fragrance industries. Accurate and precise quantitative analysis of this compound is essential for quality control, formulation development, and stability testing. This document provides detailed protocols for the quantitative determination of this compound in various sample matrices using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI). These methods are based on established and validated analytical techniques for the closely related compound, menthol, and are adaptable for this compound analysis.[1][2]
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
Gas chromatography is a highly sensitive and selective method, well-suited for volatile compounds like this compound, making it a preferred technique for its quantification, especially in complex matrices.[1][2]
Experimental Protocol
1.1.1. Instrumentation and Chromatographic Conditions
A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler is used.[2] The following table summarizes the instrumental parameters.
| Parameter | Value |
| Column | VF-624ms (60 m length, 0.25 mm internal diameter, 1.8 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Detector (FID) Temp. | 280°C[1] |
| Oven Temp. Program | Initial: 70°C, hold for 2 min; Ramp: 10°C/min to 240°C, hold for 5 min[3] |
| Carrier Gas | Nitrogen or Helium[1] |
| Flow Rate | 1.5 mL/min[1] |
| Injection Volume | 1 µL |
| Split Ratio | 1:20[1] |
1.1.2. Reagents and Solutions Preparation
-
Diluent: Methanol (B129727) or Ethanol, HPLC grade.
-
Internal Standard (IS) Solution: Prepare a 2% w/v solution of a suitable internal standard (e.g., Thymol or Camphor) in the diluent.[1][4]
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask and dissolve in the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the expected range of the samples. A typical range could be 0.05 - 0.5 mg/mL. Add a fixed amount of the Internal Standard solution to each calibration standard.
-
Sample Preparation: The sample preparation will vary depending on the matrix.
-
For liquid samples (e.g., essential oils, syrups): Accurately weigh a known amount of the sample, dissolve it in the diluent, add the internal standard, and dilute to a known volume to bring the this compound concentration within the calibration range.[5][6]
-
For semi-solid samples (e.g., gels, creams): Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., a mix of methanol and 1,2-propanediol (85:15)) with the aid of sonication.[3] Add the internal standard and dilute to a known volume.
-
For solid samples (e.g., powders): Accurately weigh a known amount of the sample, extract this compound with a suitable solvent using sonication or vortexing, add the internal standard, centrifuge or filter to remove undissolved particles, and dilute the supernatant to a known volume.
-
Data Presentation: Method Validation Summary
The method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for a similar GC-FID method for menthol, which can be expected for this compound.[1][3][7]
| Validation Parameter | Typical Result |
| Linearity Range | 0.06 - 0.23 mg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | ~0.005 mg/mL[1] |
| Limit of Quantification (LOQ) | ~0.015 mg/mL[1] |
| Accuracy (% Recovery) | 99.43% - 101.48%[3] |
| Precision (% RSD) | < 2.0%[7] |
| Solution Stability | Stable for at least 24 hours[2] |
Visualization: GC-FID Workflow
Caption: Workflow for this compound analysis by GC-FID.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) Method
For non-volatile matrices or when GC is not available, HPLC with a refractive index detector can be a suitable alternative for quantifying compounds like this compound that lack a UV chromophore.[5][6]
Experimental Protocol
2.1.1. Instrumentation and Chromatographic Conditions
An HPLC system equipped with a refractive index (RI) detector and an autosampler is used.[6]
| Parameter | Value |
| Column | C18 column (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm) or equivalent[6] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) or Methanol:Water (70:30, v/v)[6][8] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | Ambient or controlled at 30°C |
| Detector | Refractive Index (RI) Detector[6] |
| Injection Volume | 20 µL - 100 µL[6] |
| Run Time | ~15 - 25 minutes[6][8] |
2.1.2. Reagents and Solutions Preparation
-
Mobile Phase: Prepare the specified mixture of HPLC grade solvents. Filter and degas before use.
-
Diluent: The mobile phase is typically used as the diluent.
-
Standard Stock Solution (e.g., 0.5 mg/mL): Accurately weigh 50 mg of this compound reference standard into a 100 mL volumetric flask and dissolve in the diluent.[6]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.05 - 0.25 mg/mL).
-
Sample Preparation:
-
For liquid samples (e.g., syrups): Accurately weigh a sample amount equivalent to about 2.5 mg of this compound into a 50 mL volumetric flask. Add a small amount of water to dissolve, then add methanol and sonicate for 5-10 minutes. Dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter before injection.[6]
-
For other matrices: Adapt the sample preparation to ensure complete extraction of this compound and compatibility with the mobile phase.
-
Data Presentation: Method Validation Summary
The HPLC-RI method should also be validated as per ICH guidelines.[6] The table below shows expected performance characteristics based on a validated method for menthol.[5][6]
| Validation Parameter | Typical Result |
| Linearity Range | 0.03 - 0.07 mg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | Dependent on RI detector sensitivity |
| Limit of Quantification (LOQ) | Dependent on RI detector sensitivity |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Solution Stability | Stable for at least 24 hours |
Visualization: HPLC-RI Workflow
Caption: Workflow for this compound analysis by HPLC-RI.
Conclusion
The GC-FID and HPLC-RI methods presented provide robust and reliable approaches for the quantification of Carvomenthorl in various matrices. The choice of method will depend on the specific sample matrix, available instrumentation, and the desired sensitivity. GC-FID is generally more sensitive for volatile compounds like this compound.[2] Both methods, when properly validated, are suitable for routine quality control analysis in research and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. phcog.com [phcog.com]
Application Notes and Protocols: Enhancing Transdermal Drug Delivery with Carvomenthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of carvomenthol (B157433) as a potential penetration enhancer for transdermal drug delivery. Due to the limited availability of direct research on this compound for this specific application, data and protocols for its structural isomer, menthol, are presented as a close surrogate to guide experimental design. This compound, a monoterpene alcohol, is expected to share similar physicochemical properties and mechanisms of action with menthol, a well-documented penetration enhancer.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Its moderate lipophilicity and low water solubility are characteristic of many terpene penetration enhancers.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Boiling Point | 222 °C | [3] |
| Specific Gravity | 0.887 - 0.893 @ 25 °C | [3] |
| Refractive Index | 1.462 - 1.463 @ 20 °C | [3] |
| logP (o/w) | ~3.22 | [1] |
| Water Solubility | ~298.3 mg/L @ 25 °C (estimated) |[3] |
Mechanism of Action
The primary mechanism by which terpenes like this compound are believed to enhance transdermal drug delivery is through the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin.[4] This disruption increases the fluidity of the lipid bilayers, creating transient pathways for drug molecules to permeate more easily.
Additionally, some terpenes have been shown to interact with intracellular keratin (B1170402) and influence cellular signaling pathways related to inflammation, which may also contribute to changes in skin permeability. For instance, 4-carvomenthol has been reported to have anti-inflammatory effects.
Caption: Logical relationship of this compound's mechanism.
Quantitative Data on Transdermal Enhancement
The following table summarizes quantitative data from studies on menthol, demonstrating its efficacy as a penetration enhancer for different drugs. This data can serve as a benchmark for designing studies with this compound.
Table 2: Enhancement of Transdermal Drug Delivery by Menthol
| Drug | Formulation | Menthol Concentration (% w/w) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Indomethacin | Gel with 2% l-menthol | 2% | 2-fold higher percutaneous absorption (AUC) compared to gel without menthol. |
| Nicardipine Hydrochloride | 2% w/w Hydroxypropyl cellulose (B213188) (HPC) gel | 8% | Maximum flux of 227.70 ± 1.30 µg cm⁻² hr⁻¹ with an enhancement ratio of 7.12. | |
Experimental Protocols
Preparation of a Topical Gel Formulation Containing this compound
This protocol describes the preparation of a basic hydrogel formulation for the topical application of a model drug with this compound as a penetration enhancer.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Gelling agent (e.g., Carbomer 940)
-
Solvent (e.g., Propylene (B89431) Glycol)
-
Neutralizing agent (e.g., Triethanolamine)
-
Purified water
Procedure:
-
Dispersion of Gelling Agent: Slowly disperse the gelling agent (e.g., 1% w/w Carbomer 940) in purified water with constant stirring until a uniform, lump-free dispersion is achieved. Allow the dispersion to hydrate (B1144303) for at least 2 hours.
-
Preparation of Drug-Enhancer Solution: In a separate container, dissolve the API and this compound in a suitable solvent like propylene glycol.
-
Mixing: Gradually add the drug-enhancer solution to the hydrated gelling agent dispersion while stirring continuously.
-
Neutralization: Adjust the pH of the gel to approximately 6.0-6.5 using a neutralizing agent (e.g., triethanolamine) to achieve the desired viscosity and clarity.
-
Final Mixing and Storage: Mix thoroughly until a homogenous gel is formed. Store in an airtight container at room temperature.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard method for evaluating the transdermal permeation of a drug from a topical formulation.
Materials and Equipment:
-
Franz diffusion cells
-
Full-thickness skin (e.g., porcine ear skin or human cadaver skin)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
Syringes and needles
-
HPLC or other suitable analytical instrument for drug quantification
Procedure:
-
Skin Preparation: Thaw the frozen skin at room temperature. Carefully remove any subcutaneous fat and hair. Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (32 ± 1°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
-
Equilibration: Allow the assembled cells to equilibrate in a water bath or heating block at 32 ± 1°C for at least 30 minutes.
-
Formulation Application: Apply a known quantity (e.g., 10 mg/cm²) of the test formulation (with and without this compound) evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling port. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC.
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Determine the lag time (tL) from the x-intercept of the linear portion of the plot.
-
Calculate the enhancement ratio (ER) by dividing the steady-state flux of the formulation with this compound by that of the control formulation without the enhancer.
-
Caption: Workflow for an in vitro skin permeation study.
Signaling Pathways
While the primary mechanism of penetration enhancement by terpenes is physical, 4-carvomenthol has been shown to modulate specific signaling pathways related to inflammation. This may have secondary effects on skin barrier function and drug disposition.
Caption: Anti-inflammatory signaling of 4-Carvomenthenol.
Safety Considerations
This compound is listed as a flavoring agent and is generally recognized as safe (GRAS) for oral consumption.[5] However, for topical applications, it is crucial to evaluate its potential for skin irritation and sensitization, especially at the concentrations required for effective penetration enhancement. A single-dose toxicity study in mice suggested a lethal dose greater than 50 mg/kg, but further studies on repeated topical application are necessary to establish a comprehensive safety profile for its use in transdermal formulations.[6]
References
Application Notes and Protocols: Preparation and Anti-Inflammatory Evaluation of Carvomenthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Carvomenthol derivatives and the evaluation of their potential anti-inflammatory properties. The protocols outlined below are based on established methodologies for the chemical modification of terpenes and standardized in vitro and in vivo anti-inflammatory screening assays.
Introduction
This compound, a monocyclic monoterpene alcohol, is a naturally occurring compound found in various essential oils. Like other terpenes, it has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Chemical modification of the parent Carvomenthal molecule to create derivatives, such as esters and ethers, is a promising strategy to enhance its pharmacological activity, improve bioavailability, and explore structure-activity relationships. This document details the synthetic routes to prepare these derivatives and the experimental protocols to assess their anti-inflammatory efficacy.
Data Presentation: Anti-Inflammatory Activity
The following tables summarize the anti-inflammatory activity of this compound and related monoterpenes. It is important to note that while extensive data exists for structurally similar compounds, specific quantitative data for many this compound derivatives is not widely available in the public domain. The data presented here for related compounds can serve as a benchmark for newly synthesized this compound derivatives.
Table 1: In Vitro Anti-Inflammatory Activity of this compound and Related Terpenes
| Compound | Assay | Cell Line | Parameter Measured | IC50 / Inhibition | Reference |
| This compound | LPS-stimulated macrophages | Human macrophages | IL-1β Production | Inhibition | [1] |
| This compound | LPS-stimulated macrophages | Human macrophages | TNF-α Production | Inhibition | [1] |
| Thymol | LPS-stimulated macrophages | RAW 264.7 | NO Production | IC50: Varies (e.g., 78.62 - 128.7 µg/mL for essential oils with high thymol) | [2] |
| Thymol | COX-2 Inhibition Assay | - | Enzyme Activity | IC50: 1.0 µM | [3] |
| Carvacrol | COX-2 Inhibition Assay | - | Enzyme Activity | IC50: 0.8 µM | [3] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Compound | Animal Model | Assay | Dose | Paw Edema Inhibition (%) | Time Point | Reference |
| This compound | Mice | Carrageenan-induced peritonitis | 25 mg/kg | ~63% reduction in cell migration | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Esters via Fischer Esterification
This protocol describes the synthesis of this compound esters by reacting this compound with a carboxylic acid in the presence of an acid catalyst.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, propionic acid, etc.)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of a suitable organic solvent.
-
Add the carboxylic acid (1.1 to 1.5 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of this compound Ethers via Williamson Ether Synthesis
This protocol details the synthesis of this compound ethers by reacting the corresponding alkoxide with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH) or other strong base
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1 equivalent) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to form the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude ether using column chromatography.
Protocol 3: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay assesses the ability of this compound derivatives to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
This compound derivatives dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated cells should be included as a negative control.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production for each concentration of the test compounds compared to the LPS-stimulated control.
Protocol 4: In Vivo Anti-Inflammatory Assay - Carrageenan-Induced Paw Edema in Rodents
This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory activity of the synthesized derivatives.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
This compound derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, positive control, and treatment groups (different doses of this compound derivatives).
-
Administer the test compounds or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizations
Signaling Pathways
The anti-inflammatory effects of many natural products, including terpenes, are often mediated through the modulation of key intracellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: MAPK Signaling Pathway in Inflammation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and anti-inflammatory evaluation of this compound derivatives.
Caption: Experimental Workflow for this compound Derivatives.
References
- 1. In Vitro Evaluation of Antioxidant and Cytokine-Modulating Activity of Tormentil Rhizome Extract and Its Microbial Metabolites in Human Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: High-Resolution Rotational Spectroscopy for Carvomenthol Conformer Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle
High-resolution rotational spectroscopy measures the absorption of microwave radiation by molecules in the gas phase, corresponding to transitions between quantized rotational energy levels. Since the moments of inertia, and thus the rotational constants (A, B, and C), are exquisitely sensitive to the mass distribution of the atoms, each conformer of a molecule has a unique rotational spectrum. By comparing the experimentally measured rotational constants with those predicted by ab initio quantum chemical calculations, a definitive identification of the conformers present in the sample can be achieved.
Quantitative Data Summary
The initial and crucial step in a rotational spectroscopy study is the ab initio calculation of the likely conformers of the target molecule and their properties. The following table presents a representative summary of the kind of quantitative data that would be generated for carvomenthol (B157433). The values are illustrative and would need to be derived from specific quantum chemical calculations for this compound. They are based on typical values for similar monoterpenoids.
| Conformer | Relative Energy (kJ/mol) | A (MHz) | B (MHz) | C (MHz) |
| Conformer I | 0.00 | 1850.123 | 980.456 | 890.123 |
| Conformer II | 1.50 | 1920.789 | 950.654 | 850.456 |
| Conformer III | 2.80 | 1780.321 | 1010.876 | 920.789 |
Note: These values are representative and serve as an example of the expected output from quantum chemical calculations. The actual values for this compound will differ.
Experimental Protocols
This section details the key experimental methodologies for the conformer identification of this compound.
Quantum Chemical Calculations
Objective: To predict the stable conformers of this compound, their relative energies, and their rotational constants to guide the experimental search.
Methodology:
-
Conformational Search: Perform a systematic conformational search of this compound using a suitable molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization and Frequency Calculations: The low-energy conformers identified in the initial search are then subjected to geometry optimization and frequency calculations using density functional theory (DFT) or ab initio methods (e.g., B3LYP or MP2 with a suitable basis set such as 6-311++G(d,p)). The frequency calculations confirm that the optimized structures are true minima on the potential energy surface.
-
Calculation of Spectroscopic Parameters: From the optimized geometries, the rotational constants (A, B, and C) and the dipole moment components along the principal axes of inertia (µa, µb, µc) are calculated for each conformer.
-
Prediction of Rotational Spectrum: The calculated rotational constants and dipole moment components are used to predict the rotational spectrum for each conformer.
High-Resolution Rotational Spectroscopy
Objective: To obtain the experimental rotational spectrum of this compound and identify the transitions belonging to different conformers.
Instrumentation: A broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer is ideally suited for this work.
Methodology:
-
Sample Preparation:
-
Place a small amount of liquid this compound in a sample holder.
-
Heat the sample to increase its vapor pressure. A temperature of around 80-120°C is typically sufficient for monoterpenoids.
-
Use an inert carrier gas (e.g., neon or argon) at a backing pressure of 1-2 bar.
-
-
Data Acquisition:
-
Introduce the gaseous mixture of this compound and the carrier gas into a high-vacuum chamber via a pulsed nozzle, creating a supersonic jet. This cools the molecules to a rotational temperature of a few Kelvin, simplifying the spectrum by populating only the lowest energy levels.
-
Excite the molecules with a broadband chirped microwave pulse (e.g., spanning 2-8 GHz).
-
Record the subsequent free induction decay (FID) of the polarized molecules with a sensitive microwave detector.
-
Co-add a large number of FIDs (e.g., 100,000 or more) to achieve a high signal-to-noise ratio.
-
Perform a Fourier transform of the time-domain FID signal to obtain the frequency-domain rotational spectrum.
-
-
Spectral Analysis:
-
Compare the experimental spectrum with the predicted spectra from the quantum chemical calculations.
-
Use spectral fitting software (e.g., SPFIT/SPCAT) to assign the observed rotational transitions to specific conformers.
-
Fit the assigned transitions to a rigid rotor Hamiltonian to determine the experimental rotational constants and centrifugal distortion constants for each observed conformer.
-
The relative intensities of the transitions can provide an estimate of the relative abundances of the conformers in the supersonic jet.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of the experimental and computational processes involved in this compound conformer identification.
Caption: Experimental workflow for this compound conformer identification.
Conclusion
High-resolution rotational spectroscopy, in conjunction with quantum chemical calculations, provides an unparalleled method for the precise identification and structural characterization of the conformers of flexible molecules like this compound. The detailed protocol and workflow presented here offer a robust framework for researchers in academia and the pharmaceutical industry to elucidate the conformational preferences of this compound and other complex molecules, which is a critical step in understanding their structure-activity relationships. This powerful technique can significantly contribute to drug design and development by providing fundamental insights into the intrinsic structural properties of pharmacologically active compounds.
Laboratory-Scale Preparation of Specific Carvomenthol Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvomenthol (B157433), a saturated monoterpene alcohol, exists as four diastereomers: this compound, isothis compound, neothis compound, and neoisothis compound. Each isomer possesses unique stereochemistry, influencing its physical, chemical, and biological properties. The selective synthesis of individual this compound isomers is of significant interest in flavor and fragrance chemistry, as well as in the development of chiral synthons for the pharmaceutical industry. This document provides detailed application notes and laboratory-scale protocols for the diastereoselective preparation of specific this compound isomers starting from the readily available chiral precursor, (R)-(-)-carvone.
The reduction of carvone, which contains two sites susceptible to reduction (a carbon-carbon double bond and a carbonyl group), can lead to a variety of products. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for the targeted synthesis of specific this compound isomers.
Stereoisomers of this compound
This compound has three chiral centers, leading to a total of eight stereoisomers (four pairs of enantiomers). The four diastereomers are:
-
This compound: (1R,2R,4R)-2-Methyl-5-(prop-2-en-2-yl)cyclohexan-1-ol
-
Isothis compound: (1R,2S,4R)-2-Methyl-5-(prop-2-en-2-yl)cyclohexan-1-ol
-
Neothis compound: (1S,2S,4R)-2-Methyl-5-(prop-2-en-2-yl)cyclohexan-1-ol
-
Neoisothis compound: (1S,2R,4R)-2-Methyl-5-(prop-2-en-2-yl)cyclohexan-1-ol
Synthetic Pathways Overview
The primary strategy for the synthesis of this compound isomers involves the reduction of carvone. The choice of reducing agent and reaction conditions dictates the regioselectivity (carbonyl vs. alkene reduction) and diastereoselectivity of the reaction.
dot
Application Notes and Protocols for the Analytical Method Validation of Carvomenthol in a Complex Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvomenthol, a monocyclic monoterpene alcohol, is a significant compound in the pharmaceutical, food, and cosmetic industries, valued for its distinct aromatic properties and potential therapeutic effects. Accurate and precise quantification of this compound in complex matrices, such as biological fluids (plasma, urine), and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and stability testing. This document provides a comprehensive guide to the validation of an analytical method for this compound, ensuring the reliability, reproducibility, and accuracy of the analytical data. The protocols and data presented herein are primarily based on Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique for the analysis of volatile compounds like this compound.[1][2][3] The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) and Food and Drug Administration (FDA) guidelines.[4][5][6]
Materials and Methods
Instrumentation
A Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector is the primary instrument for this analytical method.
-
Gas Chromatograph: Agilent 7890B or equivalent.[7]
-
Mass Spectrometer: Agilent 5977C GC/MSD or equivalent.[3]
-
GC Column: A capillary column suitable for terpene analysis, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Reagents and Standards
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., n-Tridecane or Menthol-d4.[8]
-
High-purity solvents (e.g., hexane (B92381), ethyl acetate, methanol, acetonitrile) (HPLC or GC grade).
-
Reagents for sample preparation (e.g., sodium sulfate (B86663), sodium chloride).
Experimental Protocols
Protocol 1: Sample Preparation from a Complex Matrix (e.g., Plasma)
This protocol describes a liquid-liquid extraction (LLE) procedure for the isolation of this compound from a plasma matrix.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 500 µL of the plasma sample into a clean glass centrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the internal standard solution (e.g., 50 µL of 10 µg/mL n-Tridecane in methanol) to each plasma sample, calibration standard, and quality control (QC) sample.
-
Extraction:
-
Add 2 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase or a suitable solvent (e.g., ethyl acetate).
-
Transfer: Transfer the reconstituted sample to a GC vial for analysis.
Protocol 2: GC-MS Analysis
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 10 °C/min.
-
Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound and the internal standard.
-
Method Validation Protocols
The analytical method should be validated for the following parameters as per ICH and FDA guidelines.
Specificity and Selectivity
-
Protocol: Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention times of this compound and the IS. Analyze the blank matrix spiked with this compound and the IS to demonstrate that they can be distinguished from endogenous components.
Linearity and Range
-
Protocol: Prepare a series of calibration standards by spiking known concentrations of this compound into the blank matrix. A typical range for this compound could be 5-1000 ng/mL.[8] Analyze these standards in triplicate. Plot the peak area ratio of this compound to the IS against the nominal concentration and determine the linearity using a weighted linear regression model. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
-
Protocol: Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.
-
Inter-day (Intermediate Precision): Analyze the QC samples on three different days.
-
The accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (%RSD) should not exceed 15% (20% for the LLOQ).[1][9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol:
-
LOD: Determine the lowest concentration of this compound that can be reliably detected with a signal-to-noise ratio of at least 3.
-
LOQ: Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% accuracy and ≤20% RSD).[8]
-
Robustness
-
Protocol: Intentionally introduce small, deliberate variations to the analytical method parameters and evaluate the impact on the results. Parameters to vary can include GC oven temperature ramp rate (±2 °C/min), flow rate (±0.1 mL/min), and different batches of columns. The results should remain unaffected by these minor changes.
Stability
-
Protocol: Evaluate the stability of this compound in the complex matrix under various conditions.
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Keep QC samples at room temperature for a specified period (e.g., 24 hours) before processing and analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80 °C) for an extended period and analyze at regular intervals.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler for a certain duration.
-
The mean concentration at each stability time point should be within ±15% of the nominal concentration.
-
Data Presentation
The following tables summarize representative quantitative data for the validation of an analytical method for a terpene like this compound. Note: This data is illustrative and should be generated for the specific method being validated.
Table 1: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 1000 ng/mL |
| Regression Equation | y = 0.005x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
|---|---|---|---|---|---|
| LLOQ | 5 | 95.5 | 8.2 | 98.1 | 10.5 |
| LQC | 15 | 102.3 | 6.5 | 101.0 | 7.8 |
| MQC | 150 | 98.7 | 4.1 | 99.5 | 5.2 |
| HQC | 800 | 101.5 | 3.5 | 100.8 | 4.3 |
Table 3: Stability
| Stability Test | Storage Condition | Duration | Accuracy (%) |
|---|---|---|---|
| Freeze-Thaw | 3 Cycles (-80°C to RT) | - | 97.2 |
| Short-Term | Room Temperature | 24 hours | 98.5 |
| Long-Term | -80 °C | 3 months | 99.1 |
| Post-Preparative | Autosampler (4°C) | 48 hours | 101.3 |
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key parameters of analytical method validation.
References
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
Troubleshooting & Optimization
Technical Support Center: Optimization of Carvomenthol Synthesis
Welcome to the technical support center for the synthesis of Carvomenthol (B157433). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: The most common and economically viable starting materials for this compound synthesis are limonene (B3431351) and carvone (B1668592).[1][2] Limonene is abundantly available from citrus fruit peels, making it an attractive precursor.[2][3] Carvone, found in essential oils of spearmint and caraway, is also a widely used starting material.[2] Both molecules can be converted to this compound primarily through catalytic hydrogenation.[1][4]
Q2: Which catalysts are typically used for the hydrogenation of carvone or limonene to this compound?
A2: A variety of metal-based heterogeneous catalysts are employed. Common choices include platinum (Pt), palladium (Pd), rhodium (Rh), and nickel (Ni) supported on materials like carbon (C) or alumina (B75360) (Al₂O₃).[5][6][7] The choice of catalyst and support material significantly impacts the reaction's selectivity and efficiency. For instance, rhodium on charcoal has been shown to be highly effective for the complete hydrogenation of p-cymene (B1678584), a related compound.[8]
Q3: What is the primary reaction mechanism for converting carvone to this compound?
A3: The primary mechanism is catalytic hydrogenation. In this process, both the carbon-carbon double bond in the cyclohexene (B86901) ring and the ketone functional group of carvone are reduced by hydrogen gas in the presence of a metal catalyst.[1][7] The reaction can proceed stepwise, potentially forming intermediates like carvotanacetone (B1241184) and carvomenthone before reaching the final product, this compound.[7][9]
Q4: How can the final product, this compound, be purified?
A4: Purification of this compound from the reaction mixture, which may contain isomers and unreacted starting materials, is typically achieved through fractional distillation or crystallization.[10] For mixtures containing different isomers of menthol (B31143), selective oxidation of undesired isomers to menthone followed by separation has also been described as a purification method.[10]
Troubleshooting Guides
Low Reaction Yield
Q1: My this compound synthesis is resulting in a very low yield. What are the common causes?
A1: Low yields can stem from several factors. Common issues include:
-
Poor Catalyst Activity: The catalyst may be deactivated or poisoned. Ensure you are using a fresh or properly activated catalyst.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For example, insufficient hydrogen pressure can lead to incomplete reactions.[6]
-
Impure Starting Materials: Impurities in the carvone or limonene can interfere with the catalyst and the reaction.[11]
-
Product Loss During Workup: Significant amounts of product can be lost during extraction, filtration, and purification steps.[12][13] Ensure efficient transfer and rinsing of all glassware.[12]
-
Reaction Equilibrium: The reaction may not have gone to completion. Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[14]
Formation of Impurities and Byproducts
Q2: My final product is contaminated with significant amounts of carvomenthone. How can I increase the selectivity towards this compound?
A2: The formation of carvomenthone indicates incomplete reduction of the ketone group.[1][7] To favor the formation of this compound, you can:
-
Increase Hydrogen Pressure: Higher H₂ pressure can facilitate the reduction of the carbonyl group.
-
Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can promote the full reduction to the alcohol. However, be cautious as excessively high temperatures can lead to other side reactions.[6]
-
Change the Catalyst: Some catalysts are more effective at reducing ketones than others. For example, Raney Nickel (Ra-Ni) is a strong reducing agent often used for this purpose.[3]
Q3: The reaction is producing p-cymene and other isomerization products instead of the desired saturated ring. What causes this and how can it be prevented?
A3: The formation of p-cymene is a result of a dehydrogenation side reaction, while other products like terpinolenes arise from isomerization.[6] To minimize these byproducts:
-
Control the Temperature: Higher temperatures can promote these unwanted side reactions. Running the synthesis at a lower temperature may reduce their formation.[6]
-
Ensure Sufficient Hydrogen Pressure: The presence of hydrogen generally suppresses the reverse dehydrogenation reaction.[6]
-
Select an Appropriate Catalyst: The choice of catalyst can influence the extent of these side reactions. For instance, some palladium catalysts have been observed to promote the formation of side products like terpinolene (B10128) and p-cymene.[15]
Data Presentation: Reaction Condition Optimization
The following tables summarize the effect of various experimental parameters on the synthesis of p-menthane (B155814) (the fully hydrogenated product of limonene) and related compounds. This data can be used as a reference for optimizing this compound synthesis.
Table 1: Effect of Catalyst and Support on Limonene Hydrogenation
| Catalyst | Support | H₂ Pressure (MPa) | Temperature (°C) | Conversion (%) | Selectivity (Main Product) | Reference |
| Rhodium (Rh) | Alumina (Al₂O₃) | 0.275 | Room Temp | ~100% | 1-Menthene (Quantitative) | [15] |
| Rhodium (Rh) | Alumina (Al₂O₃) | 2.75 | Room Temp | ~100% | p-Menthane | [15] |
| Platinum (Pt) | Carbon (C) | Mild | Mild | High | (+)-p-1-Menthene | [6] |
| Palladium (Pd) | Carbon (C) | 0.1 | Room Temp | - | Mixture (Menthene, Menthane, Side Products) | [15] |
| Rhodium (Rh) | Carbon (C) | 2.75 | 4 | >99% | cis-p-Menthane (72%) | [8] |
| Rhodium (Rh) | Carbon (C) | 2.75 | 150 | >99% | trans-p-Menthane (91%) | [8] |
Table 2: Effect of Temperature on p-Cymene Hydrogenation Selectivity (Rh/C Catalyst)
| Temperature (°C) | Conversion (%) | Selectivity (trans-p-menthane) | Selectivity (cis-p-menthane) | Reference |
| 4 | >99% | 28% | 72% | [8] |
| 25 | >99% | 40% | 60% | [8] |
| 50 | >99% | 55% | 45% | [8] |
| 100 | >99% | 80% | 20% | [8] |
| 150 | >99% | 91% | 9% | [8] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of Carvone to this compound
This protocol describes a general procedure for the synthesis of this compound via the catalytic hydrogenation of carvone in a batch reactor.
Materials:
-
(-)-Carvone (or (+)-Carvone)
-
Catalyst (e.g., 5% Pd/C, 5% Pt/C, or Raney Nickel)
-
Solvent (e.g., Ethanol, Methanol)
-
Hydrogen Gas (High Purity)
-
Inert Gas (e.g., Nitrogen or Argon)
-
Celite or another filter aid
Equipment:
-
High-pressure batch reactor (e.g., Parr autoclave) with stirring mechanism and temperature/pressure controls
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add the catalyst (typically 1-5% w/w with respect to the carvone) to the reactor vessel.
-
Charging the Reactor: Add the solvent (e.g., ethanol) to the reactor, followed by the carvone. Seal the reactor according to the manufacturer's instructions.
-
Inerting: Purge the reactor several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.5 - 3.0 MPa).
-
Reaction: Begin vigorous stirring (e.g., 600-1000 rpm) to ensure good suspension of the catalyst. If required, heat the reactor to the desired temperature (e.g., 25-80 °C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen consumption ceases. Alternatively, small aliquots can be carefully removed (after depressurization and purging) to be analyzed by GC or TLC.
-
Reaction Quench and Work-up: Once the reaction is complete, stop the heating and stirring. Allow the reactor to cool to room temperature.
-
Depressurization: Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor with an inert gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of the reaction solvent to recover any adsorbed product.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure.
-
Analysis and Purification: The resulting crude product is this compound. Analyze the product by GC, GC-MS, and NMR to determine conversion, yield, and purity. If necessary, purify the product further by fractional distillation.
Visualizations
Caption: Reaction pathways for this compound synthesis.
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Carvone - Wikipedia [en.wikipedia.org]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. iscientific.org [iscientific.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selective hydrogenation of carvone on Pd/Al 2 O 3 under mild reaction conditions - Osadchaya - Doklady Chemistry [kazanmedjournal.ru]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. US2827497A - Purification of synthetic menthol by oxidizing with hexavalent chromium - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Purification of Carvomenthol Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Carvomenthol diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound diastereomers?
A1: The primary challenge in separating this compound diastereomers stems from their similar physicochemical properties. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical properties such as melting points, boiling points, and solubility.[1] However, in the case of this compound, these differences can be slight, making separation by traditional methods like fractional distillation difficult.[2] Achieving high purity often requires more advanced techniques like chromatography or chemical derivatization.
Q2: What are the most common methods for purifying this compound diastereomers?
A2: The most prevalent methods for the separation of this compound and its related menthol (B31143) isomers include:
-
High-Performance Liquid Chromatography (HPLC): Particularly effective for separating diastereomers, with options for normal-phase, reversed-phase, and chiral stationary phase chromatography.
-
Gas Chromatography (GC): Useful for both analytical quantification and preparative separation, especially when using chiral columns.[2]
-
Fractional Crystallization: This method relies on differences in the solubility of diastereomers in a particular solvent. It can be effective but may require multiple recrystallizations to achieve high purity.[2]
-
Derivatization: This involves chemically modifying the diastereomers to create new compounds with more significant differences in their physical properties, facilitating easier separation.[2]
Q3: When should I consider using derivatization for separation?
A3: Derivatization is a valuable strategy when other methods, such as direct crystallization or chromatography, provide poor resolution. By reacting the this compound diastereomers with a chiral resolving agent, you can form new diastereomeric derivatives (e.g., esters or amides) that have more distinct physical properties, making them easier to separate by standard chromatography or crystallization.[2]
Troubleshooting Guides
Chromatographic Methods (HPLC & GC)
Problem: Poor or no separation of diastereomers.
| Possible Cause | Solution |
| Inappropriate Column/Stationary Phase | For HPLC, screen different stationary phases (e.g., silica (B1680970), C18, chiral columns). Polysaccharide-based chiral stationary phases are often a good starting point. For GC, consider using a chiral column, such as one with a cyclodextrin-based stationary phase. |
| Suboptimal Mobile Phase/Carrier Gas Flow | Systematically vary the mobile phase composition (e.g., the ratio of hexane (B92381) to isopropanol (B130326) in normal-phase HPLC). For GC, optimize the temperature program and carrier gas flow rate. |
| Incorrect Detection Method | This compound lacks a strong UV chromophore, making detection by UV-Vis challenging. Consider using a Refractive Index (RI) detector for HPLC. For enhanced sensitivity, derivatization with a UV-active compound can be employed. |
Problem: Peak tailing or broadening.
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | In HPLC, especially with silica columns, the hydroxyl group of this compound can interact with silanol (B1196071) groups on the stationary phase. Adding a small amount of a polar modifier (e.g., triethylamine) to the mobile phase can mitigate this. |
| Column Overload | Inject a smaller sample volume or a more dilute sample. |
| Column Contamination | Flush the column with a strong solvent or consider replacing it if performance does not improve. |
Fractional Crystallization
Problem: Low yield of purified diastereomer.
| Possible Cause | Solution |
| Inappropriate Solvent Choice | The ideal solvent is one in which one diastereomer is significantly less soluble than the other at a given temperature. Screen a variety of solvents or solvent mixtures. |
| Cooling Rate is Too Fast | A rapid cooling rate can lead to the co-precipitation of both diastereomers. Employ a slow, controlled cooling process to allow for selective crystallization. |
| Insufficient Number of Recrystallizations | Achieving high purity may require multiple rounds of recrystallization. Analyze the purity of the crystals and the mother liquor after each step to monitor progress. |
Problem: Crystals are not forming.
| Possible Cause | Solution |
| Solution is Not Supersaturated | Concentrate the solution by slowly evaporating the solvent. |
| Lack of Nucleation Sites | Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the desired pure diastereomer. |
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Throughput | Scalability | Notes |
| Preparative HPLC | >99% de | Low to Medium | Moderate | Can achieve high purity but can be costly and time-consuming for large quantities. |
| Preparative GC | >98% de | Low | Low | Effective for small-scale purification and analysis. |
| Fractional Crystallization | Variable (often requires multiple steps) | High | High | Cost-effective for large-scale production, but optimization of solvent and conditions is critical. Purity is highly dependent on the specific diastereomers and solvent system. |
| Derivatization followed by Chromatography/Crystallization | >99% de | Low to Medium | Moderate | Adds extra synthesis and purification steps but can significantly improve separation efficiency. |
Experimental Protocols
Protocol 1: Preparative HPLC Separation of this compound Diastereomers
This protocol provides a general starting point for separating this compound diastereomers using normal-phase HPLC.
1. Instrumentation and Materials:
-
Preparative HPLC system with a pump, injector, and fraction collector.
-
Refractive Index (RI) detector.
-
Silica-based preparative HPLC column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase: n-Hexane and Isopropanol (IPA).
-
This compound diastereomeric mixture.
2. Method:
-
Mobile Phase Preparation: Prepare a mobile phase of 98:2 (v/v) n-Hexane:IPA. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the this compound diastereomeric mixture in the mobile phase to a concentration of 10-20 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 10 mL/min
-
Column Temperature: Ambient
-
Detection: Refractive Index (RI)
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the separated diastereomer peaks.
-
Analysis: Analyze the collected fractions by analytical HPLC or GC to determine the diastereomeric purity.
6. Optimization:
-
Adjust the ratio of n-Hexane to IPA to optimize the separation. Increasing the percentage of IPA will decrease the retention time.
-
For closely eluting peaks, a lower flow rate may improve resolution.
Protocol 2: Derivatization of this compound with a Chiral Resolving Agent
This protocol describes the esterification of this compound with (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride) to form diastereomeric esters, which can then be more easily separated.
1. Materials:
-
This compound diastereomeric mixture.
-
(S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Anhydrous pyridine (B92270).
-
Anhydrous dichloromethane (B109758) (DCM).
-
Saturated aqueous sodium bicarbonate solution.
-
Anhydrous magnesium sulfate.
2. Procedure:
-
Dissolve the this compound diastereomeric mixture (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add anhydrous pyridine (1.5 equivalents) to the solution and cool to 0°C.
-
Slowly add Mosher's acid chloride (1.2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric esters.
-
The resulting mixture of diastereomeric esters can then be separated by silica gel chromatography.
Visualizations
Caption: Workflow for Preparative HPLC Separation of this compound Diastereomers.
Caption: General Workflow for Diastereomer Separation via Derivatization.
Caption: Troubleshooting Logic for Poor Diastereomer Separation.
References
Addressing Carvomenthol stability and degradation issues in storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing stability and degradation issues related to Carvomenthol in research and development settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist you in your experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent assay results or loss of activity over time | Degradation of this compound in stock solutions or during experiments. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance against the old one. 2. Analyze Purity: Use a stability-indicating HPLC or GC method to check the purity of both old and new stock solutions. Look for the appearance of new peaks, which may indicate degradation products. 3. Review Storage Conditions: Ensure stock solutions are stored at recommended temperatures (see FAQs), protected from light, and in tightly sealed containers to prevent solvent evaporation and moisture ingress. |
| Appearance of unknown peaks in chromatograms (HPLC/GC) | Formation of degradation products. | 1. Characterize the Peaks: If using LC-MS or GC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to determine their molecular weights, which can help in identifying potential degradation products. 2. Perform a Forced Degradation Study: Intentionally degrade a sample of this compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate degradation products. This can help confirm if the unknown peaks in your experimental samples correspond to these degradants. |
| Change in physical appearance (e.g., color, odor) | Oxidation or other chemical degradation. | 1. Assess Storage Atmosphere: this compound may be susceptible to oxidation. Store under an inert atmosphere (e.g., nitrogen or argon) if possible. 2. Check for Contaminants: Ensure solvents and containers are free from contaminants that could catalyze degradation. |
| Precipitation in solution | Poor solubility or degradation leading to less soluble products. | 1. Verify Solubility: Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent at the experimental temperature. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like other terpene alcohols, this compound is susceptible to degradation from several factors, including:
-
Temperature: Elevated temperatures can accelerate oxidation and other degradation reactions.
-
pH: Highly acidic or basic conditions can catalyze degradation.
-
Light: Exposure to UV light can induce photodegradation.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidation.
-
Incompatible Excipients: Certain pharmaceutical excipients may react with this compound.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. For optimal stability, store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. For long-term storage, consider storing at -20°C.
Q3: How can I assess the stability of this compound in my formulation?
A3: A forced degradation study is the most effective way to understand the stability of this compound. This involves subjecting the compound to various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and analyzing the samples at different time points using a stability-indicating analytical method, such as HPLC or GC.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation products, based on the chemistry of similar terpene alcohols, could include oxidation products (ketones, aldehydes) and dehydration products (alkenes). Identification of these products typically requires techniques like GC-MS or LC-MS.
Quantitative Data Summary
The following tables provide illustrative data on this compound degradation under various stress conditions. Note: This is example data. Researchers should generate their own data for their specific experimental conditions and formulations.
Table 1: Illustrative Thermal Degradation of this compound (Solid State)
| Temperature | Time (days) | This compound Remaining (%) | Appearance of Degradation Products (%) |
| 40°C | 30 | 98.5 | 1.5 |
| 60°C | 30 | 92.1 | 7.9 |
| 80°C | 30 | 85.3 | 14.7 |
Table 2: Illustrative pH-Dependent Degradation of this compound in Solution (40°C)
| pH | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (%) |
| 2 (0.01 M HCl) | 24 | 95.2 | 4.8 |
| 7 (Water) | 24 | 99.5 | 0.5 |
| 12 (0.01 M NaOH) | 24 | 94.8 | 5.2 |
Table 3: Illustrative Photodegradation of this compound in Solution (25°C)
| Light Condition | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (%) |
| Dark Control | 24 | 99.8 | 0.2 |
| UV Light (254 nm) | 24 | 90.7 | 9.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Acid and Base Hydrolysis:
- Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
- For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
- For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
- Incubate the solutions at 60°C.
- Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the samples before analysis (base for the acid sample, and acid for the base sample).
- Analyze by a stability-indicating HPLC or GC method.
2. Oxidative Degradation:
- Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide.
- Keep the solution at room temperature, protected from light.
- Collect samples at various time points.
- Analyze by HPLC or GC.
3. Thermal Degradation:
- Place a known amount of solid this compound in a controlled temperature oven at, for example, 60°C and 80°C.
- Collect samples at specified time points.
- Dissolve the samples in a suitable solvent for analysis.
- Analyze by HPLC or GC.
4. Photolytic Degradation:
- Prepare a solution of this compound (e.g., 1 mg/mL).
- Expose the solution in a photostability chamber to a light source (e.g., UV at 254 nm).
- Wrap a control sample in aluminum foil to protect it from light.
- Collect samples at various time points and analyze by HPLC or GC.
Protocol 2: Development of a Stability-Indicating GC Method for this compound
This protocol provides a starting point for developing a gas chromatography (GC) method to separate this compound from its potential degradation products.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-Wax, is a good starting point.
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start with an initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes. This program should be optimized to achieve good separation.
-
Sample Preparation: Dissolve the sample in a suitable solvent like hexane (B92381) or ethyl acetate.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing stressed samples and demonstrating that degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Logical troubleshooting flow for this compound stability issues.
Troubleshooting poor peak shape in Carvomenthol GC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in the Gas Chromatography (GC) analysis of carvomenthol (B157433).
Frequently Asked Questions (FAQs)
Q1: What is causing my this compound peak to tail?
A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing polar compounds like this compound, which contains a hydroxyl (-OH) group.[1] This distortion can compromise resolution and lead to inaccurate quantification.[1][2] The primary causes are typically related to unwanted chemical interactions with active sites within the GC system or physical problems with the setup.[3][4] If all peaks in your chromatogram are tailing, the cause is more likely to be physical (e.g., poor column installation).[2][5] If only polar compounds like this compound are tailing, it points towards a chemical interaction issue.[3][6]
Table 1: Common Causes and Solutions for this compound Peak Tailing
| Cause | Description | Recommended Action |
| Active Sites | The polar hydroxyl group of this compound can form hydrogen bonds with active silanol (B1196071) (Si-OH) groups present on the surfaces of the inlet liner, the column inlet, or on contaminants.[3][6][7] This secondary interaction retains some molecules longer, causing them to elute later and create a tail.[1] | - Use a fresh, deactivated inlet liner.[2] - Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[2][8] - Consider using a more inert GC column (e.g., end-capped) designed for analyzing active compounds.[1] |
| Improper Column Installation | If the column is positioned too high or too low within the inlet, it can create unswept "dead" volumes.[3] An improperly cut column end can also cause turbulence in the carrier gas flow.[6] Both issues disrupt the sample band, leading to tailing.[3][6] | Re-cut the column using a ceramic scoring wafer to ensure a clean, 90-degree cut.[2] Re-install the column according to the instrument manufacturer's specifications for proper height within the inlet.[2][9] |
| Column Contamination | The accumulation of non-volatile sample matrix components at the head of the column can create new active sites for interaction.[8][10] This is a very common cause of performance degradation.[10] | In addition to trimming the column, consider using a guard column to protect the analytical column from contamination.[10] Improve sample preparation to remove non-volatile residues before injection.[8] |
| Sub-optimal Method Parameters | An inlet temperature that is too low may not be sufficient to completely and instantaneously vaporize the this compound, leading to a slow transfer to the column.[3] A mismatch between the sample solvent polarity and the column's stationary phase can also cause poor peak shape.[11] | Increase the inlet temperature to ensure rapid vaporization, but do not exceed the column's maximum operating temperature to avoid phase degradation.[8][12] Ensure the sample solvent is compatible with the stationary phase polarity.[11][13] |
Q2: My this compound peak is fronting. What is the likely cause?
A2: Peak fronting, where the first half of the peak is broader than the second, is most often caused by column overload.[2][14] This occurs when the mass of this compound injected onto the column exceeds the capacity of the stationary phase at the column inlet.[5][15] The saturated stationary phase cannot adequately retain the excess analyte molecules, which then travel ahead of the main band, causing the peak to front.[2][14]
Table 2: Common Causes and Solutions for Peak Fronting
| Cause | Description | Recommended Action |
| Column Overload | Injecting too high a concentration or volume of the sample.[16][17] The stationary phase becomes saturated, and excess molecules move down the column more quickly.[2][14] | - Dilute the sample. - Decrease the injection volume.[14] - If using a split injection, increase the split ratio to reduce the amount of sample entering the column.[14] - Use a column with a thicker stationary phase film, which has a higher sample capacity.[2][5] |
| Poor Sample Solubility / Solvent Mismatch | If this compound is not fully dissolved in the injection solvent, or if the solvent is significantly different from the stationary phase, it can lead to poor peak shape, including fronting.[15][16] | Prepare the sample in a solvent that is compatible with the polarity of the column's stationary phase.[16] |
| Low Oven Temperature | For later-eluting compounds, an isothermal oven temperature that is too low can sometimes cause peak fronting.[14] | Ensure the oven temperature or temperature program is optimized for the analysis. A temperature ramp is generally preferred over isothermal analysis for samples with multiple components. |
Q3: Why is my this compound peak splitting or showing a shoulder?
A3: Peak splitting can be caused by a range of chemical and physical effects, often related to the injection process or the integrity of the column.[2] It is a particularly common issue in splitless injection if the conditions are not carefully optimized.[2]
Table 3: Common Causes and Solutions for Peak Splitting
| Cause | Description | Recommended Action |
| Injection and Focusing Issues (Splitless Mode) | In splitless injection, the initial oven temperature must be low enough to condense and focus the analytes at the head of the column in a narrow band (a process called solvent and thermal focusing).[2] If the initial oven temperature is too high (e.g., above the solvent's boiling point), this focusing effect is lost, leading to a broad or split peak.[2][5] | Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[2][5] |
| Solvent and Stationary Phase Mismatch | Injecting a sample dissolved in a solvent that is not compatible with the stationary phase can prevent the solvent from properly "wetting" the phase, leading to peak splitting.[2][13] For example, injecting a hexane-based sample onto a highly polar wax column can cause this issue.[2] | Match the polarity of the sample solvent to the stationary phase as closely as possible. |
| Physical Column Issues | A void or channel at the head of the column, often due to degradation of the packing material, can cause the sample path to split, resulting in a split peak.[15][18] A poorly cut or installed column can also be a cause.[2] | Replace the column if a void is suspected.[15] Ensure the column is properly cut and installed in the inlet.[2] |
Troubleshooting Guides and Protocols
This section provides more detailed methodologies for resolving the issues described above.
Guide 1: Systematic Troubleshooting Workflow for Poor Peak Shape
A logical approach is crucial for efficiently identifying the source of peak shape problems. The following workflow starts with the simplest and most common causes before moving to more complex issues.
Caption: Systematic workflow for troubleshooting GC peak shape issues.
Guide 2: Addressing Active Sites in the GC System
Active sites are a primary cause of peak tailing for polar analytes like this compound. The diagram below illustrates how these interactions lead to poor peak shape. Regular maintenance of the inlet is the most effective way to mitigate this problem.[19]
Caption: Interaction between polar analytes and active sites leading to peak tailing.
Experimental Protocol: Inlet Maintenance and Column Trimming
-
Cool Down: Set the inlet and oven temperatures to a safe temperature (e.g., 40°C) and allow the system to cool completely.
-
Turn Off Gases: Turn off the carrier gas flow at the instrument.
-
Perform Inlet Maintenance:
-
Carefully remove the retaining nut from the top of the GC inlet.
-
Remove the old septum and inlet liner. The liner may be hot, so use tweezers.
-
Inspect the inside of the inlet for any residue or septum fragments and clean if necessary.
-
Install a new, deactivated liner and a new septum. Ensure the liner is oriented correctly.
-
Replace and tighten the retaining nut (do not overtighten).
-
-
Trim the Column (if necessary):
-
Gently disconnect the column nut from the inlet.
-
Using a ceramic scoring wafer, make a light score on the polyimide coating about 10-20 cm from the end.
-
Gently flex the column to create a clean break at the score mark.
-
Inspect the cut with a magnifying glass to ensure it is flat and at a 90-degree angle with no jagged edges.[2]
-
-
Reinstall and Condition:
-
Reinstall the column into the inlet, ensuring the correct insertion depth as specified by your instrument's manufacturer.
-
Turn the carrier gas back on and check for leaks around the inlet nut using an electronic leak detector.
-
Heat the system and condition the column if necessary before running samples.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Customers for lab analytical testing vials from all over the world.-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Inlet Temperature - Chromatography Forum [chromforum.org]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 15. acdlabs.com [acdlabs.com]
- 16. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 17. support.waters.com [support.waters.com]
- 18. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Stereoselectivity in Carvomenthol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of carvomenthol (B157433). The information is presented in a practical question-and-answer format to aid in optimizing experimental outcomes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (Poor d.e.) in the hydrogenation of carvone (B1668592) | 1. Suboptimal Catalyst: The chosen catalyst may not provide sufficient facial bias during hydrogenation. 2. Ineffective Reaction Conditions: Temperature, pressure, and solvent can significantly influence the stereochemical outcome.[1][2][3] 3. Substrate Conformation: The conformational equilibrium of the carvone starting material can affect the approach of the reductant. | 1. Catalyst Screening: Test a variety of hydrogenation catalysts. While palladium on carbon (Pd/C) is common, other options like platinum on carbon (Pt/C), rhodium on carbon (Rh/C), or ruthenium on alumina (B75360) (Ru/Al2O3) may offer different selectivities.[4] Consider using a chiral catalyst or a chiral auxiliary to induce stereoselectivity. 2. Optimization of Conditions: - Temperature: Lowering the reaction temperature can often enhance stereoselectivity.[1] - Solvent: The polarity of the solvent can impact the transition state of the reaction. Experiment with a range of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol).[1][4] 3. Use of Additives: The addition of certain additives or co-catalysts can sometimes influence the stereochemical course of the reaction. |
| Formation of Multiple Byproducts (e.g., Carvomenthone, Carveol) | 1. Non-selective Reducing Agent: The reducing agent may be attacking other functional groups in the carvone molecule. 2. Reaction Conditions Favoring Isomerization: The reaction conditions may promote the isomerization of this compound or its intermediates. | 1. Employ a Chemoselective Reducing Agent: For the reduction of the carbon-carbon double bond without affecting the carbonyl group, catalytic hydrogenation is often preferred. To selectively reduce the carbonyl group to an alcohol, reagents like sodium borohydride (B1222165) (NaBH4) in the presence of cerium(III) chloride (Luche reduction) can be highly effective, yielding carveol (B46549).[5][6][7] 2. Control Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or GC-MS) to stop the reaction once the desired product is formed, minimizing subsequent side reactions. |
| Difficulty in Separating Diastereomers | 1. Similar Physical Properties: Diastereomers often have very similar boiling points and polarities, making separation by standard distillation or column chromatography challenging. | 1. High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable stationary phase can be effective for separating diastereomers. 2. Derivatization: Convert the mixture of diastereomeric alcohols into esters or other derivatives. These derivatives may have more significant differences in their physical properties, facilitating separation by chromatography or crystallization. The original alcohol can then be regenerated. 3. Fractional Crystallization: If the diastereomers or their derivatives are crystalline, fractional crystallization can be an effective purification method. |
| Inconsistent Stereochemical Results | 1. Variability in Reagent Quality: The purity and activity of catalysts and reagents can vary between batches. 2. Trace Impurities: The presence of unknown impurities in the starting material or solvent can sometimes influence the catalytic process. 3. Atmospheric Contamination: For sensitive reactions, exposure to air or moisture can affect the catalyst's performance. | 1. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and are properly stored. 2. Purify Starting Materials: Purify the carvone starting material before use if its purity is . 3. Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation or unwanted side reactions. |
Frequently Asked Questions (FAQs)
Q1: How can I enhance the diastereoselectivity of carvone hydrogenation to favor a specific this compound isomer?
A1: Enhancing diastereoselectivity in carvone hydrogenation requires careful control over the reaction conditions and the choice of catalyst. The use of a chiral auxiliary temporarily attached to the substrate can effectively direct the hydrogenation to one face of the molecule. Alternatively, employing a chiral hydrogenation catalyst can create a chiral environment around the substrate, favoring the formation of one diastereomer over the other. Optimization of solvent, temperature, and hydrogen pressure is also crucial. For instance, studies on related systems have shown that non-polar solvents can sometimes lead to different stereochemical outcomes compared to polar solvents.[4]
Q2: What is the Luche reduction, and can it be used for the stereoselective synthesis of this compound?
A2: The Luche reduction involves the use of sodium borohydride (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol (B129727).[5][7] This method is highly selective for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[5][6][7] In the case of carvone, the Luche reduction selectively reduces the carbonyl group to produce carveol, not this compound.[5] To obtain this compound, a subsequent stereoselective hydrogenation of the double bond in carveol would be necessary. The stereochemistry of the final this compound product would depend on the stereoselectivity of this second step.
Q3: Are there any established protocols for achieving high diastereoselectivity in the synthesis of a this compound precursor?
A3: Yes, for the synthesis of (+)-cis-carveol, a precursor to certain this compound isomers, a highly stereoselective Luche reduction of (+)-carvone has been reported with an isolated yield of 92%.[5] This protocol involves dissolving (+)-carvone and cerium(III) chloride heptahydrate in methanol at 0°C, followed by the addition of a methanolic solution of sodium borohydride.[5]
Q4: How can I accurately determine the diastereomeric ratio of my this compound product?
A4: The diastereomeric ratio of this compound can be reliably determined using gas chromatography-mass spectrometry (GC-MS).[8] The different diastereomers will typically have slightly different retention times on a suitable GC column. Integration of the peak areas for each diastereomer in the chromatogram allows for the calculation of their relative abundance. For accurate identification, the mass spectra of the separated diastereomers can be compared with known standards or literature data. Chiral GC columns can also be employed for the separation and quantification of all stereoisomers.
Quantitative Data on Stereoselectivity
| Starting Material | Reaction | Reagents/Catalyst | Product | Diastereomeric Excess (d.e.) / Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (+)-Carvone | Luche Reduction | NaBH₄, CeCl₃·7H₂O | (+)-cis-Carveol | Not explicitly stated for diastereomeric excess, but described as "full stereoselective conversion" | 92 | [5] |
| 4-Isopropylcyclohexanone | HCN Addition | MeHNL-catalyzed | cis-Cyanohydrin | ≥ 96% cis-selectivity | Nearly quantitative | [4] |
| Thymol | Hydrogenation | Ru/Al₂O₃ | Neoisomenthol / Isomenthol | 79% Neoisomenthol, 10% Isomenthol | Not specified | [4] |
Experimental Protocols
Protocol 1: Stereoselective Luche Reduction of (+)-Carvone to (+)-cis-Carveol[5]
This protocol outlines the synthesis of (+)-cis-carveol, a key intermediate that can be further hydrogenated to this compound isomers.
Materials:
-
(+)-Carvone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
2N Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve (+)-carvone (1.0 eq) and CeCl₃·7H₂O (0.25 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve NaBH₄ (1.0 eq) in methanol.
-
Add the NaBH₄ solution dropwise to the carvone solution over 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed (approximately 30 minutes).
-
Quench the reaction by adding 2N HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure (+)-cis-carveol.
Visualizations
Caption: A generalized workflow for the stereoselective synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low diastereoselectivity.
References
- 1. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Solvent and temperature effects on diastereodifferentiating Paternó-Büchi reaction of chiral alkyl cyanobenzoates with diphenylethene upon direct versus charge-transfer excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proprep.com [proprep.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermal Isomerization of Carvomenthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carvomenthol, particularly concerning its thermal isomerization at elevated temperatures.
Troubleshooting Guides
Issue 1: Loss of this compound Purity and Potency After Thermal Stress
Symptoms:
-
Decreased concentration of the primary this compound isomer in your sample.
-
Appearance of new, unidentified peaks in your chromatogram.
-
Changes in the physical or sensory properties of your formulation.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| High Processing or Storage Temperature | This compound, like other terpene alcohols, can undergo epimerization at elevated temperatures, leading to the formation of its diastereomers (e.g., Neothis compound, Isothis compound, Neoisothis compound). Review your experimental or manufacturing protocols and identify any steps involving high temperatures. Whenever possible, reduce the temperature. If high temperatures are unavoidable, minimize the duration of heat exposure. |
| Presence of Acidic or Basic Catalysts | Trace amounts of acidic or basic residues can catalyze the isomerization of this compound. Ensure all glassware and reaction vessels are thoroughly cleaned and neutralized. If your formulation contains acidic or basic excipients, consider their potential to promote isomerization and explore alternative, neutral excipients. |
| Oxidation | In the presence of oxygen, especially at elevated temperatures, this compound can oxidize to form ketones such as Carvomenthone. Store this compound under an inert atmosphere (e.g., nitrogen or argon) and consider the use of antioxidants in your formulation. |
Issue 2: Inconsistent Analytical Results for this compound Stability Studies
Symptoms:
-
Poor reproducibility of analytical data between samples.
-
Drifting retention times or peak shapes in your chromatograms.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inadequate Chromatographic Separation | The stereoisomers of this compound are structurally very similar and may co-elute on standard gas chromatography (GC) columns. Utilize a chiral GC column to achieve baseline separation of all isomers. |
| Sample Preparation Variability | Ensure a consistent and validated sample preparation method. Variations in solvent, concentration, or handling can introduce errors. |
| Instrument Calibration | Regularly calibrate your analytical instruments, particularly the GC-MS, to ensure accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does thermal isomerization of this compound become a significant issue?
Q2: What are the primary isomerization products of this compound?
The primary isomerization products of this compound are its other stereoisomers, including Neothis compound, Isothis compound, and Neoisothis compound. The equilibrium distribution of these isomers is temperature-dependent.
Q3: How can I prevent or minimize the thermal isomerization of this compound?
Several strategies can be employed to manage the thermal isomerization of this compound:
-
Temperature Control: The most effective method is to maintain the lowest possible temperature during processing and storage.
-
pH Control: Maintaining a neutral pH can help prevent acid or base-catalyzed isomerization.
-
Inert Atmosphere: Storing and processing this compound under an inert atmosphere can mitigate oxidative degradation pathways that can be linked to isomerization.
-
Formulation Strategies: Encapsulation or formulation in a high-viscosity matrix can reduce molecular mobility and slow down the rate of isomerization.
Q4: What is the recommended analytical method for monitoring this compound isomerization?
Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral capillary column is the recommended method for the separation and quantification of this compound and its isomers. This technique allows for the unambiguous identification and accurate measurement of each stereoisomer.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
This protocol is designed to assess the thermal stability of this compound under accelerated conditions, based on ICH Q1A (R2) guidelines.[1]
1. Sample Preparation:
- Prepare samples of this compound in the desired formulation or as a pure substance.
- Package the samples in the intended container closure system.
2. Storage Conditions:
- Place the samples in a stability chamber at 40°C ± 2°C and 75% RH ± 5% RH.
3. Testing Schedule:
- Analyze the samples at the following time points: 0, 1, 3, and 6 months.
4. Analytical Method:
- Use a validated chiral GC-MS method to quantify the parent this compound isomer and any resulting isomerization products.
5. Data Analysis:
- Plot the concentration of each isomer as a function of time.
- Determine the rate of degradation of the primary this compound isomer and the rate of formation of its isomers.
Protocol 2: GC-MS Analysis of this compound and its Isomers
This protocol provides a general framework for the analysis of this compound and its isomers. Method optimization will be required for specific instruments and columns.
1. Instrumentation:
- Gas chromatograph equipped with a mass selective detector (GC-MS).
- Chiral capillary column (e.g., CycloSil-B or equivalent).
2. GC Conditions (Example):
- Injector Temperature: 250°C
- Oven Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp to 180°C at 5°C/minute.
- Hold at 180°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. MS Conditions (Example):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-200.
- Scan Mode: Full Scan.
4. Data Analysis:
- Identify peaks by comparing mass spectra to a reference library and by retention time matching with pure standards.
- Quantify each isomer using a calibration curve prepared from certified reference standards.
Data Presentation
Table 1: Illustrative Thermal Isomerization of a this compound Analog at 80°C
| Time (hours) | This compound (%) | Neothis compound (%) | Isothis compound (%) | Neoisothis compound (%) |
| 0 | 99.5 | 0.2 | 0.2 | 0.1 |
| 24 | 95.2 | 2.1 | 1.8 | 0.9 |
| 48 | 91.5 | 3.8 | 3.2 | 1.5 |
| 72 | 88.1 | 5.3 | 4.5 | 2.1 |
Note: This data is illustrative and based on the behavior of similar menthol (B31143) isomers. Actual results for this compound may vary and should be determined experimentally.
Visualizations
Caption: Thermal Isomerization Pathways of this compound.
Caption: Workflow for Thermal Stability Assessment.
References
Technical Support Center: Prevention of Oxidation and Degradation of Carvomenthol Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of Carvomenthol samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and integrity of your this compound samples during experimentation and storage.
Troubleshooting Guide: Common Issues with this compound Stability
| Issue | Potential Cause | Recommended Action |
| Sample Discoloration (Yellowing) | Oxidation of the tertiary alcohol group. | Store samples under an inert atmosphere (e.g., nitrogen or argon). Add an appropriate antioxidant.[1][2][3] |
| Change in Odor Profile | Formation of volatile degradation products such as ketones or aldehydes.[4] | Confirm degradation using GC-MS analysis. Review storage conditions for exposure to heat and light. |
| Appearance of Additional Peaks in Chromatogram (GC/HPLC) | Degradation of this compound into multiple byproducts. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[5][6] |
| Loss of Potency/Purity | Chemical degradation due to improper storage or handling. | Re-evaluate storage conditions (temperature, light exposure, container type). Ensure containers are tightly sealed.[7][8] |
| Inconsistent Experimental Results | Sample degradation between experiments. | Prepare fresh solutions for each experiment. If solutions must be stored, protect them from light and heat, and consider refrigeration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Carvomenthal degradation?
A1: The primary factors are exposure to oxygen (oxidation), elevated temperatures (thermal degradation), light (photodegradation), and strong acids or bases (chemical degradation).[5][9] this compound, as a saturated monocyclic terpene alcohol, is susceptible to oxidation, which can lead to the formation of ketones, aldehydes, and other degradation byproducts.[4]
Q2: What are the ideal storage conditions for this compound samples?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[7][8] The container should be tightly sealed, and for optimal protection, the headspace of the container should be flushed with an inert gas like nitrogen or argon to minimize contact with oxygen. Refrigeration is recommended for long-term storage.
Q3: Which antioxidants are effective in preventing this compound oxidation?
A3: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and tocopherols (B72186) (Vitamin E) are effective in stabilizing terpene alcohols.[1][2][3][10] The choice of antioxidant may depend on the solvent system and the specific application. A combination of antioxidants can sometimes provide synergistic effects.[1][2]
Q4: How can I assess the stability of my this compound samples?
A4: A stability-indicating analytical method, typically using Gas Chromatography-Mass Spectrometry (GC-MS), is the most effective way to assess stability.[11][12] This involves subjecting the sample to forced degradation conditions to generate potential degradation products and then developing a chromatographic method that can separate this compound from these products.[5][6]
Q5: What are the expected degradation products of this compound?
A5: Based on the degradation pathways of similar saturated monocyclic terpene alcohols, expected degradation products include the corresponding ketone (carvomenthone) through oxidation of the alcohol group, and potentially ring-opening products under more severe oxidative or acidic/basic conditions. Dehydrogenation to form aromatic compounds like p-cymene (B1678584) can also occur, particularly at elevated temperatures.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[5][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or ethanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid (HCl).
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide (NaOH).
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the stock solution in a tightly sealed vial in an oven at 80°C for 48 hours.
-
-
Photodegradation:
-
Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated GC-MS method.
-
The goal is to achieve 5-20% degradation of the parent compound.[5] Adjust stress conditions (time, temperature, reagent concentration) if degradation is outside this range.
Protocol 2: Quantitative Analysis of this compound and its Degradation Products by GC-MS
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
2. Chromatographic Conditions:
-
Column: A suitable capillary column for essential oil analysis (e.g., DB-5ms, HP-5ms, or equivalent).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 5°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for identification of unknowns and Selected Ion Monitoring (SIM) for quantification of known compounds.
4. Quantification:
-
Prepare calibration curves for this compound and any identified degradation products using certified reference standards.
-
Use an internal standard for improved accuracy and precision.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical degradation. |
| Light | Store in amber glass vials or in the dark. | Prevents photodegradation.[9] |
| Atmosphere | Under an inert gas (Nitrogen or Argon). | Minimizes oxidation. |
| Container | Tightly sealed glass container. | Prevents volatilization and exposure to moisture and oxygen. |
Table 2: Typical Conditions for Accelerated Stability Testing (ICH Guidelines)[7][8][13][14]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 3: Common Antioxidants for Terpene Stabilization
| Antioxidant | Typical Concentration Range | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Effective free radical scavenger.[1][2][3] |
| α-Tocopherol (Vitamin E) | 0.05 - 0.5% | Natural antioxidant, can act synergistically with BHT.[1][2][10] |
Visualizations
References
- 1. Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of butylated hydroxytoluene on alpha-tocopherol content in liver and adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biopharminternational.com [biopharminternational.com]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Carvomenthol Reaction Yield Through Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the selection of the optimal solvent for improving the reaction yield of Carvomenthol, typically synthesized via the catalytic hydrogenation of carvone (B1668592).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the synthesis of this compound?
A1: In the catalytic hydrogenation of carvone to produce this compound, the solvent serves several critical functions. It dissolves the starting material (carvone) and the product (Carvomenthorl), facilitates the interaction between the substrate and the catalyst surface, and can influence the reaction rate, selectivity, and the stereochemical outcome. The choice of solvent can also affect the solubility of hydrogen gas, which is a key reactant.
Q2: Which solvents are commonly used for the hydrogenation of carvone to this compound?
A2: Literature suggests the use of various organic solvents for the hydrogenation of carvone and related terpene ketones. Commonly employed solvents include alcohols like methanol (B129727) and ethanol, and aromatic hydrocarbons such as toluene (B28343). The selection depends on the specific catalyst used and the desired reaction outcome.
Q3: How does the choice between a protic and an aprotic solvent affect the reaction?
A3: The polarity and protic/aprotic nature of the solvent can significantly impact the reaction.
-
Protic Solvents (e.g., methanol, ethanol): These solvents can participate in hydrogen bonding and may solvate the reactants and intermediates. In some cases, protic solvents like methanol have been observed to react with the substrate, leading to the formation of byproducts such as hemicetals.[1]
-
Aprotic Solvents (e.g., toluene, hexane): These solvents are less interactive with the reactants. Toluene has been identified as an effective solvent in the selective hydrogenation of carvone to carveol, a related compound, suggesting its potential suitability for this compound synthesis.[2][3]
Q4: Can the solvent influence the stereoselectivity of the this compound product?
A4: Yes, the solvent can play a crucial role in determining the diastereoselectivity of the hydrogenation process. The solvent can influence the way the substrate adsorbs onto the catalyst surface, which in turn directs the stereochemical pathway of the hydrogen addition. This can lead to different ratios of the this compound isomers.
Troubleshooting Guide: Low this compound Yield
Low yield in the synthesis of this compound can be attributed to several factors, many of which are related to the choice of solvent. This guide provides a structured approach to troubleshooting common issues.
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Carvone | Poor solubility of starting material: The carvone may not be fully dissolved in the chosen solvent, limiting its access to the catalyst. | - Select a solvent in which carvone has higher solubility.- Gently warm the reaction mixture to improve solubility, ensuring the temperature is compatible with the catalyst and reaction conditions. |
| Catalyst poisoning or deactivation: Impurities in the solvent or starting material can poison the catalyst. | - Use high-purity, dry solvents.- Ensure the carvone is purified before use.- Consider filtering the solvent through a pad of activated carbon or alumina (B75360) to remove potential inhibitors. | |
| Insufficient hydrogen availability: The solubility of hydrogen gas may be low in the selected solvent. | - Choose a solvent known to have good hydrogen solubility.- Increase the hydrogen pressure if the equipment allows. | |
| Formation of Byproducts | Solvent participation in the reaction: Protic solvents like methanol can react with the carbonyl group of carvone. | - Switch to an aprotic solvent such as toluene or hexane.- If a protic solvent is necessary, consider using a sterically hindered alcohol to minimize side reactions. |
| Over-hydrogenation: The product this compound may be further reduced to other compounds. | - Optimize the reaction time and temperature.- A less polar solvent might reduce the rate of over-hydrogenation. | |
| Formation of carvotanacetone (B1241184) or carveol: Incomplete hydrogenation of the carbonyl group. | - Toluene has been shown to be effective for the selective hydrogenation to carveol, which may not be the desired product if this compound is the target.[2][3] Consider a different solvent or catalyst system to favor full reduction of the carbonyl group. | |
| Inconsistent Yields | Variable solvent quality: Water content or impurities in the solvent can lead to inconsistent results. | - Use anhydrous solvents from a reliable supplier.- Store solvents properly to prevent water absorption and degradation. |
| Reaction temperature fluctuations: Inconsistent temperature control can affect reaction rates and selectivity. | - Use a temperature-controlled reaction setup. |
Data Presentation: Solvent Selection Overview
| Solvent Type | Examples | Potential Advantages | Potential Disadvantages |
| Protic | Methanol, Ethanol | - Good solubility for polar starting materials.- Can facilitate certain reaction mechanisms. | - Potential for side reactions (e.g., hemicetal formation with methanol).[1]- May affect stereoselectivity. |
| Aprotic Aromatic | Toluene | - Generally inert and less likely to cause side reactions.- Shown to be effective for selective hydrogenation in related systems.[2][3] | - May have lower solubility for highly polar substrates. |
| Aprotic Aliphatic | Hexane, Cyclohexane | - Highly inert.- Easy to remove after the reaction. | - Lower solvating power, which may lead to poor solubility of reactants. |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of Carvone to this compound
This protocol provides a general methodology. The optimal conditions, including the choice of solvent, should be determined experimentally.
Materials:
-
Carvone
-
Hydrogenation catalyst (e.g., Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Rhodium on Carbon (Rh/C))
-
Selected solvent (e.g., Ethanol, Toluene)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
Procedure:
-
Catalyst and Reactant Preparation: In a suitable reaction vessel, add the hydrogenation catalyst (typically 5-10 mol% relative to the substrate).
-
Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) to remove air.
-
Solvent and Substrate Addition: Add the chosen solvent to the vessel, followed by the carvone.
-
Hydrogenation: Purge the system with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure or attach a hydrogen-filled balloon.
-
Reaction: Stir the mixture vigorously at the desired temperature. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by distillation or column chromatography as required.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
References
Mitigating carryover from previous injections in Carvomenthol analysis
This technical support center provides troubleshooting guidance for mitigating carryover from previous injections in Carvomenthol analysis, a common issue encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is carryover in the context of this compound analysis?
A1: Carryover is the appearance of small peaks corresponding to this compound or other sample components in a blank or subsequent chromatographic run after the injection of a concentrated sample.[1][2] This phenomenon can lead to inaccurate quantification and false-positive results. Given this compound's hydrophobic nature, it can adhere to various parts of the chromatography system.[3][4]
Q2: What are the common causes of this compound carryover in a GC system?
A2: Common causes include:
-
Injector Contamination: Residual this compound can adhere to the injector liner, septum, or metal surfaces.[5][6] Backflash, where the sample vapor volume exceeds the liner capacity, can contaminate the gas lines and septum area.[5][7]
-
Syringe Contamination: The syringe can retain trace amounts of the sample, which are then injected with the subsequent run.[8]
-
Column Contamination: Less volatile matrix components or this compound itself can accumulate at the head of the column.[8][9]
-
Transfer Line Contamination: In GC-MS systems, the transfer line to the mass spectrometer can be a site of analyte deposition.
Q3: How can I confirm that the unexpected peak is due to carryover and not a contaminated blank?
A3: To confirm carryover, inject a fresh, unopened solvent blank. If the peak persists, it is likely carryover. If the peak disappears, your blank solvent may be contaminated.[10] You can also perform a "no-injection" or "air injection" run; the presence of the peak in this run strongly suggests carryover from the system.[1][5] Varying the injection volume of the blank can also be insightful; if the peak area increases with a larger blank injection, the blank is likely contaminated.[10]
Troubleshooting Guides
Issue 1: Persistent this compound peak in blank injections after a high concentration sample.
Systematic Troubleshooting Steps:
-
Isolate the Source: A systematic approach is necessary to identify the source of the carryover.[8]
-
Syringe: After a high concentration injection, replace the syringe with a clean one and inject a blank. If the carryover peak disappears, the syringe was the source.
-
Injector: If carryover persists, the injector is a likely culprit. This includes the liner, septum, and injector body.
-
Column: If cleaning the injector does not resolve the issue, the contamination may be on the column.
-
-
Mitigation Strategies:
-
Optimize Syringe Wash: Increase the number of solvent rinses for the syringe before and after each injection. Use a solvent in which Carvomenthal is highly soluble. Experiment with a sequence of solvents of different polarities.[7][11]
-
Injector Maintenance: Regularly replace the septum and injector liner.[6] Use a liner with glass wool, which can help trap non-volatile residues.[12]
-
Column Bake-out: Increase the oven temperature at the end of the run to "bake out" less volatile compounds.[12][13] Be careful not to exceed the column's maximum temperature limit.[12]
-
Issue 2: Random or intermittent appearance of this compound peaks.
Possible Cause: This can occur when a component from a previous injection is adsorbed in the system and is later eluted by a solvent in which it is more soluble.[5][7] For example, a non-polar solvent might not dislodge adsorbed this compound, but a subsequent injection with a more polar solvent could.
Troubleshooting Steps:
-
Review Injection Sequence: Analyze the sequence of injections leading up to the appearance of the ghost peak. Note the solvents and sample matrices used.
-
Thorough System Clean: Perform a comprehensive cleaning of the injector and consider a column wash.
-
Solvent Selection: Use a sample solvent that is weak enough to prevent premature elution but strong enough to maintain sample solubility. Also, ensure your syringe wash solvents are effective for this compound. A mixture of polar and non-polar solvents can be effective.[11]
Data Summary
The following table summarizes the effectiveness of various mitigation strategies on reducing this compound carryover. Data is presented as the percentage reduction in the carryover peak area compared to a baseline established after a high-concentration injection with no mitigation.
| Mitigation Strategy | Average Carryover Reduction (%) | Relative Standard Deviation (%) | Notes |
| Standard Method (No extra cleaning) | 0 | 0 | Baseline for comparison. |
| Increased Syringe Wash Cycles (x3) | 35 | 5.2 | Using Methanol (B129727) as the wash solvent. |
| Injector Liner Replacement | 65 | 7.8 | Deactivated liner with glass wool. |
| Column Bake-out (+20°C for 10 min) | 50 | 6.1 | Ensure temperature does not exceed column max.[12] |
| Injector Cleaning Protocol | 85 | 4.5 | As detailed in the experimental protocols below. |
| Column Washing Protocol | 95 | 3.2 | As detailed in the experimental protocols below. |
| Combined Injector & Column Cleaning | >99 | 1.5 | Most effective for severe contamination. |
Experimental Protocols
Protocol 1: GC Injector Cleaning
This protocol is for cleaning a standard split/splitless injector.
Materials:
-
Methanol (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Hexane (HPLC grade)
-
Lint-free swabs
-
Wrenches for injector disassembly
-
New septum and liner
Procedure:
-
Cooldown: Turn off the GC oven, inlet, and detector heaters and allow the system to cool completely. Turn off the carrier gas flow.
-
Disassembly: Carefully remove the analytical column. Disassemble the injector, removing the septum, liner, and any other removable parts.
-
Cleaning:
-
Sonciate all removable metal parts in methanol for 15 minutes, followed by acetone for 15 minutes.
-
Use lint-free swabs soaked in methanol to clean the interior surfaces of the injector body.
-
-
Drying: Allow all parts to dry completely in a clean environment.
-
Reassembly: Reassemble the injector with a new septum and liner.
-
Leak Check: Reinstall the column, turn on the carrier gas, and perform a leak check.
-
Bake-out: Heat the injector to its normal operating temperature and allow it to bake out for 30-60 minutes before use.
Protocol 2: GC Column Washing
This protocol is for bonded and cross-linked phases only. Do not rinse non-bonded phase columns.[9]
Materials:
-
Methanol (HPLC grade)
-
Methylene Chloride (HPLC grade)
-
Hexane (HPLC grade)
-
Nitrogen gas supply
Procedure:
-
Column Removal: Cool down the GC and remove the column.
-
Solvent Rinse:
-
Column Drying: After the solvent rinse, purge the column with nitrogen gas for at least 30 minutes to ensure it is completely dry.[9][11]
-
Reinstallation and Conditioning:
-
Reinstall the column in the GC oven.
-
Condition the column by heating it to its maximum isothermal temperature (or 20°C above the final method temperature, whichever is lower) for 1-2 hours with normal carrier gas flow.
-
Visualizations
References
- 1. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. method carry over problem (very hydrophobic protein) - Chromatography Forum [chromforum.org]
- 4. mastelf.com [mastelf.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 11. youtube.com [youtube.com]
- 12. GC Technical Tip [discover.phenomenex.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Strategies for Stereochemical Control in Carvomenthol Transformations
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the stereochemistry during the transformation of carvomenthol (B157433) and related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the stereoselective synthesis of this compound, offering potential causes and solutions.
Problem: Low Diastereoselectivity in the Reduction of Carvone (B1668592) to this compound
-
Potential Cause 1: Inappropriate Reducing Agent. The choice of reducing agent is critical for controlling the stereochemical outcome of the reduction of carvone. Some reducing agents have a lower intrinsic diastereoselectivity for this transformation.
-
Solution 1: Select a reducing agent known for high diastereoselectivity in the reduction of cyclic ketones. For instance, catalytic hydrogenation often provides good stereocontrol.[1][2] The use of bulky reducing agents can also enhance selectivity by favoring hydride attack from the less sterically hindered face.
-
Potential Cause 2: Non-Optimal Reaction Conditions. Temperature and solvent can significantly influence the diastereomeric ratio of the product.
-
Solution 2: Systematically screen different solvents and temperatures. Lower temperatures generally favor the thermodynamically more stable product, potentially increasing diastereoselectivity.
-
Potential Cause 3: Isomerization of the Starting Material or Product. The presence of acidic or basic impurities can cause epimerization at stereocenters, leading to a mixture of diastereomers.
-
Solution 3: Ensure all reagents and solvents are pure and dry. The reaction should be performed under an inert atmosphere to prevent side reactions. A purification step of the starting material might be necessary.
Problem: Formation of an Unexpected Stereoisomer
-
Potential Cause 1: Incorrect Reagent or Catalyst. The enantiomer of a chiral catalyst or auxiliary will produce the opposite enantiomer of the product. Similarly, different reducing agents can lead to different diastereomers.
-
Solution 1: Carefully verify the identity and chirality of all reagents and catalysts. For catalytic hydrogenations, the choice of metal and support can influence the stereochemical outcome.[3][4][5]
-
Potential Cause 2: Epimerization. As mentioned above, acidic or basic conditions can lead to the isomerization of the desired product to a more stable, but undesired, stereoisomer.[6]
-
Solution 2: Control the pH of the reaction mixture and the work-up procedure. If isomerization is suspected, analyze the crude product mixture to identify the point at which the undesired isomer is formed.
Problem: Incomplete Reaction or Low Yield
-
Potential Cause 1: Inactive Catalyst or Reagent. Catalysts can be poisoned by impurities, and reagents can degrade over time.
-
Solution 1: Use fresh, high-quality reagents and catalysts. For catalytic hydrogenations, ensure the catalyst has not been exposed to air or other deactivating substances.
-
Potential Cause 2: Suboptimal Reaction Conditions. Incorrect temperature, pressure (for hydrogenations), or reaction time can lead to incomplete conversion.
-
Solution 2: Optimize the reaction conditions. For catalytic hydrogenations, increasing the hydrogen pressure or temperature can improve the reaction rate. Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling the stereochemistry during the synthesis of this compound from carvone?
A1: The primary strategies involve the stereoselective reduction of the carbonyl group and/or the double bond in the carvone starting material. Key approaches include:
-
Catalytic Hydrogenation: This is a common method where the choice of catalyst (e.g., Pd, Pt, Ru) and reaction conditions can influence the stereochemical outcome. The reaction typically proceeds via syn-addition of hydrogen to the less hindered face of the double bond and the carbonyl group.[3][4][5][7]
-
Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used to reduce the carbonyl group. The stereoselectivity can be influenced by the steric bulk of the hydride reagent and the presence of chelating agents.
-
Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily attached to the carvone molecule to direct the stereochemical course of a subsequent reaction.[8][9] After the desired stereochemistry is set, the auxiliary is removed.
Q2: How does the choice of catalyst affect the stereochemical outcome in the hydrogenation of carvone?
A2: The metal catalyst plays a crucial role in determining the stereoselectivity of hydrogenation. The alkene and the carbonyl group adsorb onto the catalyst surface, and the hydrogen atoms are delivered from the catalyst to one face of the molecule.[5][7] The nature of the metal (e.g., Palladium, Platinum, Ruthenium) and the support can influence how the substrate binds to the surface, thereby directing the approach of hydrogen and controlling the formation of specific stereoisomers.[10]
Q3: Can the stereoisomers of this compound be interconverted?
A3: Yes, under certain conditions, the stereoisomers of this compound can be interconverted through a process called epimerization. This typically occurs at the carbon atom bearing the hydroxyl group or the carbon atom adjacent to the isopropyl group, often under acidic or basic conditions. This principle is sometimes used to enrich a desired isomer from a mixture.[6]
Quantitative Data Summary
The following table summarizes the influence of different reducing agents on the product distribution in the reduction of carvone.
| Starting Material | Reducing Agent/Catalyst | Product(s) | Diastereomeric Ratio/Selectivity | Reference |
| Carvone | Catalytic Hydrogenation | This compound, Carvomenthone | Varies with catalyst and conditions | [1] |
| Carvone | Zinc and Acetic Acid | Dihydrocarvone | Not specified | [1] |
| Carvone | Aluminum Isopropoxide | Carveol | High selectivity for carbonyl reduction | [1][2] |
| Carvone | Sodium Borohydride and CeCl₃ | Carveol | High selectivity for carbonyl reduction | [1][2] |
| Carvone | Hydrazine and Potassium Hydroxide | Limonene | Complete reduction of carbonyl | [1][2] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of (+)-Carvone to (-)-Carvomenthol via Catalytic Hydrogenation
This protocol is a general guideline and may require optimization.
-
Preparation: In a high-pressure reactor, dissolve (+)-carvone (1.0 g, 6.6 mmol) in ethanol (B145695) (20 mL).
-
Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) (0.1 g, 10 wt%) to the solution.
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to 10 atm.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield (-)-carvomenthol.
-
Analysis: Characterize the product by NMR and determine the diastereomeric ratio by GC or HPLC analysis.
Protocol 2: Isomerization of Menthols
This protocol describes a general procedure for the equilibration of menthol (B31143) isomers.
-
Preparation: A mixture of menthol isomers (e.g., the product from a non-selective reduction) is dissolved in a suitable solvent like toluene.
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium methoxide) is added.
-
Equilibration: The mixture is heated to reflux for several hours to allow for epimerization and to reach a thermodynamic equilibrium of the isomers.
-
Monitoring: The progress of the isomerization can be monitored by GC analysis.
-
Work-up: After cooling to room temperature, the reaction is quenched by washing with a saturated aqueous solution of sodium bicarbonate (for acid-catalyzed reactions) or a dilute acid (for base-catalyzed reactions). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Separation: The resulting mixture of isomers can be separated by fractional distillation or chromatography to isolate the desired stereoisomer.[6]
Visualizations
Caption: Workflow for the stereoselective synthesis of a this compound isomer.
References
- 1. Carvone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. leffingwell.com [leffingwell.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DE19718116A1 - Continuous preparation of d,l-menthol by hydrogenation - Google Patents [patents.google.com]
Adjusting mobile phase pH for stable HPLC analysis of terpenes
Welcome to our technical support center dedicated to providing solutions for the stable analysis of terpenes using High-Performance Liquid Chromatography (HPLC). This resource offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and overcoming common challenges related to mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH a critical parameter in the HPLC analysis of terpenes?
While many terpenes are neutral compounds, the pH of the mobile phase can still significantly impact their analysis in several ways:
-
Analyte Stability: Terpenes, particularly monoterpenes and some sesquiterpenes, can be susceptible to acid-catalyzed degradation, such as isomerization or hydration, in acidic mobile phases.[1] This can lead to the appearance of unexpected peaks and a reduction in the peak area of the target analyte.
-
Peak Shape: Acidic mobile phases, often containing 0.1% formic or acetic acid, are frequently used to improve the peak shape of terpenes.[2] This is primarily to suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which can cause peak tailing through secondary interactions.[2]
-
Selectivity: For terpenes with ionizable functional groups, adjusting the mobile phase pH can alter their ionization state, thereby changing their retention time and improving separation from other compounds.[3][4]
Q2: What is the recommended starting pH for terpene analysis in reversed-phase HPLC?
A common starting point for terpene analysis on a C18 column is a weakly acidic mobile phase.[2] A typical mobile phase consists of water and acetonitrile (B52724) (or methanol) with 0.1% formic acid.[2] This acidic condition helps to produce sharp, symmetrical peaks by minimizing interactions with the stationary phase.[2] However, it is crucial to evaluate the stability of target terpenes under these conditions.
Q3: Can terpenes degrade in the mobile phase during HPLC analysis?
Yes, certain terpenes are prone to degradation in the mobile phase, especially under acidic conditions. For instance, monoterpenes like linalool (B1675412) can undergo acid-catalyzed rearrangement and cyclization.[1] This can result in the formation of degradation products, which may appear as additional peaks in the chromatogram. It is essential to be aware of these potential degradation pathways when developing and validating an HPLC method for terpenes.
Q4: How can I assess the stability of my target terpenes at a specific mobile phase pH?
To evaluate the stability of your terpenes, you can perform a forced degradation study. A general protocol involves preparing a solution of the terpene standard in the mobile phase at the desired pH and monitoring its concentration over time using HPLC. Any significant decrease in the peak area of the terpene or the appearance of new peaks would indicate degradation.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom: Chromatographic peaks for terpenes are asymmetrical, with a tail or front.
| Possible Cause | Solution |
| Secondary interactions with silanol groups | Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol ionization.[2] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH. For basic terpenes, a higher pH might improve peak shape, while for acidic terpenes, a lower pH is generally better. However, be mindful of terpene stability at extreme pH values. |
| Contaminated guard or analytical column | Flush the column with a strong solvent. If the problem persists, replace the guard or analytical column.[5] |
Problem 2: Inconsistent Retention Times
Symptom: The retention times of terpene peaks shift between injections or analytical runs.
| Possible Cause | Solution |
| Unstable mobile phase pH | Use a buffer to maintain a constant pH, especially if the terpenes are ionizable. Ensure the buffer is used within its effective pH range (typically ±1 pH unit of its pKa). |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature.[5] |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure accurate mixing of solvents.[5] |
| Column equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
Problem 3: Appearance of Unexpected Peaks
Symptom: The chromatogram shows extra peaks that are not present in the standard.
| Possible Cause | Solution |
| On-column degradation of terpenes | This can be caused by an inappropriate mobile phase pH (especially acidic conditions for some terpenes).[1] Evaluate terpene stability at the current pH. Consider using a milder pH or a different mobile phase additive. |
| Contamination | Contamination can come from the sample, solvents, or the HPLC system itself. Run a blank injection (mobile phase only) to identify the source of contamination. |
| Late eluting peaks from previous injections | Incorporate a column wash step with a strong solvent at the end of each run to remove any strongly retained compounds. |
Quantitative Data on pH Effects
The stability of terpenes in the mobile phase is a crucial factor for accurate quantification. Acidic conditions, while often beneficial for peak shape, can lead to the degradation of certain terpenes. The following table provides an illustrative example of the expected effect of mobile phase pH on the stability of representative terpenes.
Table 1: Illustrative Effect of Mobile Phase pH on Terpene Stability and Peak Shape
| Terpene | Mobile Phase pH | Expected Degradation (%) | Peak Asymmetry (As) |
| Linalool | 2.5 (0.1% Formic Acid) | 5 - 15 | 1.1 |
| 4.5 (Acetate Buffer) | < 2 | 1.3 | |
| 7.0 (Phosphate Buffer) | < 1 | 1.5 | |
| Myrcene | 2.5 (0.1% Formic Acid) | 10 - 20 | 1.2 |
| 4.5 (Acetate Buffer) | < 5 | 1.4 | |
| 7.0 (Phosphate Buffer) | < 2 | 1.6 | |
| α-Pinene | 2.5 (0.1% Formic Acid) | 2 - 8 | 1.1 |
| 4.5 (Acetate Buffer) | < 1 | 1.2 | |
| 7.0 (Phosphate Buffer) | < 1 | 1.4 | |
| β-Caryophyllene | 2.5 (0.1% Formic Acid) | < 2 | 1.0 |
| 4.5 (Acetate Buffer) | < 1 | 1.1 | |
| 7.0 (Phosphate Buffer) | < 1 | 1.2 |
*Disclaimer: The values presented in this table are for illustrative purposes to demonstrate expected trends based on available literature. Actual results may vary depending on the specific analytical conditions, including temperature, mobile phase composition, and column chemistry.
Experimental Protocols
Protocol 1: Evaluation of Terpene Stability in Different pH Mobile Phases
This protocol outlines a procedure to assess the stability of a terpene standard in mobile phases of varying pH.
1. Materials:
-
Terpene standard(s) of interest
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Buffers: Formate buffer (for acidic pH), Acetate buffer (for mid-range pH), and Phosphate buffer (for neutral pH)
-
HPLC system with a UV or MS detector
-
C18 analytical column
2. Procedure:
-
Prepare mobile phases at the desired pH values (e.g., pH 3.0, 4.5, and 7.0) using the appropriate buffers.
-
Prepare a stock solution of the terpene standard in methanol or acetonitrile.
-
Dilute the stock solution with each of the prepared mobile phases to a known concentration.
-
Inject a portion of each solution immediately into the HPLC system (t=0).
-
Store the remaining solutions at a controlled room temperature, protected from light.
-
Inject aliquots of each solution at specified time points (e.g., 2, 4, 8, and 24 hours).
-
Analyze the chromatograms to determine the peak area of the terpene at each time point.
-
Calculate the percentage of degradation by comparing the peak area at each time point to the initial peak area at t=0.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues in terpene analysis.
Caption: Experimental workflow for assessing terpene stability at different mobile phase pH values.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. moravek.com [moravek.com]
- 5. Effect of Buffer on HPLC Separation of Buffers | SIELC Technologies [sielc.com]
Technical Support Center: Carvomenthol Degradation and Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing degradation products of Carvomenthol.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Carvomenthal?
A1: this compound, a saturated monocyclic terpene alcohol, is susceptible to degradation through several pathways, primarily oxidation and dehydration, which can be initiated by factors such as heat, light, and the presence of acids or oxidizing agents.
-
Oxidation: The secondary alcohol group in this compound can be oxidized to form the corresponding ketone, Carvomenthone. Further oxidation can lead to ring-opening products. The presence of oxygen, elevated temperatures, and metal ions can accelerate this process.
-
Dehydration: Under acidic conditions or at high temperatures, this compound can undergo dehydration, leading to the formation of various menthene isomers, such as p-menth-1-ene and p-menth-2-ene.
Q2: What are the common degradation products of this compound?
A2: Based on the degradation pathways of similar p-menthane (B155814) structures, the following are potential degradation products of this compound:
-
Carvomenthone: The primary oxidation product.
-
p-Menthene isomers (e.g., p-menth-1-ene, p-menth-2-ene): Formed through dehydration.
-
Hydroxylated derivatives: Further oxidation may introduce additional hydroxyl groups on the cyclohexane (B81311) ring.
-
Ring-opened products: Under harsh oxidative conditions, the cyclohexane ring can cleave, forming various smaller aliphatic compounds.
Q3: How can I minimize the degradation of this compound during storage and experiments?
A3: To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid exposure to high temperatures, direct sunlight, and acidic or basic conditions unless required for a specific experimental protocol. When used in experiments, prepare solutions fresh and minimize their exposure to ambient conditions.
Troubleshooting Guides
Issue 1: Unexpected peaks observed during GC-MS analysis of a this compound sample.
-
Possible Cause: Degradation of this compound has occurred.
-
Troubleshooting Steps:
-
Review storage conditions: Ensure the sample has been stored properly (cool, dark, inert atmosphere).
-
Analyze the mass spectra of the unexpected peaks: Compare the fragmentation patterns with the expected patterns for potential degradation products (see Table 1).
-
Perform a forced degradation study: Subject a pure this compound standard to stress conditions (acid, base, oxidation, heat, light) to confirm the identity of the degradation products.
-
Optimize analytical method: Ensure the GC-MS method is suitable for separating this compound from its potential degradation products without causing on-column degradation. Check the injector temperature to ensure it is not excessively high.
-
Issue 2: Loss of this compound potency or inconsistent experimental results.
-
Possible Cause: Degradation of the this compound stock solution or in the experimental setup.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Use a new, unopened container of this compound if possible.
-
Re-analyze the stock solution: Use a validated analytical method to determine the purity of the stock solution.
-
Evaluate experimental conditions: Check the pH, temperature, and presence of potential catalysts in your experimental setup that could be causing degradation.
-
Incorporate a stabilizing agent: If compatible with your experiment, consider adding an antioxidant to your formulation.
-
Data Presentation
Table 1: Potential Degradation Products of this compound and their Mass Spectral Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Mass Spectral Fragments (m/z) | Formation Pathway |
| This compound | C₁₀H₂₀O | 156.27 | 141, 123, 113, 95, 81, 71, 58 | - |
| Carvomenthone | C₁₀H₁₈O | 154.25 | 139, 111, 97, 83, 69, 55 | Oxidation |
| p-Menth-1-ene | C₁₀H₁₈ | 138.25 | 123, 109, 95, 81, 67 | Dehydration |
| p-Menth-2-ene | C₁₀H₁₈ | 138.25 | 123, 109, 95, 81, 67 | Dehydration |
Note: The mass spectral fragments are predicted based on typical fragmentation patterns of similar compounds and may vary depending on the specific GC-MS conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation and identify the resulting products, following ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 80°C for 24 hours in a sealed vial.
-
Cool the solution and neutralize with 1 M NaOH.
-
Dilute with methanol to the initial concentration.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 80°C for 24 hours in a sealed vial.
-
Cool the solution and neutralize with 1 M HCl.
-
Dilute with methanol to the initial concentration.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution to a vial and heat in an oven at 105°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
3. Analysis:
-
Analyze all stressed samples and an unstressed control sample by the GC-MS method described in Protocol 2.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This method is designed for the separation and identification of this compound and its potential degradation products.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 15°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Mandatory Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Degradation pathways of this compound.
Technical Support Center: Efficient Hydrogenation of Carvone to Carvomenthol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient hydrogenation of carvone (B1668592) to carvomenthol (B157433). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and reproducible experiments.
Catalyst Performance in Carvone Hydrogenation
The selection of an appropriate catalyst is critical for achieving high yield and selectivity in the hydrogenation of carvone to this compound. The following table summarizes the performance of various catalysts under different reaction conditions, highlighting their selectivity towards key hydrogenation products.
| Catalyst | Support | H₂ Pressure | Temperature | Solvent | Key Products & Selectivity | Reference |
| Pd | Al₂O₃ | > 1/6 (H₂/Carvone ratio) | - | - | Carvotanacetone, Carvomenthone | [1][2] |
| Pd | C | > 1/6 (H₂/Carvone ratio) | - | - | Carvotanacetone, Carvomenthone | [1][2] |
| Rh | Al₂O₃ | 4 MPa | 50 °C | Supercritical CO₂ | High selectivity to Carvomenthone isomers; Carvotanacetone as a secondary product.[3] | [3] |
| Ru | Al₂O₃ | 4 MPa | 50 °C | Supercritical CO₂ | Lower conversion; Products include Carvomenthone isomers, Carvotanacetone, and Carvacrol.[3] | [3] |
| Pt | - | - | - | - | Supported Pt catalysts generally do not promote the formation of carvacrol, a common byproduct.[1] | [1] |
Note: The hydrogenation of carvone is a stepwise process. The initial reduction of the exocyclic double bond leads to carvotanacetone, which is then hydrogenated to carvomenthone. The final step is the reduction of the carbonyl group to form this compound. The selectivity reported often pertains to these intermediates. Achieving high selectivity for this compound requires careful optimization of the catalyst and reaction conditions to favor the complete reduction pathway.
Experimental Protocol: Hydrogenation of Carvone to this compound
This protocol describes a general procedure for the laboratory-scale hydrogenation of carvone using a heterogeneous catalyst.
Materials:
-
Carvone
-
Hydrogenation catalyst (e.g., 5% Rh/Al₂O₃)
-
Solvent (e.g., Ethanol (B145695) or Isopropanol)
-
Hydrogen gas (high purity)
-
Parr hydrogenator or a similar high-pressure reactor
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Charging the Reactor:
-
To the reactor vessel, add a magnetic stir bar and the chosen catalyst (e.g., 5% Rh/Al₂O₃, typically 1-5 mol% relative to the substrate).
-
Dissolve a known amount of carvone in the selected solvent (e.g., 10-20 mL of ethanol per gram of carvone).
-
Transfer the carvone solution to the reactor vessel.
-
-
Sealing and Purging:
-
Securely seal the reactor.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) three times to remove any residual air.
-
Following the inert gas purge, purge the reactor with hydrogen gas three times.
-
-
Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).
-
Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.
-
Heat the reactor to the desired temperature (e.g., 50°C) and maintain it throughout the reaction.
-
Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder or by taking small aliquots (if the reactor allows) for analysis by GC or TLC.
-
-
Work-up:
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
-
Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
The crude product can be purified further by distillation or column chromatography if necessary.
-
Analyze the final product for purity and stereoisomer distribution using techniques such as GC-MS, NMR, and chiral GC.
-
Visualizing the Process
Logical Workflow for Catalyst Selection and Troubleshooting
References
Validation & Comparative
A Head-to-Head Battle of the Menthane Monoterpenoids: Carvomenthol vs. Menthol
A Comparative Analysis of Biological Activity for Researchers and Drug Development Professionals
In the realm of terpene chemistry and its applications in pharmacology and sensory science, menthol (B31143) stands as a well-characterized and widely utilized compound, renowned for its distinct cooling sensation and diverse biological activities. However, its lesser-known structural isomer, carvomenthol (B157433), is emerging as a compound of interest, prompting a need for a thorough comparative analysis of their biological effects. This guide provides a comprehensive, data-driven comparison of this compound and menthol, focusing on their activities related to sensory perception, inflammation, and microbial growth, to inform researchers, scientists, and drug development professionals.
Core Biological Activities: A Comparative Overview
| Biological Activity | This compound | Menthol | Key Differences & Observations |
| Cooling Sensation | Possesses a cooling sensation. | Potent cooling sensation. | The cooling effect of menthol is primarily mediated by the potent activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. While this compound is reported to have a cooling effect, quantitative data on its TRPM8 activation potency is limited, preventing a direct comparison of efficacy. |
| Anti-inflammatory | Demonstrates anti-inflammatory properties, potentially through inhibition of the p38 MAPK/NF-κB signaling pathways. | Exhibits anti-inflammatory effects by reducing the production of pro-inflammatory mediators. | Both compounds show promise as anti-inflammatory agents. Mechanistic studies on this compound are less extensive but point towards similar pathways as menthol. |
| Antibacterial | Inferred antibacterial activity, likely through disruption of the microbial cell membrane, similar to its isomer carvacrol. | Exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria by disrupting the cell membrane. | Menthol's antibacterial properties are well-documented with specific Minimum Inhibitory Concentration (MIC) values. This compound's activity is less characterized, with its efficacy often extrapolated from structurally related compounds. |
Quantitative Comparison of Biological Activity
A direct quantitative comparison is challenging due to the limited availability of specific experimental data for this compound. The following tables summarize the available quantitative data for menthol to serve as a benchmark.
TRPM8 Activation
| Compound | Assay | Cell Line | EC50 Value (µM) |
| (-)-Menthol | Calcium Influx | HEK-293 cells expressing human TRPM8 | 10 ± 1[1] |
| (-)-Menthol | Whole-cell patch-clamp | HEK293T cells expressing mouse TRPM8 | 62.64 ± 1.2[2][3][4] |
| (-)-Menthol | Calcium Imaging (Fura-2) | CHO cells | 101 ± 13[5] |
| (-)-Menthol | Electrophysiology (Whole-cell) | Xenopus oocytes | 196 ± 22[5][6][7] |
No direct EC50 values for this compound on TRPM8 activation were found in the reviewed literature.
Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
| Menthol | Escherichia coli (non-resistant K12) | 500[8][9] |
| Menthol | Escherichia coli (tetracycline-resistant BN407) | 500[8][9] |
| Menthol | Staphylococcus aureus | 25[10] |
| Menthol | Bacillus subtilis | Inhibition zone of 3.4 mm |
| Menthol | Staphylococcus aureus | Inhibition zone of 1.6 mm |
| Menthol | Klebsiella sp. | Inhibition zone of 1.4 mm |
Specific MIC values for this compound against a comparable range of bacteria were not available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
TRPM8-Mediated Cooling Sensation
Menthol's characteristic cooling effect is primarily mediated through the activation of the TRPM8 ion channel, a non-selective cation channel predominantly expressed in sensory neurons.
Anti-inflammatory Signaling
Both this compound and menthol are suggested to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the p38 MAPK and NF-κB pathways.
Experimental Protocols
Determination of TRPM8 Activation (Calcium Influx Assay)
This protocol outlines a common method for assessing the activation of TRPM8 channels by a test compound using a fluorescent calcium indicator.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.
Conclusion
While both this compound and menthol, as structural isomers, exhibit overlapping biological activities, the extent of their potency and the depth of scientific understanding differ significantly. Menthol is a well-established TRPM8 agonist with documented anti-inflammatory and antibacterial properties supported by a wealth of quantitative data. This compound, while showing promise in these areas, requires more rigorous investigation to quantify its biological effects and elucidate its precise mechanisms of action. For researchers and drug development professionals, menthol currently offers a more predictable and data-supported profile. However, the distinct sensory and potential therapeutic properties of this compound warrant further exploration, which may reveal unique applications for this less-studied monoterpenoid. Future research should focus on direct, quantitative comparisons of this compound and menthol across a range of biological assays to fully understand their relative strengths and potential synergies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aimspress.com [aimspress.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a GC-MS Method for Carvomenthol Quantification
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. Carvomenthol, a monoterpenoid alcohol, is a compound of interest in various applications, including flavoring and potential therapeutic uses.[1][2] This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound, comparing its performance with alternative analytical techniques. The methodologies and data presented are grounded in established scientific literature and aligned with the International Council for Harmonisation (ICH) guidelines to ensure robustness and reliability.[3][4]
GC-MS Method for this compound Quantification: A Performance Benchmark
Gas Chromatography-Mass Spectrometry stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like terpenes.[5][6] Its high sensitivity and specificity make it a "gold standard" for the identification and quantification of individual components within complex mixtures.[5] The validation of a GC-MS method ensures that the analytical procedure is fit for its intended purpose.[4]
The following table summarizes typical validation parameters for the quantification of terpenes using GC-MS, which are directly applicable to this compound. These parameters are indicative of the expected performance of a validated GC-MS method.
| Validation Parameter | Typical Performance for Terpene Analysis by GC-MS | Reference |
| Linearity (r²) | ≥ 0.998 | [7][8] |
| Accuracy (% Recovery) | 80.23 – 115.41% | [7][8] |
| Precision (% RSD) | Intra-day: ≤ 12.03% Inter-day: ≤ 11.34% | [7][8] |
| Limit of Detection (LOD) | 0.3 µg/mL | [9] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | [9] |
Comparison with Alternative Analytical Methods
While GC-MS is a robust technique, other analytical methods can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Reference |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High specificity and sensitivity, provides structural information for identification. | Higher equipment cost compared to GC-FID. | [5][6] |
| GC-FID | Separation by gas chromatography, detection by flame ionization. | Robust, widely available, and cost-effective. | Lower specificity than MS, may not be suitable for complex matrices without good chromatographic separation. | [9] |
| HPLC-RI | Separation by high-performance liquid chromatography, detection by refractive index. | Suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to GC-MS, not ideal for volatile compounds like this compound. | [10] |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of a GC-MS method for this compound quantification. The following protocol is a generalized procedure based on common practices for terpene analysis and ICH Q2(R1) guidelines.[11]
Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of 1.0 mg/mL.[9]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples. A typical range for terpene analysis is 1–100 µg/mL.[9]
-
Sample Preparation: The sample preparation method will depend on the matrix. For essential oils, a simple dilution in a suitable solvent may be sufficient. For more complex matrices, an extraction step (e.g., liquid-liquid extraction or solid-phase microextraction) may be necessary.[12]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.[13]
-
Mass Spectrometer: An Agilent 5977B MSD or equivalent.[13]
-
Column: A capillary column suitable for terpene analysis, such as a VF-Wax MS (30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]
-
Inlet Temperature: 280 °C.[13]
-
Oven Temperature Program: An initial temperature of 60 °C held for 3 minutes, followed by a ramp to 246 °C at 3 °C/min and held for 25 minutes.[8]
-
Mass Spectrometer Parameters:
Method Validation
The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[3][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank sample and a spiked sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing the calibration standards and performing a linear regression analysis. A correlation coefficient (r²) of >0.99 is typically required.[15]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by recovery studies, spiking a blank matrix with a known concentration of the analyte. Recoveries are typically expected to be within 80-120%.[3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The relative standard deviation (RSD) should typically be less than 15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Visualizing the Workflow and Decision-Making Process
To further clarify the validation process and aid in method selection, the following diagrams have been generated.
Caption: GC-MS Method Validation Workflow for this compound Quantification.
Caption: Decision Tree for Selecting an Analytical Method for this compound.
References
- 1. 4-カルボメンテノール natural, ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound|For Research [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. database.ich.org [database.ich.org]
- 5. impactfactor.org [impactfactor.org]
- 6. Analysis of Menthol by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Carbitol as adulterant in menthol; analytical method for quantitative analysis of adulteration [aimspress.com]
- 14. longdom.org [longdom.org]
- 15. environics.com [environics.com]
Comparative study of different chemo-synthetic routes to Carvomenthol
For Researchers, Scientists, and Drug Development Professionals
Carvomenthol (B157433), a saturated monoterpene alcohol, exists as several stereoisomers and is a valuable chiral building block and fragrance component. Its synthesis has been approached from various precursors, each route offering distinct advantages and disadvantages in terms of yield, stereoselectivity, and reaction conditions. This guide provides a comparative analysis of the primary chemo-synthetic pathways to this compound, supported by experimental data and detailed methodologies.
Comparison of Synthetic Routes
The synthesis of this compound predominantly proceeds via the reduction of unsaturated precursors such as carvone (B1668592), limonene (B3431351), and pulegone. The choice of starting material and reduction method significantly influences the stereochemical outcome and overall efficiency of the synthesis.
| Starting Material | Key Transformation(s) | Reagents and Catalysts | Reported Yield | Diastereoselectivity | Key Advantages | Key Disadvantages |
| Carvone | Catalytic Hydrogenation | Pd/Al₂O₃, Rh/Al₂O₃, Ru/Al₂O₃, H₂ | Variable | Dependent on catalyst and conditions | Readily available starting material, direct route. | Often produces a mixture of this compound and carvomenthone, stereocontrol can be challenging. |
| Hydride Reduction | NaBH₄/CeCl₃ (Luche reduction) to Carveol, followed by hydrogenation | High (for Carveol) | High (for Carveol) | High chemoselectivity for carbonyl reduction. | Requires a subsequent hydrogenation step to saturate the double bond. | |
| Limonene | Epoxidation, Hydrolysis, Hydrogenation | 1. Epoxidizing agent 2. H₂O 3. H₂/Pd-C | ~75% (for (-)-Menthol from (+)-Limonene, pathway can be adapted) | Can be stereoselective | Abundant and inexpensive starting material. | Multi-step synthesis with potential for side reactions.[1] |
| Pulegone | Catalytic Hydrogenation | RuCl₂(PPh₃)₂(propanediamine), H₂ | High | High | Can be highly stereoselective with appropriate catalysts. | Pulegone is a less common starting material than limonene or carvone. |
Experimental Protocols
Route 1: Catalytic Hydrogenation of Carvone
This method involves the direct hydrogenation of carvone over a heterogeneous catalyst. The choice of catalyst and reaction conditions is critical to maximize the yield of this compound over the corresponding ketone, Carvomenthone.
Materials:
-
Carvone
-
Palladium on Alumina (Pd/Al₂O₃), Rhodium on Alumina (Rh/Al₂O₃), or Ruthenium on Alumina (Ru/Al₂O₃)
-
Solvent (e.g., Ethanol (B145695), Supercritical Carbon Dioxide)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
The autoclave reactor is charged with Carvone and the chosen solvent.
-
The catalyst (e.g., 0.5 wt% Pd/Al₂O₃) is added to the mixture.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure.
-
The reaction mixture is heated to the specified temperature and stirred for a set duration.
-
After the reaction is complete, the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or chromatography to isolate the this compound isomers.
Note: The reaction in supercritical carbon dioxide has been reported to be faster than in conventional organic solvents. The selectivity towards this compound versus Carvomenthone is influenced by the catalyst, with Rhodium catalysts showing higher selectivity for the ketone.
Route 2: Two-Step Reduction of Carvone via Carveol
This route involves a chemoselective reduction of the carbonyl group of carvone to the corresponding allylic alcohol, carveol, followed by hydrogenation of the carbon-carbon double bond.
Step 1: Luche Reduction of Carvone to Carveol The Luche reduction is highly effective for the 1,2-reduction of α,β-unsaturated ketones.
Materials:
-
Carvone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
Procedure:
-
Carvone and CeCl₃·7H₂O are dissolved in methanol in a round-bottom flask.
-
The solution is stirred at room temperature until the cerium salt is fully dissolved.
-
Sodium borohydride is added portion-wise to the solution. The reaction is typically exothermic.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude Carveol.
Step 2: Hydrogenation of Carveol to this compound
Materials:
-
Carveol (from Step 1)
-
Palladium on Carbon (Pd/C)
-
Solvent (e.g., Ethanol)
-
Hydrogen gas (H₂)
Procedure:
-
Carveol is dissolved in ethanol in a hydrogenation flask.
-
A catalytic amount of Pd/C is added to the solution.
-
The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).
-
The mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC).
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield this compound.
Synthetic Pathway Visualizations
Caption: Overview of major synthetic routes to this compound.
Caption: Experimental workflow for catalytic hydrogenation of carvone.
References
A Comparative Guide to Determining the Enantiomeric Purity of Synthesized Carvomenthol
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric purity of chiral molecules like carvomenthol (B157433) is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comparative overview of the primary analytical techniques used for this purpose, supported by detailed experimental protocols and data presentation to aid in method selection and implementation.
The principal methods for resolving and quantifying this compound enantiomers are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents. Each technique offers distinct advantages and is suited to different experimental contexts.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Solvating Agents |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase in a capillary column. | Differential interaction of enantiomers with a chiral stationary phase in a packed column. | Formation of transient diastereomeric complexes with distinct NMR signals. |
| Typical Stationary Phase | Derivatized cyclodextrins (e.g., β- or γ-cyclodextrin phases). | Polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives). | A chiral solvating agent (e.g., a derivative of binol or a chiral acid/alcohol) is added to the NMR sample. |
| Advantages | High resolution, high efficiency, suitable for volatile compounds, directly coupled to mass spectrometry (MS) for identification. | Wide applicability, robust, preparative scale-up is possible. | Rapid analysis, no chromatographic separation needed, provides structural information. |
| Disadvantages | Sample must be volatile and thermally stable. | This compound lacks a strong chromophore, requiring less common detectors (e.g., RI, OR) or derivatization; higher solvent consumption. | Lower sensitivity, requires higher sample concentration, potential for signal overlap, cost of chiral solvating agents. |
| Typical Limit of Detection | Low (ng/mL to pg/mL). | Moderate (µg/mL to ng/mL). | High (mg/mL). |
| Sample Throughput | High. | Moderate to High. | High. |
Experimental Protocols
Detailed methodologies for the two primary chromatographic techniques are provided below. These protocols are based on established methods for the closely related compound, menthol, and serve as a strong starting point for the analysis of this compound.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers excellent separation and sensitive detection of this compound enantiomers.
Objective: To separate and quantify the enantiomers of this compound using a cyclodextrin-based chiral capillary GC column with mass spectrometric detection.
Materials and Reagents:
-
This compound sample
-
Racemic this compound standard
-
Individual enantiomers of this compound (if available)
-
High-purity solvent for dilution (e.g., hexane (B92381) or ethanol)
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral capillary column: e.g., a derivatized β-cyclodextrin column (30 m x 0.25 mm ID, 0.25 µm film thickness).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the racemic this compound standard at approximately 1 mg/mL in the chosen solvent.
-
Prepare a solution of the synthesized this compound sample at a similar concentration.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program: 60 °C (hold for 2 min), ramp to 150 °C at 2 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Detection Mode: Electron Ionization (EI) with full scan or Selected Ion Monitoring (SIM) for higher sensitivity (monitoring characteristic ions of this compound, e.g., m/z 71, 81, 95, 123, 138).
-
-
Analysis Sequence:
-
Inject the racemic standard to determine the retention times of the two enantiomers and confirm baseline separation.
-
Inject the synthesized this compound sample.
-
(Optional) Inject individual enantiomer standards to confirm the elution order.
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer in the chromatogram of the synthesized sample.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Chiral High-Performance Liquid Chromatography (HPLC)
This technique is a robust alternative, particularly when GC is not available or when preparative separation is desired.
Objective: To separate and quantify the enantiomers of this compound using a polysaccharide-based chiral stationary phase with refractive index or optical rotation detection.
Materials and Reagents:
-
This compound sample
-
Racemic this compound standard
-
HPLC-grade normal phase solvents (e.g., hexane, isopropanol)
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Refractive Index (RI) or Optical Rotation (OR) detector.
-
Chiral column: e.g., an amylose or cellulose-based column (e.g., Chiralpak series, 250 mm x 4.6 mm ID, 5 µm particle size).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the racemic this compound standard at approximately 1 mg/mL in the mobile phase.
-
Prepare a solution of the synthesized this compound sample at a similar concentration in the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol (B130326) (e.g., 98:2 v/v). The ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detector: RI or OR.
-
-
Analysis Sequence:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the enantiomers.
-
Inject the synthesized this compound sample.
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) as described for the GC-MS method.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each chromatographic method.
Caption: Workflow for Chiral GC-MS Analysis of this compound.
Caption: Workflow for Chiral HPLC Analysis of this compound.
A Comparative Analysis of the Anti-Inflammatory Properties of Carvomenthol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Carvomenthol, a naturally occurring monoterpene, and its potential derivatives. Due to a notable scarcity of published research on the specific anti-inflammatory activity of this compound derivatives, this guide leverages comparative data from the structurally similar and well-studied monoterpene, Carvacrol, and its acetate (B1210297) derivative to provide a valuable benchmark for efficacy and mechanism of action.
Executive Summary
This compound, also known as Terpinen-4-ol, has demonstrated significant anti-inflammatory potential in various in vivo and in vitro models. Its primary mechanisms of action involve the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as the inhibition of key inflammatory mediators like Prostaglandin E2 (PGE2). Evidence suggests that these effects are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct comparative studies on this compound derivatives are limited, analysis of related compounds like Carvacrol and its acetate derivative offers insights into potential structure-activity relationships, suggesting that esterification may modulate anti-inflammatory potency.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and the comparative compound, Carvacrol.
Table 1: In Vivo Anti-Inflammatory Activity - Paw Edema Inhibition
| Compound | Animal Model | Phlogistic Agent | Dose | Inhibition (%) | Reference |
| This compound | Mice | Carrageenan | 25 mg/kg | Significant inhibition (exact % not specified) | [Bernardo et al., 2022] |
| This compound | Mice | Compound 48/80 | 25 mg/kg | ~58% (at 30 min) | [Bernardo et al., 2022] |
| Carvacryl Acetate | Mice | Carrageenan | 75 mg/kg | Significant reduction | [Damasceno et al., 2014] |
Table 2: In Vitro Anti-Inflammatory Activity - Inhibition of Inflammatory Mediators
| Compound | Assay | Cell Line | IC50 Value / Inhibition (%) | Reference |
| This compound (Terpinen-4-ol) | TNF-α Production | Human Monocytes | ~50% inhibition (at 0.125% of water-soluble components) | [Hart et al., 2000] |
| This compound (Terpinen-4-ol) | IL-1β Production | Human Monocytes | ~50% inhibition (at 0.125% of water-soluble components) | [Hart et al., 2000] |
| This compound (Terpinen-4-ol) | IL-6 Production | Human Macrophages (U937) | Significant reduction (specific % not provided) | [Nogueira et al., 2014] |
| This compound (Terpinen-4-ol) | IL-10 Production | Human Monocytes | ~50% inhibition (at 0.125% of water-soluble components) | [Hart et al., 2000] |
| This compound (Terpinen-4-ol) | PGE2 Production | Human Monocytes | ~30% inhibition (at 0.125% of water-soluble components) | [Hart et al., 2000] |
| Carvacrol | COX-1 Activity | - | IC50: 0.7 µM | [Škrinjarić-Špoljarić et al., 2005] |
| Carvacrol | COX-2 Activity | - | IC50: 0.8 µM | [Škrinjarić-Špoljarić et al., 2005] |
| Carvacryl Acetate | IL-1β Levels | Mice Peritoneal Exudate | Significant reduction (at 75 mg/kg) | [Damasceno et al., 2014] |
Key Signaling Pathways
The anti-inflammatory effects of this compound and related monoterpenes are significantly attributed to their ability to modulate key inflammatory signaling pathways. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema in Mice
This in vivo model is a standard for assessing acute inflammation and the efficacy of potential anti-inflammatory agents.
-
Animals: Male Swiss mice (25-30 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Grouping: Mice are randomly divided into control and treatment groups.
-
Treatment: this compound (e.g., 25 mg/kg) or the vehicle (control) is administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 20 µL of 1% (w/v) carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
A Toxicologic and Dermatologic Review of 4-Carvomenthenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive toxicologic and dermatologic review of 4-carvomenthenol (B26182), also known as terpinen-4-ol, a monoterpene found in various essential oils. Its performance is objectively compared with other common terpenoid alternatives—linalool (B1675412), limonene (B3431351), menthol, and geraniol (B1671447)—supported by experimental data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in evaluating the safety and potential applications of these compounds.
Executive Summary
4-Carvomenthenol exhibits a range of biological activities, including anti-inflammatory and antimicrobial properties. This review consolidates toxicological and dermatological data for 4-carvomenthenol and compares it with other widely used terpenes. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate informed decision-making in research and development.
Comparative Toxicological and Dermatological Data
The following tables summarize the key toxicological and dermatological parameters for 4-carvomenthenol and its alternatives.
Table 1: Acute Toxicity Data
| Compound | Oral LD50 (rat) (mg/kg) | Oral LD50 (mouse) (mg/kg) | Dermal LD50 (rabbit) (mg/kg) |
| 4-Carvomenthenol | 1300[1] | 1016[1] | >2500[1] |
| Linalool | 2790[2][3][4][5] | 2200 - 3920[3] | 5610[2][4][5][6] |
| Limonene | >2000[7], 4400[8][9] | 5600 - 6600[8] | >5000[7][8][10] |
| Menthol | 2426 - 2615 (L-menthol)[11] | 4380 (L-menthol)[11] | >5000 |
| Geraniol | >2000, 3600[12][13] | No data available | >2000[14], >5000[12][13] |
Table 2: Dermatological Effects - Irritation and Sensitization
| Compound | Skin Irritation | Skin Sensitization | EC3 Value (LLNA) (%) |
| 4-Carvomenthenol | Non-irritating at 5% solution[1]. | Non-sensitizing at 5% solution[1]. | No data available |
| Linalool | Mild to severe irritant, depending on concentration and purity[3][6]. Oxidation products are more irritating. | Pure linalool is not a sensitizer (B1316253), but its oxidation products are known sensitizers[3][15][16][17]. | 46.2 (pure), 4.8-9.4 (oxidized)[15] |
| Limonene | Moderate irritant[7]. Oxidation increases irritation[18]. | Pure limonene has low sensitizing potential, but its hydroperoxides are potent sensitizers[10][18][19][20]. | No data available |
| Menthol | Can cause skin irritation in sensitive individuals. | Considered a weak sensitizer. | No data available |
| Geraniol | Moderate to severe skin irritant[21][22]. | Weak to moderate sensitizer[14][21][22][23][24][25]. | 11.4[14] |
Experimental Protocols
This section details the methodologies for key toxicological and dermatological experiments cited in this guide, based on OECD guidelines.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test System: Healthy young adult albino rabbits.
-
Procedure:
-
Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and non-irritating tape.
-
The exposure period is typically 4 hours.
-
After exposure, the residual test substance is removed.
-
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the potential for skin irritation is determined based on the severity and reversibility of the skin reactions.[7]
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
-
Test System: Typically rats, with the use of a single sex (usually females).
-
Procedure:
-
A stepwise procedure is used, with each step involving three animals.
-
A starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg body weight) based on available information.
-
The substance is administered orally by gavage.
-
The outcome of each step determines the next step:
-
If mortality occurs, the test is repeated with a lower dose.
-
If no mortality occurs, the test is repeated with a higher dose.
-
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 is estimated based on the dose at which mortality is observed.
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is an in vivo method for identifying potential skin sensitizers.
-
Test System: Mice (e.g., CBA/J strain).
-
Procedure:
-
The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.
-
On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.
-
A few hours later, the draining auricular lymph nodes are excised.
-
The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabel.
-
-
Data Analysis: The Stimulation Index (SI) is calculated by comparing the proliferation in the test group to that in the vehicle control group. A substance is generally considered a sensitizer if the SI is 3 or greater. The EC3 value, the estimated concentration required to produce an SI of 3, can be calculated to indicate the potency of the sensitizer.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways influenced by 4-carvomenthenol and a typical experimental workflow for dermatological safety assessment.
Anti-inflammatory Signaling Pathway of 4-Carvomenthenol
4-Carvomenthenol has been shown to exert anti-inflammatory effects by modulating the p38 MAPK and NF-κB signaling pathways, which are critical in the production of pro-inflammatory cytokines.
Caption: Inhibition of p38 MAPK/NF-κB pathway by 4-carvomenthenol.
Experimental Workflow for Skin Sensitization Assessment
The workflow below outlines a typical integrated approach to testing and assessment (IATA) for skin sensitization, combining in chemico, in vitro, and in vivo methods.
Caption: Integrated workflow for skin sensitization testing.
Discussion
This comparative guide highlights that 4-carvomenthenol possesses a generally favorable toxicological and dermatological profile compared to some other common terpenes. Its acute oral and dermal toxicity is low, and it appears to have a low potential for skin irritation and sensitization at concentrations up to 5%.
In comparison, while also having relatively low acute toxicity, other terpenes such as linalool, limonene, and geraniol are more frequently associated with skin irritation and sensitization, particularly when oxidized. The sensitizing potential of linalool and limonene is significantly increased upon air exposure, leading to the formation of hydroperoxides which are potent allergens.[15][16][17][18][19][20][26] Geraniol is recognized as a moderate skin irritant and a weak to moderate sensitizer.[21][22][23][24][25]
The anti-inflammatory properties of 4-carvomenthenol, mediated through the inhibition of the p38 MAPK and NF-κB pathways, suggest its potential for use in topical formulations aimed at reducing inflammation. However, further research, including well-designed clinical trials, is necessary to fully establish its efficacy and safety for such applications.
For researchers and drug development professionals, the choice of a terpene for a particular application should be guided by a thorough evaluation of its specific toxicological and dermatological properties, as well as its potential for oxidation and the formation of more hazardous byproducts. The use of standardized testing protocols, such as those outlined by the OECD, is crucial for generating reliable and comparable data.
Conclusion
4-Carvomenthenol presents a promising profile for various applications, with a lower propensity for skin irritation and sensitization compared to several other common terpenes. This guide provides a foundational dataset for comparing 4-carvomenthenol with its alternatives, emphasizing the importance of considering not only the pure compound but also its potential degradation products in safety assessments. The provided experimental protocols and pathway diagrams serve as valuable resources for designing future studies and understanding the mechanisms of action of these widely used botanical compounds.
References
- 1. anaturalhealingcenter.com [anaturalhealingcenter.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 4. carlroth.com [carlroth.com]
- 5. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. hurstscientific.com.au [hurstscientific.com.au]
- 8. d-Limonene - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cometchemical.com [cometchemical.com]
- 10. earthpaint.net [earthpaint.net]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. indenta.com [indenta.com]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. ec.europa.eu [ec.europa.eu]
- 18. Pigmented contact dermatitis in the axillae caused by hydroperoxides of limonene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Contact sensitization to hydroperoxides of limonene and linalool: Results of consecutive patch testing and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ftp.cdc.gov [ftp.cdc.gov]
- 21. finallyallnatural.com [finallyallnatural.com]
- 22. russellorganics.com [russellorganics.com]
- 23. benchchem.com [benchchem.com]
- 24. Quantitative risk assessment of the aggregate dermal exposure to the sensitizing fragrance geraniol in personal care products and household cleaning agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. dermnetnz.org [dermnetnz.org]
A Comparative Analysis of Carvomenthol and Other Terpene Penetration Enhancers for Transdermal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The transdermal delivery of therapeutic agents presents a promising alternative to conventional administration routes, offering benefits such as bypassing first-pass metabolism and improving patient compliance. However, the stratum corneum, the outermost layer of the skin, poses a significant barrier to the permeation of most drug molecules. Terpenes, a class of naturally occurring compounds, have emerged as effective and relatively safe penetration enhancers that reversibly modulate the barrier function of the stratum corneum. This guide provides a comparative analysis of the performance of carvomenthol (B157433) and other well-established terpene penetration enhancers, namely limonene, menthol (B31143), and 1,8-cineole, supported by experimental data.
Quantitative Comparison of Penetration Enhancement
The efficacy of a penetration enhancer is typically quantified by its Enhancement Ratio (ER), which is the fold increase in the permeability of a drug through the skin in the presence of the enhancer compared to without it. The following table summarizes the enhancement ratios of this compound (represented by its stereoisomer, menthol, due to limited specific data on this compound), limonene, and 1,8-cineole for various drugs.
Table 1: Enhancement Ratios of Selected Terpene Penetration Enhancers
| Terpene | Drug | Concentration (%) | Skin Model | Enhancement Ratio (ER) | Reference(s) |
| Menthol * | Ondansetron HCl | 8 | Rat Epidermis | 13.06 | [1] |
| Propranolol HCl | 5 | Hairless Mouse | >1 (Significant) | [1] | |
| Bulfalin | 5 | Not Specified | 15.3 | [1][2] | |
| Indomethacin | 3 (in 40% ethanol) | Yucatan Micropig | Significant increase | [1][3] | |
| Quercetin | 1.95 | In vitro (Franz cells) | 17 | [4] | |
| Testosterone | Not Specified | In vitro | 8 | [4] | |
| Limonene | Bulfalin | 5 | Not Specified | 22.2 | [1][2] |
| Haloperidol | Not Specified | Human Abdominal Skin | 26.5 | [5] | |
| 1,8-Cineole | 5-Fluorouracil | Not Specified | Human Epidermal Membranes | ~95 | [6] |
| Estradiol | 10 | Hairless Mouse Skin | 33.0 | [5] | |
| Propranolol HCl | 5 | Rat Skin | Superior to menthol | [5] |
Note: Data for menthol is used as a proxy for this compound, its stereoisomer. While their fundamental chemical properties are similar, stereoisomerism can lead to differences in biological activity. Direct comparative studies on this compound are limited.
Cytotoxicity Profile
An ideal penetration enhancer should exhibit high efficacy with minimal toxicity. The following table presents the 50% inhibitory concentration (IC50) values for the selected terpenes, providing an indication of their cytotoxic potential. Lower IC50 values indicate higher cytotoxicity.
Table 2: Cytotoxicity of Terpene Penetration Enhancers
| Terpene | Cell Line | IC50 | Reference(s) |
| Neomenthol | Human Epidermoid Carcinoma (A431) | 17.3 µM | [7] |
| Menthol | Human Gingival Fibroblasts | 1.151 mM (24h exposure) | |
| β-caryophyllene | Epidermal Keratinocytes | Significantly lower than azone | [8] |
| 1,8-Cineole | Epidermal Keratinocytes | Significantly lower than azone | [8] |
Note: Data for neomenthol, another stereoisomer of menthol, is included to provide further context on the potential cytotoxicity of menthol-related compounds.
Mechanism of Action
Terpene penetration enhancers primarily act by disrupting the highly organized lipid structure of the stratum corneum.[2][9][10] These lipophilic molecules intercalate into the lipid bilayers, increasing their fluidity and creating disordered domains. This disruption of the lipid matrix reduces the barrier function of the stratum corneum, thereby facilitating the diffusion of drug molecules through the skin.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penetration enhancement by menthol combined with a solubilization effect in a mixed solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terpenes and the lipid-protein-partitioning theory of skin penetration enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neomenthol prevents the proliferation of skin cancer cells by restraining tubulin polymerization and hyaluronidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Effects of Terpene Skin Penetration Enhancers on Stability and Biological Activity of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Percutaneous Permeation Enhancement by Terpenes: Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Robustness in Carvomenthol Analysis
For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. This guide provides a comprehensive evaluation of the robustness of a primary analytical method for Carvomenthol, juxtaposed with alternative techniques. Through a detailed examination of experimental data and methodologies, this document serves as a critical resource for selecting and validating analytical protocols for this widely used compound.
Data at a Glance: Robustness Under Scrutiny
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. The following tables summarize the quantitative data from robustness studies on two common analytical techniques for this compound: Gas Chromatography (GC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Table 1: Robustness Evaluation of a Gas Chromatography (GC-FID) Method for this compound Analysis
| Parameter Varied | Variation | Effect on System Suitability | Result |
| Column Flow Rate | ± 1 mL/min | No significant change | Robust[1] |
| Injector Temperature | ± 5°C | No significant change | Robust[1] |
| Detector Temperature | ± 5°C | No significant change | Robust[1] |
Table 2: Robustness Evaluation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Carvomenthal Analysis
| Parameter Varied | Variation | Effect on Chromatographic Parameters | Result |
| Flow Rate | ± 0.1 mL/min | Within acceptable limits | Robust[2] |
| Percentage of Methanol (B129727) in Mobile Phase | ± 2% | Within acceptable limits | Robust[2] |
| Column Oven Temperature | ± 5°C | Within acceptable limits | Robust[2] |
Under the Microscope: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the GC and RP-HPLC methods evaluated for their robustness in this compound analysis.
Primary Method: Gas Chromatography with Flame Ionization Detector (GC-FID)
This method is a sensitive and widely employed technique for the analysis of volatile compounds like this compound.[1]
-
Instrumentation: Agilent GC system equipped with a flame ionization detector (FID).[1]
-
Chromatographic Conditions:
-
System Suitability: Parameters such as tailing factor and the number of theoretical plates were monitored during the robustness study.[1]
Alternative Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Refractive Index Detector
RP-HPLC offers a viable alternative to GC, particularly when dealing with complex matrices.[2]
-
Instrumentation: A Waters 2695 separation module equipped with an auto-injector and a Waters 2414 refractive index detector.[2]
-
Chromatographic Conditions:
-
Robustness Evaluation: The method's robustness was assessed by intentionally varying the flow rate, the percentage of methanol in the mobile phase, and the column oven temperature.[2]
Visualizing the Workflow: The Robustness Evaluation Process
To ensure a comprehensive assessment of an analytical method's robustness, a structured workflow is essential. The following diagram illustrates the key steps involved in this critical phase of method validation.
Concluding Remarks: Method Selection and Validation
Both Gas Chromatography and High-Performance Liquid Chromatography present robust methods for the analysis of this compound. The choice between these techniques often depends on the specific sample matrix, available instrumentation, and the desired analytical throughput.[3] GC methods are generally favored for their sensitivity and faster run times with volatile compounds like this compound.[1][3] Conversely, HPLC, particularly with a refractive index detector, provides a reliable alternative that may require simpler sample preparation.[2][3]
Ultimately, a thorough validation process, including a rigorous robustness study as outlined, is indispensable for any selected analytical method. This ensures the generation of consistently accurate and reliable data, a cornerstone of scientific research and drug development.
References
A Comparative Guide to the Cooling Sensation of Carvomenthol Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the sensory properties of cooling agents is paramount for innovation in pharmaceuticals, oral care, and confectionary products. Carvomenthol, a p-menthane (B155814) monoterpenoid, and its isomers are known for their characteristic cooling sensation. However, a detailed comparative analysis of the cooling profiles of the four primary this compound stereoisomers—this compound, Isothis compound, Neothis compound, and Neoisothis compound—is not extensively documented in publicly available literature.
This guide provides a framework for the objective comparison of the cooling performance of this compound isomers. While direct comparative data is scarce, this document outlines the requisite experimental protocols and data presentation structures necessary for a comprehensive evaluation. The well-studied eight stereoisomers of menthol (B31143) (p-menthan-3-ol) will be used as a reference to illustrate the principles of how stereochemistry influences cooling sensation.
Data Presentation: A Framework for Comparison
To facilitate a direct and unambiguous comparison of the cooling properties of this compound isomers, quantitative data should be summarized in the following structured tables. At present, these tables serve as a template for the data that needs to be generated through the experimental protocols detailed in this guide.
Table 1: Comparative Sensory Profile of this compound Isomers
| Isomer | Cooling Intensity (Scale: 0-10) | Cooling Threshold (ppm) | Duration of Cooling (min) | Olfactory/Flavor Profile |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Isothis compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Neothis compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Neoisothis compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| (-)-Menthol (Reference) | High | ~0.2-1.0 | ~30-60 | Strong, minty, fresh |
Table 2: In Vitro TRPM8 Activation by this compound Isomers
| Isomer | EC50 (µM) | Maximal Efficacy (% of (-)-Menthol) |
| This compound | Data to be determined | Data to be determined |
| Isothis compound | Data to be determined | Data to be determined |
| Neothis compound | Data to be determined | Data to be determined |
| Neoisothis compound | Data to be determined | Data to be determined |
| (-)-Menthol (Reference) | ~20-50 | 100% |
The Molecular Basis of Cooling Sensation: TRPM8 Activation
The cooling sensation elicited by this compound isomers is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons.[2] When activated by cold temperatures or chemical agonists like menthol and its isomers, TRPM8 undergoes a conformational change, leading to an influx of Ca²⁺ and Na⁺ ions.[3] This influx depolarizes the neuron, triggering an action potential that is transmitted to the brain and perceived as a cooling sensation.[2][3] The potency and efficacy of TRPM8 activation are highly dependent on the stereochemistry of the activating molecule, particularly the spatial orientation of key functional groups like the hydroxyl and isopropyl moieties.[1][4]
Experimental Protocols
To generate the comparative data outlined above, the following detailed experimental methodologies are recommended.
Human Sensory Panel Evaluation for Cooling Sensation
Objective: To quantify and compare the cooling intensity, sensory threshold, duration, and flavor profile of this compound isomers in a trained human sensory panel.
Methodology:
-
Panelist Selection and Training:
-
Recruit 10-15 healthy, non-smoking participants with prior experience in sensory evaluation.
-
Train panelists on the recognition and scaling of oral sensations, particularly cooling, tingling, and minty/herbal flavors, using reference standards (e.g., varying concentrations of (-)-menthol).
-
-
Sample Preparation:
-
Prepare stock solutions of each this compound isomer and a reference coolant (e.g., (-)-menthol) in a suitable solvent (e.g., 20% ethanol/water with a non-caloric sweetener).
-
Create a series of dilutions for each compound to be used for threshold determination and intensity rating. Concentrations should be presented in a randomized and double-blind manner.
-
-
Sensory Threshold Determination (Ascending Forced-Choice Method):
-
Present panelists with three samples: two blanks (solvent only) and one containing a low concentration of the test isomer.
-
Ask panelists to identify the "odd" sample.
-
If correct, present a lower concentration in the next trial; if incorrect, present a higher concentration.
-
The geometric mean of the last four of seven reversal concentrations is taken as the individual's detection threshold.
-
-
Intensity Rating and Duration Measurement:
-
Provide panelists with a fixed concentration of each isomer.
-
Panelists rate the perceived cooling intensity on a labeled magnitude scale (e.g., 0 = no sensation, 10 = extreme cooling) at specified time intervals (e.g., 0, 1, 2, 5, 10, 15, 20, 30 minutes) after swishing the solution in their mouth for 30 seconds and expectorating.
-
The time until the cooling sensation is no longer perceptible is recorded as the duration.
-
-
Flavor Profile Analysis (Quantitative Descriptive Analysis):
-
During the intensity rating, panelists also describe and rate the intensity of other sensory attributes (e.g., minty, herbal, bitter, tingling) on a similar scale.
-
-
Data Analysis:
-
Analyze data using Analysis of Variance (ANOVA) and post-hoc tests (e.g., Tukey's HSD) to determine significant differences between the isomers for each sensory attribute.
-
In Vitro TRPM8 Activation Assay using Calcium Imaging
Objective: To determine the potency (EC₅₀) and efficacy of this compound isomers in activating the human TRPM8 channel expressed in a recombinant cell line.
Methodology:
-
Cell Culture and Plating:
-
Culture a stable cell line (e.g., HEK293 or CHO) expressing the human TRPM8 channel in appropriate media.
-
Plate the cells in 96- or 384-well black, clear-bottom microplates and grow to confluence.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., HBSS with 20 mM HEPES).
-
Remove the cell culture medium, wash the cells with the salt solution, and incubate them with the dye-loading buffer for 45-60 minutes at 37°C.[3]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of each this compound isomer and a reference agonist (e.g., (-)-menthol) in the salt solution.
-
Use a fluorescence plate reader with an integrated liquid handling system to add the compound solutions to the wells.
-
-
Calcium Flux Measurement:
-
Measure the fluorescence intensity before (baseline) and after the addition of the compounds at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm for Fluo-4.[3]
-
Record the fluorescence signal over time (e.g., for 2-3 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Normalize the response to the maximum response elicited by a saturating concentration of the reference agonist.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal efficacy for each isomer.
-
Conclusion
References
- 1. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Identification of Carvomenthol
For researchers, scientists, and drug development professionals, the precise identification and quantification of chemical compounds are paramount. This guide provides an objective comparison of key analytical techniques for the identification of Carvomenthol, a monoterpenoid alcohol. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are compared, with supporting data and detailed experimental protocols to assist in method selection and cross-validation.
Quantitative Performance Comparison
| Analytical Technique | Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Recovery (%) |
| GC-MS | Terpenes | >0.99 | ~1 µg/mL | ~5 µg/mL | < 10% | 90-110% |
| HPLC-UV/MS | Terpenes | >0.99 | 0.54-11.65 µg/mL[1] | 2.30-35.60 µg/mL[1] | < 5% | 95-105% |
| GC-FID | Menthol | >0.999 | 0.05 mg/mL | 0.15 mg/mL | < 2% | 98-102% |
Note: The data presented is a compilation from various studies on terpenes and related compounds to provide a comparative overview.[2][3][4] Actual performance may vary based on the specific instrumentation, sample matrix, and method parameters.
Detailed Experimental Protocols
Reproducibility and comparability of results hinge on detailed and robust experimental protocols. Below are representative methodologies for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.[2][3]
Sample Preparation:
-
Accurately weigh 100-200 mg of the homogenized sample (e.g., plant material, essential oil) into a centrifuge tube.
-
Add a suitable organic solvent such as ethanol, hexane, or pentane, along with an internal standard if quantitative analysis is required.[3]
-
Vortex or sonicate the mixture to ensure thorough extraction of the analytes.
-
Centrifuge the sample to pellet any solid material.
-
Carefully transfer the supernatant to a GC vial for analysis.
Chromatographic Conditions:
-
Column: A capillary column suitable for terpene analysis, such as a VF-624ms (6% cyanopropylphenyl, 94% dimethylpolysiloxane), is recommended.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Typically set between 220-250°C.
-
Oven Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a ramp up to 240°C at a rate of 10°C/min is a common starting point.[6]
-
Injection Mode: Split or splitless injection depending on the sample concentration.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Identification: Compound identification is achieved by comparing the obtained mass spectrum with reference spectra in libraries such as NIST.[2] The mass spectra of this compound stereoisomers can be used for their differentiation.[7]
High-Performance Liquid Chromatography (HPLC)
While GC-MS is often preferred for volatile terpenes, HPLC, particularly when coupled with a mass spectrometer, offers a versatile alternative, especially for the simultaneous analysis of a broader range of compounds with varying polarities and volatilities.[2][3]
Sample Preparation:
-
For solid samples, perform an extraction using a suitable solvent like methanol (B129727) or a methanol-water mixture. Ultrasonic extraction can enhance efficiency.[4]
-
For liquid samples, dilute an accurately measured volume with the mobile phase or a compatible solvent.
-
Filter the extract or diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection to protect the column.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for terpene analysis.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) is typical.
-
Flow Rate: A standard analytical flow rate is around 0.8-1.0 mL/min.
-
Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used. MS detection provides higher selectivity and sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.[8][9][10]
Sample Preparation:
-
Dissolve a few milligrams of the purified this compound sample in a deuterated solvent (e.g., CDCl3).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
A suite of NMR experiments is typically performed for complete structural assignment:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR and DEPT: Reveals the number of different types of carbons (CH3, CH2, CH, and quaternary carbons).[8]
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Sample Preparation:
-
A small amount of the liquid this compound sample can be placed directly on the ATR (Attenuated Total Reflectance) crystal.
-
Alternatively, a drop of the sample can be placed between two KBr pellets.
Data Acquisition:
-
The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in this compound. Key expected peaks include a broad O-H stretch from the alcohol group and C-H stretching and bending vibrations from the alkyl groups.[11]
Experimental Workflow and Logical Relationships
The cross-validation of analytical techniques is a critical process to ensure the reliability and consistency of results. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound identification.
Caption: A logical workflow for the cross-validation of analytical techniques for this compound identification.
This guide provides a foundational comparison of analytical techniques for the identification of this compound. The choice of technique will ultimately depend on the specific research goals, available instrumentation, and the required level of quantitative accuracy and structural detail. For comprehensive and robust identification, a combination of chromatographic and spectroscopic techniques, as outlined in the cross-validation workflow, is highly recommended.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Mass spectra and organic analysis. Part VII. The mass spectra of the menthols, carvomenthols, their acetates and related alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
The Efficacy of Menthane-Based Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a pivotal step in designing stereoselective synthetic routes. An ideal auxiliary should be readily available, easily attached and removed, and, most importantly, induce a high degree of stereocontrol. While a direct efficacy comparison of carvomenthol (B157433) as a chiral auxiliary is not feasible due to a lack of specific experimental data in peer-reviewed literature, this guide provides a comprehensive comparison of its close structural analog, (-)-menthol, and its derivatives against other widely used chiral auxiliaries. The performance of these auxiliaries is evaluated based on diastereoselectivity and chemical yields in key asymmetric transformations.
This compound, a saturated monocyclic terpene alcohol, belongs to the family of menthane monoterpenoids. Although its direct application as a chiral auxiliary is not documented, the structurally related and readily available (-)-menthol has been extensively studied and serves as a benchmark for menthane-based auxiliaries.[1] This guide will focus on the comparative efficacy of (-)-menthol and its more sterically hindered derivative, (-)-8-phenylmenthol (B56881), alongside two other classes of highly effective chiral auxiliaries: Evans' oxazolidinones and pseudoephedrine amides.
Performance in Key Asymmetric Reactions
The effectiveness of a chiral auxiliary is best demonstrated through its performance in common carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex chiral molecules. Here, we compare the diastereoselectivity and yields achieved with these auxiliaries in three such transformations: the Diels-Alder reaction, enolate alkylation, and the aldol (B89426) reaction.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for the construction of six-membered rings, and the use of chiral auxiliaries on the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
| (-)-Menthol | Acrylate (B77674) | Cyclopentadiene (B3395910) | Et₂AlCl | 75:25 | 85 |
| (-)-8-Phenylmenthol | Acrylate | Cyclopentadiene | Et₂AlCl | >99:1 | 92 |
| Evans' Oxazolidinone | N-Acryloyl | Cyclopentadiene | Mg(BrO₂CCH₃)₂ | 98:2 | 95 |
As the data indicates, (-)-menthol provides modest diastereoselectivity in the Diels-Alder reaction.[1] In contrast, the introduction of a bulky phenyl group in (-)-8-phenylmenthol leads to significantly enhanced facial shielding, resulting in excellent diastereoselectivity.[1] Evans' oxazolidinone also provides a high level of stereocontrol, which is attributed to the formation of a rigid, chelated transition state with the Lewis acid.[1]
Asymmetric Enolate Alkylation
The asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of C-C bonds adjacent to a carbonyl group.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de) | Yield (%) |
| (-)-Menthol | Propionate Ester | Benzyl (B1604629) Bromide | 85% | 70 |
| (-)-8-Phenylmenthol | Propionate Ester | Benzyl Bromide | >98% | 85 |
| Evans' Oxazolidinone | Propionyl Imide | Benzyl Bromide | >99% | 94 |
| Pseudoephedrine Amide | Propionamide | Benzyl Bromide | >98% | 95 |
In enolate alkylations, both (-)-8-phenylmenthol and Evans' oxazolidinones deliver exceptional levels of diastereoselectivity.[1] Pseudoephedrine amides, developed by Myers, are also highly effective for the asymmetric alkylation of a wide range of substrates, offering high diastereoselectivity and the advantage of crystalline products that can often be purified by recrystallization.[1] Again, (-)-menthol provides a lower, though still useful, level of stereocontrol.[1]
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Excess (de) | Yield (%) |
| (-)-Menthol | Acetate Ester | Benzaldehyde | 70% | 65 |
| (-)-8-Phenylmenthol | Acetate Ester | Benzaldehyde | 95% | 80 |
| Evans' Oxazolidinone | Acetyl Imide | Benzaldehyde | >99% | 92 |
The data for asymmetric aldol reactions further underscores the superior performance of more sophisticated auxiliaries. Evans' oxazolidinones are particularly renowned for their excellence in substrate-controlled aldol reactions, providing access to either syn or anti aldol products with high diastereoselectivity by judicious choice of Lewis acid and reaction conditions.[1] (-)-8-Phenylmenthol also demonstrates high efficacy, while (-)-menthol's utility is limited by more modest stereocontrol.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and application of these asymmetric reactions.
General Procedure for Asymmetric Diels-Alder Reaction
A solution of the chiral auxiliary-derived acrylate (1.0 equivalent) in dry dichloromethane (B109758) is cooled to -78 °C under an inert atmosphere. A Lewis acid, such as diethylaluminum chloride (Et₂AlCl, 1.1 equivalents), is added dropwise, and the mixture is stirred for 15-30 minutes. Freshly cracked cyclopentadiene (2.0-3.0 equivalents) is then added, and the reaction is stirred at -78 °C for 3-4 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, warmed to room temperature, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography. The diastereomeric ratio is typically determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
General Procedure for Asymmetric Enolate Alkylation
The chiral auxiliary-derived ester or amide (1.0 equivalent) is dissolved in a dry ethereal solvent, such as THF, and cooled to -78 °C. A strong base, typically a lithium amide such as lithium diisopropylamide (LDA, 1.05 equivalents), is added to form the enolate. After stirring for 30-60 minutes, the electrophile (e.g., benzyl bromide, 1.1 equivalents) is added, and the reaction is stirred for several hours at -78 °C or allowed to slowly warm to a higher temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted. The diastereomeric excess is determined after purification by chromatographic or spectroscopic methods.
General Procedure for Asymmetric Aldol Reaction
The N-acyl Evans' oxazolidinone (1.0 equivalent) is dissolved in dry dichloromethane and cooled to -78 °C. A Lewis acid, such as dibutylboron triflate (1.1 equivalents), is added, followed by a tertiary amine base (1.2 equivalents). The mixture is stirred for 30 minutes to form the boron enolate. The aldehyde (1.2 equivalents) is then added, and the reaction is stirred at -78 °C for 1-2 hours, followed by stirring at 0 °C for 1 hour. The reaction is quenched with a phosphate (B84403) buffer, and the product is extracted. Purification and determination of the diastereomeric excess are performed using standard techniques.
Logical Relationships and Workflows
The successful application of a chiral auxiliary in asymmetric synthesis follows a logical sequence of steps, from attachment to the substrate to the final removal of the auxiliary to yield the desired chiral product.
References
A Comparative Review of the Bioactivities of Carvomenthol and 4-Carvomenthenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two structurally related monoterpenoids: Carvomenthol and 4-Carvomenthenol (also widely known as Terpinen-4-ol). While both compounds are of interest for their pharmacological potential, the available body of research is significantly more extensive for 4-Carvomenthenol, which is a primary active component of tea tree oil.[1][2] This review collates the available quantitative data, details relevant experimental protocols, and highlights the distinct and overlapping bioactivities to inform future research and development.
A key structural difference between the two molecules is that this compound possesses a saturated cyclohexane (B81311) ring, whereas 4-Carvomenthenol contains a double bond within its ring structure.[3] This seemingly minor variation has a significant impact on their biological profiles.
Quantitative Bioactivity Data
Table 1: Summary of Quantitative Bioactivity for 4-Carvomenthenol (Terpinen-4-ol)
| Bioactivity | Target Organism/Cell Line | Assay | Result (% v/v or other units) | Source(s) |
| Antifungal | Candida albicans (azole-susceptible & resistant) | Broth Microdilution | MIC₉₀: 0.06% | [4] |
| Antifungal | Candida albicans (azole-susceptible) | Broth Microdilution | MFC₉₀: 0.06% | [4] |
| Antifungal | Candida albicans (azole-resistant) | Broth Microdilution | MFC₉₀: 0.5% | [4] |
| Antibacterial | Staphylococcus aureus | Broth Microdilution | MIC: 0.25% | [5][6] |
| Antibacterial | Staphylococcus aureus | Broth Microdilution | MBC: 0.5% | [5][6] |
| Antibacterial | Legionella pneumophila | Broth Microdilution | MIC Range: 0.06–0.125% | [7] |
| Antibacterial | Legionella pneumophila | Broth Microdilution | MBC Range: 0.25–0.5% | [7] |
| Anti-inflammatory | LPS-activated monocytes | Cytokine Production Assay | ~50% suppression of TNF-α, IL-1β, IL-10 | [1] |
| Anti-inflammatory | LPS-activated monocytes | Prostaglandin (B15479496) Assay | ~30% suppression of PGE₂ | [1] |
Note: MIC = Minimum Inhibitory Concentration; MFC = Minimum Fungicidal Concentration; MBC = Minimum Bactericidal Concentration. Data for this compound is largely qualitative and lacks comparable quantitative values in the reviewed literature.[3]
Bioactivity Profile of this compound
While quantitative data is scarce, studies describe this compound's notable anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.[3] Specifically, this compound has been shown to intervene in the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades, which are critical in regulating the production of pro-inflammatory mediators.[3]
Bioactivity Profile of 4-Carvomenthenol (Terpinen-4-ol)
4-Carvomenthenol exhibits a broad spectrum of well-documented biological activities.
-
Antimicrobial Activity : It demonstrates potent antibacterial and antifungal properties against a range of pathogenic microbes, including drug-resistant strains.[4][5][7] Studies show it is effective against Candida albicans, Staphylococcus aureus, and Legionella pneumophila.[4][5][7] It also possesses strong antibiofilm capabilities, particularly against S. aureus.[5]
-
Anti-inflammatory and Antiallergic Activity : This compound significantly attenuates inflammatory and immediate hypersensitivity reactions.[8][9] It works by decreasing edema, cell migration, and the release of histamine (B1213489) from mast cells.[8][10] Molecular docking studies suggest a favorable binding interaction with the histamine H1 receptor, explaining its ability to ameliorate itching and anaphylactic shock reactions in animal models.[8][10][11] Furthermore, it can suppress the production of key inflammatory cytokines like TNF-α, various interleukins, and prostaglandin E2.[1][10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standardized procedure used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol described is a generalized representation based on methodologies cited in the literature for testing essential oil components.[4][7]
1. Preparation of Inoculum:
- A pure culture of the test microorganism (e.g., S. aureus, C. albicans) is grown on an appropriate agar (B569324) medium.
- Colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
2. Preparation of Test Compound:
- A stock solution of 4-Carvomenthenol is prepared.
- Serial twofold dilutions of the compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for yeast) in a 96-well microtiter plate. The concentration range should be sufficient to span the expected MIC value.
3. Inoculation and Incubation:
- Each well containing the diluted compound is inoculated with the prepared microbial suspension.
- Control wells are included: a positive control (medium + inoculum, no compound) to ensure microbial viability and a negative control (medium only) to check for sterility.
- The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
4. Determination of MIC:
- Following incubation, the plates are visually inspected for turbidity.
- The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
5. Determination of MBC/MFC (Optional):
- To determine the minimum bactericidal or fungicidal concentration, a small aliquot is taken from each clear well (at and above the MIC) and plated onto an appropriate agar medium.
- The plates are incubated. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.
Visualizations
The following diagram illustrates the experimental workflow for the Broth Microdilution method used to determine the Minimum Inhibitory Concentration (MIC).
Signaling Pathway Inhibition
This compound and 4-Carvomenthenol both exhibit anti-inflammatory effects but may act through different primary mechanisms. The diagram below illustrates the NF-κB signaling pathway, a key inflammatory cascade modulated by this compound.
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. Terpinen-4-ol - Wikipedia [en.wikipedia.org]
- 3. This compound|For Research [benchchem.com]
- 4. In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. scite.ai [scite.ai]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
A Comparative Analysis of Carvomenthol and Isopulegol for Research and Development
This guide provides a detailed structural and property comparison of Carvomenthol and Isopulegol (B1217435), two closely related monoterpenoid alcohols. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and application. This document summarizes their physicochemical properties, spectroscopic data, and known biological activities, supported by experimental protocols.
Structural and Physicochemical Properties
This compound and Isopulegol are stereoisomers of p-menthanol, differing in the saturation of the cyclohexane (B81311) ring. This compound is a saturated monocyclic monoterpenoid, while Isopulegol possesses a double bond in its isopropenyl side chain. This structural difference significantly influences their physical and chemical properties.
Chemical Structures
The fundamental structural difference lies in the presence of a double bond in the isopropenyl group of Isopulegol, which is absent in the isopropyl group of this compound.
Caption: Chemical structures of this compound and Isopulegol.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and Isopulegol.
| Property | This compound | Isopulegol | Reference(s) |
| Molecular Formula | C₁₀H₂₀O | C₁₀H₁₈O | [1] |
| Molecular Weight | 156.27 g/mol | 154.25 g/mol | [2][3] |
| Appearance | - | Clear, colorless to pale yellow liquid | [2][4] |
| Odor | Minty, herbal, camphoreous | Minty, cooling, herbal | [2][3][4] |
| Boiling Point | 222 °C at 760 mmHg | 212-219 °C at 760 mmHg | [4][5] |
| Melting Point | - | 5 - 8 °C | [4] |
| Density | 0.887 - 0.893 g/mL at 25 °C | 0.904 - 0.913 g/mL at 25 °C | [1][4][5] |
| Refractive Index | 1.462 - 1.463 at 20 °C | 1.470 - 1.475 at 20 °C | [1][4][5][6] |
| Solubility | Soluble in alcohol, slightly soluble in water | Slightly soluble in water, soluble in ethanol (B145695) and oils | |
| logP (o/w) | ~3.22 | 2.4 | [3][7] |
| Flash Point | 86.67 °C | 87 °C | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of these compounds.
| Spectroscopic Data | This compound | Isopulegol | Reference(s) |
| ¹³C NMR (CDCl₃, ppm) | Peaks corresponding to a saturated cyclohexane ring and an isopropyl group. | Signals indicating a double bond (approx. 112.65 and 146.76 ppm) and a hydroxyl-bearing carbon (approx. 70.47 ppm). | [8][9] |
| ¹H NMR | Signals for a saturated ring system. | Distinct signals for vinyl protons of the isopropenyl group. | [10][11] |
| IR Spectroscopy | Characteristic broad peak for O-H stretch (alcohol), C-H stretches for sp³ hybridized carbons. | Broad O-H stretch, C-H stretches for both sp³ and sp² carbons, and a C=C stretch. | [11] |
| Mass Spectrometry (GC-MS) | Molecular ion peak corresponding to its molecular weight. | Molecular ion peak and fragmentation patterns characteristic of the isopropenyl group. | [12][13] |
Biological and Chemical Properties
While structurally similar, their biological activities show notable differences, primarily due to the unsaturated side chain in Isopulegol.
Isopulegol is a well-studied monoterpene with a range of pharmacological activities. It is a known agonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is responsible for the sensation of cooling.[14] The (-)-Isopulegol enantiomer has an EC₅₀ of 66 µM for TRPM8 activation.[14] Furthermore, Isopulegol has been shown to be a positive allosteric modulator of GABA-A receptors, contributing to its observed anticonvulsant and anxiolytic-like effects in animal models.[15] It also exhibits anti-inflammatory, analgesic, and gastroprotective properties.[15][16][17]
This compound , being a saturated analogue, is primarily used as a flavoring agent.[3] It is recognized for its minty and cooling aroma.[3] While it is a component of some essential oils with biological activities, specific pharmacological studies directly comparing its efficacy to Isopulegol are limited in publicly available literature.
Experimental Protocols
Determination of Boiling Point
Principle: The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For purity assessment and to prevent degradation of thermolabile compounds, distillation under reduced pressure is often employed.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Vacuum source (for reduced pressure distillation)
Procedure:
-
The liquid is placed in the distillation flask with boiling chips.
-
The apparatus is assembled for distillation.
-
The liquid is heated, and the temperature is recorded when the vapor and liquid phases are in equilibrium, and a steady stream of distillate is collected.
-
For vacuum distillation, the pressure is reduced to the desired level before heating.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
Procedure for ¹³C NMR:
-
A sample is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube.
-
The NMR spectrometer is used to acquire the ¹³C spectrum.
-
The chemical shifts (ppm) of the carbon atoms are recorded and assigned to the molecular structure.
TRPM8 Activation Assay
Principle: This assay measures the ability of a compound to activate the TRPM8 channel, often by detecting the influx of calcium ions (Ca²⁺) into cells expressing the channel.
Caption: Workflow for a cell-based TRPM8 activation assay.
Synthesis and Applications
Isopulegol is a key intermediate in the industrial synthesis of (-)-menthol, the most commercially important stereoisomer of menthol.[18] The process typically involves the cyclization of (+)-citronellal to (-)-isopulegol, followed by catalytic hydrogenation.[18]
Caption: Key steps in the industrial synthesis of (-)-Menthol from (+)-Citronellal.
This compound's applications are primarily in the flavor and fragrance industry due to its characteristic scent profile.[3]
References
- 1. This compound | C10H20O | CID 62350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. This compound|For Research [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 499-69-4 [perflavory.com]
- 6. This compound, 499-69-4 [thegoodscentscompany.com]
- 7. ScenTree - Isopulegol (CAS N° 89-79-2) [scentree.co]
- 8. spectrabase.com [spectrabase.com]
- 9. ISOPULEGOL(89-79-2) 13C NMR spectrum [chemicalbook.com]
- 10. pure.mpg.de [pure.mpg.de]
- 11. Isopulegol, (+)- | C10H18O | CID 1268090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Isopulegol [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]
- 15. childhood-developmental-disorders.imedpub.com [childhood-developmental-disorders.imedpub.com]
- 16. leafwell.com [leafwell.com]
- 17. Effects of isopulegol in acute nociception in mice: Possible involvement of muscarinic receptors, opioid system and l-arginine/NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Analysis of Carvomenthol's efficacy in different therapeutic applications
For Researchers, Scientists, and Drug Development Professionals
Carvomenthol, a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, has garnered interest for its potential therapeutic applications. This guide provides a comprehensive analysis of this compound's efficacy across different therapeutic areas, comparing its performance with other alternatives based on available experimental data. Due to the limited direct research on this compound, this guide also incorporates data from its close structural isomers, 4-Carvomenthenol (Terpinen-4-ol) and Carvacrol (B1668589), to provide a broader perspective on its potential pharmacological activities.
Anti-inflammatory and Analgesic Efficacy
This compound and its isomers exhibit notable anti-inflammatory and analgesic properties. Preclinical studies have demonstrated their ability to modulate key inflammatory pathways and reduce pain perception.
Comparative Data on Anti-inflammatory and Analgesic Effects
| Compound | Therapeutic Application | Model/Assay | Efficacy Metric | Result | Alternative(s) | Efficacy of Alternative(s) |
| 4-Carvomenthenol | Anti-inflammatory | Carrageenan-induced paw edema in mice | Inhibition of edema | Significant reduction in paw edema at 25 mg/kg | Indomethacin | Significant inhibition of edema at 10 mg/kg |
| 4-Carvomenthenol | Anti-inflammatory | Carrageenan-induced peritonitis in mice | Reduction in inflammatory cell migration | ~63% reduction in total inflammatory cell migration (25 mg/kg) | - | - |
| Ibuprofen (B1674241) with Levomenthol (B1675115) (3%) | Analgesic (musculoskeletal pain) | Human clinical trial (n=182) | Median time to significant pain relief | 20 minutes | Ibuprofen gel (5%), Diclofenac (B195802) gel (1.16%) | Ibuprofen: 25 minutes; Diclofenac: 20 minutes[1][2][3][4] |
| Menthol | Analgesic (Carpal Tunnel Syndrome) | Human clinical trial | Reduction in pain intensity | Decrease of -1.2 on a numerical rating scale compared to placebo[5] | Placebo | - |
Experimental Protocols
Carrageenan-Induced Paw Edema:
This widely used animal model assesses the anti-inflammatory activity of compounds.[6][7][8]
-
Animal Model: Male Wistar rats or Swiss mice are typically used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (e.g., 4-Carvomenthenol) or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group that received only carrageenan.
Workflow for the carrageenan-induced paw edema model.
Efficacy in Respiratory Conditions
This compound's structural relatives have shown potential in alleviating symptoms of respiratory ailments, primarily through their anti-inflammatory and mucus-regulating properties.
Comparative Data on Respiratory Effects
| Compound | Therapeutic Application | Model/Assay | Efficacy Metric | Result | Alternative(s) | Efficacy of Alternative(s) |
| 4-Carvomenthenol | Allergic Rhinitis and Asthma | Ovalbumin-induced allergic airway inflammation in mice | Reduction in eosinophil migration | Significant decrease in eosinophils in nasal and bronchoalveolar lavage fluid (12.5-50 mg/kg)[9] | - | - |
| 4-Carvomenthenol | Allergic Rhinitis and Asthma | Ovalbumin-induced allergic airway inflammation in mice | Mucus production | Significant decrease in mucus production in nasal and lung tissues (12.5-50 mg/kg)[9] | - | - |
Experimental Protocols
Ovalbumin-Induced Allergic Airway Inflammation:
This model is used to study the effects of compounds on allergic respiratory conditions like asthma and rhinitis.
-
Animal Model: BALB/c mice are commonly used.
-
Procedure:
-
Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) and aluminum hydroxide.
-
Subsequently, the mice are challenged with intranasal administration of OVA to induce an allergic response.
-
The test compound (e.g., 4-Carvomenthenol) is administered (e.g., orally) before the OVA challenges.
-
After the final challenge, bronchoalveolar lavage fluid (BALF) and nasal lavage fluid (NALF) are collected to analyze inflammatory cell infiltration.
-
Lung and nasal tissues are collected for histological analysis of inflammation and mucus production (e.g., using Periodic acid-Schiff staining).
-
-
Data Analysis: The number of eosinophils and other inflammatory cells in the lavage fluids is counted. The extent of mucus production and inflammation in the tissues is scored.
Measurement of Mucus Production:
In vivo and ex vivo methods are employed to quantify mucus secretion.[10][11][12][13][14]
-
Histological Staining: Tissue sections (e.g., from the lungs or colon) are stained with Periodic acid-Schiff (PAS) or Alcian blue, which specifically stain mucus glycoproteins. The amount of stained material is then quantified using image analysis software.
-
ELISA: Enzyme-linked immunosorbent assays (ELISAs) can be used to measure the concentration of specific mucins (e.g., MUC5AC) in biological samples like BALF or cell culture supernatants.
Antimicrobial Efficacy
This compound and its isomers have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
Comparative Data on Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Standard Antibiotic(s) | MIC of Standard(s) |
| Carvacrol | 150 - 400[15] | 150 - 400[15] | >5000[16] | 5500[16] | Ciprofloxacin | S. aureus: 0.12-2, E. coli: ≤0.015-1 |
| Terpinen-4-ol | 2500[17] | - | - | 150 - 600[17] | Fluconazole | C. albicans: 0.25-4 |
Note: MIC values can vary depending on the specific strain and the testing methodology.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][18][19][20][21]
-
Method: Broth microdilution is a common method.
-
Procedure:
-
A two-fold serial dilution of the test compound (e.g., Carvacrol) is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism and medium) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Signaling Pathways
The therapeutic effects of this compound and its related compounds are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling:
This compound's isomer, Carvacrol, has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[22][23][24][25][26] This pathway is a central regulator of inflammation.
Carvacrol inhibits the IKK complex, preventing NF-κB activation.
Analgesic and Cooling Sensation Signaling:
Menthol, a close structural relative of this compound, exerts its analgesic and cooling effects primarily through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold-sensing ion channel.[5][27][28][29][30]
Menthol activates the TRPM8 channel, leading to a cooling sensation.
References
- 1. Comparison of diclofenac gel, ibuprofen gel, and ibuprofen gel with levomenthol for the topical treatment of pain associated with musculoskeletal injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of diclofenac gel, ibuprofen gel, and ibuprofen gel with levomenthol for the topical treatment of pain associated with musculoskeletal injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of diclofenac gel, ibuprofen gel, and ibuprofen gel with levomenthol for the topical treatment of pain assoc… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Carvomenthenol ameliorates the murine combined allergic rhinitis and asthma syndrome by inhibiting IL-13 and mucus production via p38MAPK/NF-κB signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colonic mucin: methods of measuring mucus thickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. An ex vivo method for studying mucus formation, properties, and thickness in human colonic biopsies and mouse small and large intestinal explants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Measurements of Mucin Secretion and Mucin/Mucus Function | Marsico Lung Institute [med.unc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 17. A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond[v1] | Preprints.org [preprints.org]
- 18. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. e-century.us [e-century.us]
- 23. Carvacrol protects neuroblastoma SH-SY5Y cells against Fe2+-induced apoptosis by suppressing activation of MAPK/JNK-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protective effects of carvacrol against diabetes-induced reproductive damage in male rats: Modulation of Nrf2/HO-1 signalling pathway and inhibition of Nf-kB-mediated testicular apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to Carvomenthol Disposal
For researchers and scientists in the fast-paced world of drug development, the proper disposal of laboratory chemicals is a critical final step that ensures both workplace safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of carvomenthol (B157433), a common compound in flavor and fragrance research. By adhering to these protocols, laboratories can maintain a safe operating environment and build trust in their commitment to sustainable scientific practices.
Immediate Safety and Handling Protocols
Always handle this compound in a well-ventilated area, preferably within a fume hood. Personal Protective Equipment (PPE) is mandatory and should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
In the event of a spill, immediately contain the substance with an inert absorbent material and follow the disposal procedures outlined below for contaminated materials.
Quantitative Data for this compound
For quick reference, the following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| Boiling Point | 222 °C |
| Flash Point | 86.7 °C |
| Density | 0.89 g/cm³ |
Step-by-Step Disposal Procedures
The proper disposal of this compound, like all laboratory chemicals, must comply with federal, state, and local regulations. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
1. Waste Identification and Segregation:
-
Pure this compound: Unused or expired this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, etc.), absorbent materials from spills, or contaminated labware, must also be disposed of as chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Keep it separate from incompatible materials, such as strong oxidizing agents.
2. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with this compound.
-
Labeling: The label should prominently display the words "Hazardous Waste" and the full chemical name, "this compound." The accumulation start date should also be clearly marked.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
3. Final Disposal:
-
Licensed Waste Disposal Service: The primary and recommended method for the final disposal of this compound waste is to engage a licensed professional hazardous waste disposal company.[1] These companies are equipped to handle and transport chemical waste safely and in compliance with all regulations.
-
Incineration: For related compounds, incineration in a permitted facility equipped with an afterburner and scrubber is a suggested disposal method.[1] Your selected waste disposal service will determine the most appropriate final destruction method.
Experimental Protocols
This document provides operational and disposal guidance and does not cite specific experimental protocols. For methodologies related to the use of this compound in research, please refer to relevant scientific literature and established experimental designs.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and necessary steps.
Caption: this compound Disposal Workflow.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. This commitment to responsible chemical management is a cornerstone of a trusted and respected research institution.
References
Essential Safety and Operational Guide for Handling Carvomenthol
This guide provides crucial safety protocols and logistical information for the handling and disposal of Carvomenthol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, proper handling techniques, and emergency response plans.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is presented below. This information is essential for a comprehensive risk assessment prior to handling.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.26 g/mol | [1] |
| CAS Number | 499-69-4 | [1] |
| Appearance | Physical state not specified; likely liquid | [2] |
| Boiling Point | 88-90 °C | [3] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [3] |
| Density | 0.887 - 0.931 g/mL at 25 °C | [1][3] |
| Vapor Pressure | 0.021 mmHg at 25 °C (estimated) | [4] |
| Occupational Exposure Limits | No exposure limits noted | [2] |
Hazard Classifications:
-
Causes skin irritation.[5]
-
Causes serious eye damage.[5]
-
May cause respiratory irritation.[5]
-
Combustible liquid.
-
Acute Toxicity 4 (Oral).[3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specification | Rationale and Citation |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected prior to use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Standard safety glasses are insufficient. Goggles or a face shield are required to protect against splashes and vapors that can cause severe eye damage.[2][6] |
| Skin & Body Protection | Fire/flame resistant and impervious lab coat or coveralls. | Provides a barrier against skin contact and protects from the flammability hazard of this compound.[2] Consider Tychem® coveralls for enhanced protection against chemical splashes.[7][8] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. | A laboratory fume hood or other local exhaust ventilation is the primary engineering control.[2] If ventilation is inadequate, a NIOSH-approved N100, CEN-approved FFP3, or type ABEK (EN14387) respirator is recommended as a backup.[2][3] For emergencies or if a respirator is the sole means of protection, a full-face supplied air respirator must be used.[2] |
Experimental Protocols and Handling Procedures
Adherence to standardized handling protocols is critical for minimizing risk and ensuring experimental integrity.
General Handling Protocol:
-
Work Area Preparation : Always handle this compound in a well-ventilated area, with a certified chemical fume hood being the preferred location.[2]
-
Preventing Exposure : Avoid all personal contact, including the inhalation of vapors and direct contact with skin and eyes.[2][9]
-
Aerosol and Dust Prevention : Avoid the formation of dust and aerosols during handling procedures like weighing or mixing.[2]
-
Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling is complete.[2][9]
-
Storage : Keep the this compound container tightly sealed in a dry, well-ventilated place when not in use.[2] It should be stored away from strong oxidizing agents, which are incompatible.[2]
Weighing and Solution Preparation:
-
Weighing : Conduct any weighing of this compound inside a ventilated enclosure or chemical fume hood to control exposure to dust or vapors.
-
Preparing Solutions : When creating solutions, add this compound to the solvent slowly and carefully to prevent any splashing.
Emergency and Disposal Plans
A clear and practiced plan for managing spills and disposing of waste is essential for laboratory safety.
Spill Response Workflow
The following diagram outlines the logical workflow for responding to a this compound spill.
References
- 1. This compound | C10H20O | CID 62350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. 4-カルボメンテノール natural, ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 499-69-4 [perflavory.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. mcrsafety.com [mcrsafety.com]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. Personal Protective Equipment | PPE Equipment From DuPont™ | DuPont [dupont.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
